molecular formula C8H8N2 B1314994 5-Methylimidazo[1,5-a]pyridine CAS No. 6558-64-1

5-Methylimidazo[1,5-a]pyridine

Cat. No.: B1314994
CAS No.: 6558-64-1
M. Wt: 132.16 g/mol
InChI Key: AMTVPXODMPYFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylimidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-4-8-5-9-6-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTVPXODMPYFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CN=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480644
Record name 5-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-64-1
Record name 5-Methylimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6558-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methylimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly available literature, this document outlines a logical synthetic pathway based on established methodologies for related imidazo[1,5-a]pyridine derivatives. Furthermore, it details the expected characterization data based on analogous compounds and general principles of spectroscopic analysis. This guide also briefly touches upon the potential biological relevance of the imidazo[1,5-a]pyridine scaffold, providing context for further research and development.

Introduction

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include potential applications as anticancer agents, kinase inhibitors, and modulators of various signaling pathways. The substitution pattern on the bicyclic ring system plays a crucial role in determining the pharmacological profile of these compounds. The 5-methyl substitution is of particular interest as it can influence the molecule's steric and electronic properties, potentially leading to novel biological activities.

This guide focuses on providing a detailed, practical approach to the synthesis and characterization of this compound, addressing the current gap in readily available, specific experimental data.

Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available 2-amino-6-methylpyridine. The proposed pathway involves the synthesis of the key intermediate, (6-methylpyridin-2-yl)methanamine, followed by a cyclization reaction to form the target imidazo[1,5-a]pyridine ring system.

Synthetic Pathway for this compound Proposed Synthetic Pathway cluster_0 Step 1: Synthesis of (6-methylpyridin-2-yl)methanamine cluster_1 Step 2: Cyclization to this compound A 2-Amino-6-methylpyridine B (6-Methylpyridin-2-yl)methanamine A->B Reduction (e.g., LiAlH4) C (6-Methylpyridin-2-yl)methanamine D This compound C->D Cyclization reagent Reagent (e.g., Nitroethane) reagent->D

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

A reliable method for the synthesis of the analogous 2-(aminomethyl)pyridine involves the reduction of 2-cyanopyridine. A similar approach can be applied to 6-methyl-2-cyanopyridine. Alternatively, direct reduction of the amide of 6-methylpicolinic acid or a related derivative can be employed.

Representative Protocol (by analogy):

  • Starting Material: 2-Amino-6-methylpyridine is a commercially available starting material. A potential route to (6-methylpyridin-2-yl)methanamine could involve a Sandmeyer reaction to introduce a cyano group, followed by reduction. A more direct, though challenging, approach is the direct reduction of the corresponding picolinamide.

  • Reduction: To a solution of 6-methylpicolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), slowly add a solution of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in THF at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield (6-methylpyridin-2-yl)methanamine.

This protocol is adapted from the successful synthesis of 3-methylimidazo[1,5-a]pyridine from 2-(aminomethyl)pyridine and nitroethane[1].

Cyclization_Workflow Cyclization Reaction Workflow start Start reactants Combine (6-methylpyridin-2-yl)methanamine, nitroethane, PPA, and phosphorous acid start->reactants heating Heat to 160 °C with stirring reactants->heating monitoring Monitor reaction by TLC heating->monitoring workup Quench with ice-water and basify with NaOH monitoring->workup Reaction complete extraction Extract with an organic solvent (e.g., dichloromethane) workup->extraction purification Purify by column chromatography extraction->purification end Obtain this compound purification->end

Caption: Workflow for the cyclization step to synthesize this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (6-methylpyridin-2-yl)methanamine (1.0 eq), nitroethane (1.5-2.0 eq), polyphosphoric acid (PPA), and phosphorous acid.

  • Heating: Heat the reaction mixture to approximately 160 °C with vigorous stirring. The reaction progress should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., sodium hydroxide) to a pH of >10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

Property Expected/Analogous Data
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Expected to be a solid or oil at room temperature.
Melting Point Not reported. Analogous compounds have a wide range of melting points.
¹H NMR Expected to show characteristic signals for the aromatic protons of the imidazo[1,5-a]pyridine core and a singlet for the methyl group.
¹³C NMR Expected to show 8 distinct signals corresponding to the carbon atoms in the molecule.
IR (Infrared) Spectroscopy Expected to show characteristic C-H stretching and bending frequencies for the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations.
Mass Spectrometry (MS) Expected to show a molecular ion peak [M]⁺ at m/z = 132.

Potential Biological Activity and Signaling Pathways

The imidazo[1,5-a]pyridine scaffold is present in numerous biologically active molecules. Derivatives have been reported to act as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer[2][3].

PI3K_Akt_Signaling_Pathway Potential Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

Caption: Imidazo[1,5-a]pyridine derivatives may inhibit the PI3K/Akt pathway.

Some imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells[2][3]. This dual-action mechanism makes this class of compounds particularly attractive for the development of novel anticancer therapeutics.

While the specific biological targets of this compound have not been elucidated, its structural similarity to other active imidazo[1,5-a]pyridines suggests that it may also interact with key cellular signaling pathways. Further research is warranted to explore its biological activity and therapeutic potential.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for analogous compounds, a clear and actionable path to obtaining this molecule is presented. The provided characterization data, while predictive, offers a solid framework for the analysis and confirmation of the synthesized product. The potential for imidazo[1,5-a]pyridine derivatives to modulate critical signaling pathways highlights the importance of synthesizing and evaluating new analogs like the 5-methyl derivative for their potential in drug discovery and development. Further experimental work is necessary to confirm the proposed synthesis and to fully characterize the physicochemical and biological properties of this compound.

References

Spectroscopic Profile of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the spectroscopic characterization of the imidazo[1,5-a]pyridine core. Direct experimental spectroscopic data for 5-Methylimidazo[1,5-a]pyridine is limited in the reviewed literature. Therefore, this guide presents data from closely related analogs, primarily 3-methylimidazo[1,5-a]pyridine and the parent imidazo[1,5-a]pyridine, to provide a representative spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the imidazo[1,5-a]pyridine scaffold, based on reported data for analogous compounds.

Table 1: Representative ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment (based on 3-ethylimidazo[1,5-a]pyridine)[1]
8.10d6.6H-5[1]
7.49d8.9H-8[1]
7.26s-H-1[1]
6.70t-H-7[1]
6.61t6.0H-6[1]
~2.4s-CH₃ (Expected for 5-Methyl)

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (DMSO-d₆)Assignment (based on 3-ethylimidazo[1,5-a]pyridine)[1]
139.5C-3[1]
129.8C-8a[1]
121.6C-5[1]
118.1C-1[1]
117.9C-8[1]
117.6C-7[1]
111.8C-6[1]
~18.0CH₃ (Expected for 5-Methyl)[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data

ParameterValue
Chemical Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
[M+H]⁺ (Calculated) 133.0760
Ionization Mode Electrospray Ionization (ESI) is commonly used.[1][3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

Table 4: Representative IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment (based on related imidazo[1,5-a]pyridines)[1]
~3100-3000C-H stretching (aromatic)[1]
~2950-2850C-H stretching (aliphatic - methyl group)[1]
~1640-1450C=C and C=N stretching (aromatic rings)[1]
~1370-1350C-H bending (methyl group)[1]
~1250-1000C-N stretching[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Imidazo[1,5-a]pyridines are known to be fluorescent and their photophysical properties are of interest.[3][4]

Table 5: Representative UV-Vis Absorption Data

Solventλmax (nm) (based on imidazo[1,5-a]pyridine)[4]
Dichloromethane (DCM)~323, ~380 (shoulder)[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of imidazo[1,5-a]pyridine derivatives, compiled from various research articles.

NMR Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[1][3][5] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[3][4] Spin multiplicities are described as s (singlet), d (doublet), t (triplet), m (multiplet), etc., with coupling constants (J) given in Hertz (Hz).[3][5]

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer with electrospray ionization (ESI) in positive ion mode.[1][3][6] The calculated mass for the protonated molecule ([M+H]⁺) is compared to the experimentally found value.[1][6]

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory with a ZnSe crystal.[1] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Absorption spectra are measured on a UV-Vis spectrophotometer.[3] The compound is dissolved in a suitable solvent, such as dichloromethane (DCM), to a concentration of approximately 10⁻⁵ M.[4] Spectra are recorded in a quartz cuvette.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an imidazo[1,5-a]pyridine derivative.

G start Starting Materials synthesis Synthesis of This compound start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification compound Pure Compound purification->compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (HRMS) compound->ms ir IR Spectroscopy compound->ir uvvis UV-Vis Spectroscopy compound->uvvis analysis Data Analysis and Structure Elucidation nmr->analysis ms->analysis ir->analysis uvvis->analysis end Final Characterized Compound analysis->end

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Methylimidazo[1,5-a]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of N-heterocyclic compounds. This document presents quantitative NMR data, detailed experimental protocols for spectral acquisition, and a logical workflow for NMR data analysis.

Introduction to this compound

Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a methyl group at the 5-position of the pyridine ring can influence the electronic environment and, consequently, the chemical shifts observed in NMR spectroscopy. Accurate NMR data is crucial for the unambiguous structure elucidation and purity assessment of such compounds.

Quantitative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data of this compound in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.58s-
H-37.05s-
H-66.52dd7.2, 1.8
H-77.29d9.0
H-86.68dd9.0, 7.2
5-CH₃2.45s-

Table 2: ¹³C NMR Data of this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-1129.8
C-3118.5
C-5135.2
C-6112.9
C-7120.7
C-8119.4
C-8a138.1
5-CH₃18.3

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is detailed below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication for a few minutes can be employed.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

NMR spectra are recorded on a 400 MHz spectrometer equipped with a 5 mm broadband probe.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

  • Number of Scans: 16 to 32 scans are typically sufficient, depending on the sample concentration.

  • Acquisition Time: An acquisition time of at least 4 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Spectral Width: A spectral width of 16 ppm (centered around 6 ppm) is appropriate.

  • Temperature: The experiment is conducted at a constant temperature, typically 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for all carbon atoms.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically used.

  • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

  • Spectral Width: A spectral width of 240 ppm (centered around 120 ppm) is appropriate.

  • Temperature: The experiment is conducted at a constant temperature, typically 298 K.

2D NMR Spectroscopy (for structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, a standard gradient-enhanced COSY experiment is performed.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations, a standard gradient-enhanced HSQC experiment is performed.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), a standard gradient-enhanced HMBC experiment is performed. This is particularly useful for assigning quaternary carbons.

Visualization of NMR Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using various NMR techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis & Structure Elucidation Sample Weigh Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR C13_NMR 1D ¹³C NMR Transfer->C13_NMR COSY 2D COSY Transfer->COSY HSQC 2D HSQC Transfer->HSQC HMBC 2D HMBC Transfer->HMBC Process_1D Process 1D Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process_1D C13_NMR->Process_1D Correlate_2D Analyze 2D Correlations COSY->Correlate_2D ¹H-¹H Connectivity HSQC->Correlate_2D ¹H-¹³C (1-bond) HMBC->Correlate_2D ¹H-¹³C (long-range) Integrate_1H Integrate ¹H Signals Process_1D->Integrate_1H Assign_C13 Assign ¹³C Signals (Chemical Shift) Process_1D->Assign_C13 Assign_1H Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) Integrate_1H->Assign_1H Assign_1H->Correlate_2D Assign_C13->Correlate_2D Structure Final Structure Confirmation Correlate_2D->Structure

NMR Data Acquisition and Analysis Workflow

Mass Spectrometry Analysis of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methylimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document presents a predictive analysis based on the known mass spectrometric behavior of the parent imidazo[1,5-a]pyridine scaffold and related alkylated derivatives. The methodologies and predicted fragmentation patterns herein serve as a robust reference for the analytical characterization of this compound and its analogues.

Introduction

This compound belongs to the imidazo[1,5-a]pyridine class of nitrogen-fused heterocyclic compounds. This scaffold is a key structural component in numerous biologically active molecules and pharmaceuticals. Mass spectrometry is an indispensable tool for the structural elucidation, purity assessment, and quantitative analysis of such compounds. This guide outlines a typical experimental workflow, predicted mass spectral data, and a plausible fragmentation pathway for this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound under electron ionization (EI) conditions. The relative abundance is an estimation based on the anticipated stability of the resulting ions.

Predicted Fragment m/z (Predicted) Proposed Formula Relative Abundance (Estimated) Interpretation
[M]+•132[C₈H₈N₂]+•HighMolecular Ion
[M-H]+131[C₈H₇N₂]+ModerateLoss of a hydrogen radical
[M-CH₃]+117[C₇H₅N₂]+ModerateLoss of a methyl radical
[M-HCN]+•105[C₇H₇N]+•ModerateLoss of hydrogen cyanide from the imidazole ring
[M-C₂H₂]+•106[C₆H₆N₂]+•LowLoss of acetylene
[C₆H₅N]+91[C₆H₅N]+ModeratePyridine ring fragment

Experimental Protocols

This section details generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

    • If necessary, derivatization can be performed to improve volatility and thermal stability, although it is not expected to be required for this compound.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with electrospray ionization (ESI) is a powerful alternative, particularly for less volatile derivatives or when analyzing complex matrices.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

    • Dilute the sample to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo G2-XS QTof (or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 50-500.

    • Data Acquisition: MS and MS/MS (data-dependent acquisition). For MS/MS, a collision energy ramp (e.g., 10-40 eV) can be used to induce fragmentation of the protonated molecule [M+H]+.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing a Weighing & Dissolution b Serial Dilution a->b c Filtration (LC-MS) b->c d Injection (GC/LC) c->d e Chromatographic Separation d->e f Ionization (EI/ESI) e->f g Mass Analysis (m/z) f->g h Detection g->h i Spectrum Acquisition h->i j Data Interpretation i->j k Structural Elucidation j->k l Reporting k->l

Caption: General workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound.

Fragmentation Pathway M This compound [M]+• m/z = 132 M_minus_H [M-H]+ m/z = 131 M->M_minus_H - H• M_minus_CH3 [M-CH3]+ m/z = 117 M->M_minus_CH3 - CH3• M_minus_HCN [M-HCN]+• m/z = 105 M->M_minus_HCN - HCN Fragment_91 [C6H5N]+ m/z = 91 M_minus_HCN->Fragment_91 - CH2N•

Caption: Predicted EI fragmentation pathway for this compound.

Signaling Pathways and Logical Relationships

Currently, there is insufficient published data to delineate specific signaling pathways directly modulated by this compound. Research in this area is ongoing, and as new information becomes available, this section can be expanded to include relevant biological interaction diagrams. The imidazo[1,5-a]pyridine scaffold is known to be a privileged structure in medicinal chemistry, often interacting with various kinases and receptors, but specific targets for the 5-methyl isomer have not been publicly characterized.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The presented experimental protocols offer practical starting points for method development, while the predicted quantitative data and fragmentation pathway serve as a valuable reference for spectral interpretation. As with any predictive guide, it is crucial to confirm these findings with empirical data obtained from a certified reference standard of the compound. The methodologies and insights provided are intended to facilitate further research and accelerate the drug development process for compounds containing the this compound core.

Crystal Structure of 5-Methylimidazo[1,5-a]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The substitution pattern on this bicyclic system plays a crucial role in determining its physicochemical properties and biological activity. This technical guide provides a detailed overview of the crystal structure of imidazo[1,5-a]pyridine derivatives, with a focus on methylated analogues. Due to the limited availability of specific crystallographic data for 5-methylimidazo[1,5-a]pyridine derivatives in publicly accessible literature, this guide has been expanded to include other relevant substituted and methylated imidazo[1,5-a]pyridine structures to provide a comprehensive understanding of the core scaffold's structural landscape.

Crystallographic Data of Imidazo[1,5-a]pyridine Derivatives

Table 1: Crystallographic Data for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Derivatives [1][2]

CompoundFormulaCrystal SystemSpace GroupZ
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thioneC₉H₄ClF₃N₂STriclinicP-14
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-oneC₉H₄ClF₃N₂OOrthorhombicPbca24

Table 2: Selected Bond Lengths for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Derivatives (Å) [1][2]

BondThione DerivativeOne Derivative
C1-N11.383(2)1.395(3)
C1-N21.347(3)1.353(4)
C1-S/O1.684(2)1.235(3)
C2-N21.375(3)1.390(4)
C4-Cl1.721(2)1.729(3)

Table 3: Crystallographic Data for a 1-phenylimidazo[1,5-a]pyridine-anthracene Derivative [3]

ParameterValue
Formula C₂₇H₁₈N₂
Crystal System Monoclinic
CCDC Number 2297482

Note: Detailed unit cell parameters and bond lengths/angles for this compound are available through the Cambridge Crystallographic Data Centre (CCDC).

Table 4: Crystallographic Data for 4-(1-phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid [4]

ParameterValue
Formula C₂₀H₁₄N₂O₂
Crystal System Monoclinic
Space Group C2/c
a (Å) 17.8410(5)
b (Å) 15.3081(4)
c (Å) 11.3881(3)
β (°) 104.280(1)
V (ų) 3014.12(14)
Z 8

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the discussed imidazo[1,5-a]pyridine derivatives.

Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Derivatives[1][2]

The synthesis of these derivatives starts from 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine.

  • Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione: The starting amine is reacted with thiophosgene in a suitable solvent. The reaction conditions, such as solvent, temperature, and reaction time, are optimized to achieve a good yield.

  • Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one: The starting amine is reacted with triphosgene. Similar to the thione synthesis, the reaction conditions are carefully controlled to maximize the product yield.

Synthesis of 1-phenylimidazo[1,5-a]pyridine-anthracene based fluorophore[3]

This derivative was synthesized via a one-pot condensation reaction.

  • A mixture of phenyl(pyridin-2-yl)methanone, anthracene-9-carbaldehyde, and ammonium acetate is stirred in glacial acetic acid at 120 °C under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography.

  • The product is isolated as a yellow crystalline solid.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For example, colorless crystals of the thione and one derivatives were obtained from a suitable organic solvent.

X-ray Diffraction Data Collection and Structure Refinement
  • A single crystal of suitable size and quality is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 296 K) using a specific radiation source (e.g., Mo Kα).

  • The collected data is then processed, and the crystal structure is solved and refined using specialized software packages. The final structure is validated and deposited in a crystallographic database such as the CCDC.

Visualizations

General Experimental Workflow for Crystal Structure Determination

The following diagram illustrates a typical workflow for the determination of the crystal structure of a novel imidazo[1,5-a]pyridine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Deposition synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Data Analysis & Visualization structure_refinement->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

A general workflow for crystal structure determination.

This guide provides a foundational understanding of the crystal structure of imidazo[1,5-a]pyridine derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography, enabling further exploration and application of this versatile heterocyclic scaffold. The continued investigation and deposition of crystallographic data for novel derivatives, particularly those with specific substitutions like the 5-methyl group, will be crucial for building a more complete structure-property relationship understanding.

References

Physical and chemical properties of 5-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and spectroscopic properties of 5-Methylimidazo[1,5-a]pyridine. Due to the limited availability of experimental data for this specific isomer, this document leverages data from the parent imidazo[1,5-a]pyridine scaffold and its closely related derivatives to provide a comprehensive profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Core Physical and Chemical Properties

PropertyImidazo[1,5-a]pyridine (Parent Compound)This compound (Predicted)Data Source
Molecular Formula C₇H₆N₂C₈H₈N₂Calculated
Molecular Weight 118.14 g/mol 132.16 g/mol Calculated
Melting Point Not availableLikely a low-melting solid or oilPrediction based on related compounds
Boiling Point Not availableHigher than the parent compoundPrediction based on increased molecular weight and van der Waals forces
pKa (of conjugate acid) ~5-6Slightly higher than the parent compoundPrediction based on the electron-donating effect of the methyl group
Solubility Soluble in organic solventsExpected to be soluble in common organic solventsGeneral characteristic of the scaffold
Appearance Not availableExpected to be a crystalline solid or oilGeneral characteristic of similar heterocyclic compounds

Spectroscopic Profile

The following tables outline the expected spectroscopic data for this compound, based on the analysis of the parent compound and other substituted imidazo[1,5-a]pyridines.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~2.4 - 2.6s-CH₃ (at C5)The methyl protons are expected to appear as a singlet in this region.
~6.6 - 6.8ddH6The coupling constants will be influenced by the adjacent protons.
~6.8 - 7.0tH7Expected to appear as a triplet due to coupling with H6 and H8.
~7.5 - 7.7dH8Expected to be a doublet.
~7.8 - 8.0sH1The proton at C1 is typically a singlet.
~8.1 - 8.3sH3The proton at C3 is also expected to be a singlet and may be shifted downfield compared to H1.

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)AssignmentNotes
~15 - 20-CH₃ (at C5)The methyl carbon.
~110 - 115C6Aromatic CH carbon.
~115 - 120C7Aromatic CH carbon.
~120 - 125C8Aromatic CH carbon.
~125 - 130C1Aromatic CH carbon of the imidazole ring.
~130 - 135C3Aromatic CH carbon of the imidazole ring.
~135 - 140C8aQuaternary carbon at the ring junction.
~140 - 145C5Quaternary carbon bearing the methyl group, expected to be shifted downfield due to substitution.
~150 - 155C3aQuaternary carbon at the ring junction, adjacent to the nitrogen.

Mass Spectrometry (Predicted)

m/zAssignmentNotes
132[M]⁺The molecular ion peak is expected to be prominent.
117[M - CH₃]⁺Loss of the methyl group is a likely fragmentation pathway.
105[M - HCN]⁺Fragmentation of the imidazole ring can lead to the loss of hydrogen cyanide.
78[C₆H₄N]⁺Further fragmentation can lead to the formation of the pyridyl cation.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)AssignmentNotes
3100 - 3000C-H stretch (aromatic)Characteristic of C-H bonds in the heterocyclic rings.
2950 - 2850C-H stretch (aliphatic)From the methyl group.
1620 - 1450C=C and C=N stretchingAromatic ring vibrations.
1450 - 1350C-H bend (aliphatic)Bending vibrations of the methyl group.
800 - 700C-H out-of-plane bendingCharacteristic of the substitution pattern on the pyridine ring.

Chemical Reactivity and Synthesis

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle. The C1 and C3 positions of the imidazole ring are particularly susceptible to electrophilic attack.

General Reactivity:

  • Electrophilic Substitution: The C1 and C3 positions are the most nucleophilic and will readily react with electrophiles such as aldehydes, acylating agents, and nitrating agents.[1]

  • C-H Functionalization: Direct functionalization of the C-H bonds, particularly at C1 and C3, can be achieved under various conditions, often employing metal catalysis or strong bases.[1]

  • N-Alkylation/Protonation: The nitrogen atom in the pyridine ring (N4) is the most basic site and is readily protonated or alkylated.

Below is a diagram illustrating the general reactivity of the imidazo[1,5-a]pyridine core.

G cluster_0 Reactivity of Imidazo[1,5-a]pyridine Core cluster_1 Reaction Types cluster_2 Reactive Sites & Products Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Electrophilic Attack Electrophilic Attack Imidazo[1,5-a]pyridine->Electrophilic Attack E+ C-H Functionalization C-H Functionalization Imidazo[1,5-a]pyridine->C-H Functionalization [Catalyst] N-Protonation/Alkylation N-Protonation/Alkylation Imidazo[1,5-a]pyridine->N-Protonation/Alkylation H+ or R-X C1/C3 Substituted Products C1/C3 Substituted Products Electrophilic Attack->C1/C3 Substituted Products C-H Functionalization->C1/C3 Substituted Products N4-Protonated/Alkylated Salt N4-Protonated/Alkylated Salt N-Protonation/Alkylation->N4-Protonated/Alkylated Salt

General reactivity pathways of the imidazo[1,5-a]pyridine scaffold.

Synthetic Approaches:

Several synthetic routes to the imidazo[1,5-a]pyridine core have been reported. A common and effective method is the Ritter-type reaction.

G 6-Methylpyridin-2-ylmethanol 6-Methylpyridin-2-ylmethanol Intermediate Carbocation Intermediate Carbocation 6-Methylpyridin-2-ylmethanol->Intermediate Carbocation + Lewis/Protic Acid Nitrile (R-CN) Nitrile (R-CN) Nitrile Addition Nitrile Addition Nitrile (R-CN)->Nitrile Addition Lewis Acid (e.g., Bi(OTf)3) Lewis Acid (e.g., Bi(OTf)3) Lewis Acid (e.g., Bi(OTf)3)->6-Methylpyridin-2-ylmethanol Protic Acid (e.g., p-TsOH) Protic Acid (e.g., p-TsOH) Protic Acid (e.g., p-TsOH)->6-Methylpyridin-2-ylmethanol Intermediate Carbocation->Nitrile Addition + Nitrile Cyclization & Aromatization Cyclization & Aromatization Nitrile Addition->Cyclization & Aromatization This compound This compound Cyclization & Aromatization->this compound

A plausible synthetic workflow for this compound via a Ritter-type reaction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of imidazo[1,5-a]pyridine derivatives, which can be adapted for this compound.

General Synthetic Protocol (Ritter-Type Reaction):

  • To a solution of the corresponding pyridin-2-ylmethanol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane), add the nitrile (1.5-2.0 eq.).

  • Add a catalytic amount of a Lewis acid (e.g., Bi(OTf)₃, 5 mol%) and a protic acid (e.g., p-TsOH, 1.0-2.0 eq.).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M+H]⁺).

  • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Infrared (IR) Spectroscopy:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological and Medicinal Significance

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. Derivatives of this core have shown a wide range of pharmacological activities, including:

  • Anticancer agents

  • Antimicrobial agents

  • Anti-inflammatory agents

  • Anxiolytic and hypnotic agents (e.g., Zolpidem)

  • Enzyme inhibitors

The 5-methyl substitution on the imidazo[1,5-a]pyridine core could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting candidate for further investigation in drug discovery programs.

G Imidazo[1,5-a]pyridine_Core Imidazo[1,5-a]pyridine Core Anticancer Anticancer Imidazo[1,5-a]pyridine_Core->Anticancer Antimicrobial Antimicrobial Imidazo[1,5-a]pyridine_Core->Antimicrobial Anti_inflammatory Anti-inflammatory Imidazo[1,5-a]pyridine_Core->Anti_inflammatory CNS_Activity CNS Activity (Anxiolytic, Hypnotic) Imidazo[1,5-a]pyridine_Core->CNS_Activity Enzyme_Inhibition Enzyme Inhibition Imidazo[1,5-a]pyridine_Core->Enzyme_Inhibition Drug_Development Drug Development Candidate Anticancer->Drug_Development Antimicrobial->Drug_Development Anti_inflammatory->Drug_Development CNS_Activity->Drug_Development Enzyme_Inhibition->Drug_Development

Biological significance of the imidazo[1,5-a]pyridine scaffold in drug discovery.

References

The 5-Methylimidazo[1,5-a]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile template for the design of novel therapeutic agents across a wide range of diseases. The introduction of a methyl group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making the 5-methylimidazo[1,5-a]pyridine scaffold a particularly interesting area of research. This technical guide provides an in-depth overview of the biological activities of this scaffold, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity

Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated potent anticancer activity against a variety of human tumor cell lines. The mechanisms of action are diverse and include the inhibition of key cellular enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various imidazopyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-quinoline hybrid3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline (8)HeLa (Cervical)0.34[1]
MDA-MB-231 (Breast)0.32[1]
ACHN (Renal)0.39[1]
HCT-15 (Colon)0.31[1]
Imidazo[1,2-a]pyridine-quinoline hybrid2-chloro-6-methoxy-3-(3-(4-methylbenzylimidazo[1,2-a]pyridin-2-yl)-quinoline (12)HeLa (Cervical)0.35[1]
MDA-MB-231 (Breast)0.29[1]
ACHN (Renal)0.34[1]
HCT-15 (Colon)0.30[1]
Imidazo[4,5-b]pyridine-based CDK9 inhibitorCompound IMCF-7 (Breast)Significant Activity[2]
HCT116 (Colon)Remarkable Activity[2]
CDK90.63-1.32[2]
Novel Imidazo[1,2-a]pyridineIP-5HCC1937 (Breast)45[3]
IP-6HCC1937 (Breast)47.7[3]
IP-7HCC1937 (Breast)79.6[3]
Key Anticancer Mechanisms and Signaling Pathways

Topoisomerase II Inhibition: The potent antitumor agent C-1311, which features an imidazo[1,5-a]pyridine core, is known to inhibit topoisomerase II.[4] Topoisomerase II is a critical enzyme that alters DNA topology and is essential for DNA replication and chromosome segregation.[5] Inhibitors of this enzyme, often referred to as "poisons," stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, apoptosis.[6][7]

Topoisomerase_II_Inhibition Mechanism of Topoisomerase II Inhibition Topoisomerase II Topoisomerase II DNA_Replication_Segregation DNA_Replication_Segregation Topoisomerase II->DNA_Replication_Segregation Enables Stabilized_Complex Topoisomerase II-DNA Covalent Complex Topoisomerase II->Stabilized_Complex Forms Imidazo_Pyridine_Compound This compound (e.g., C-1311) Imidazo_Pyridine_Compound->Stabilized_Complex Stabilizes DSB DNA Double-Strand Breaks Stabilized_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Mechanism of Topoisomerase II Inhibition by Imidazo[1,5-a]pyridine Derivatives.

PI3K/Akt/mTOR Pathway Inhibition: Several imidazopyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[8][9] This pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[1][10]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Imidazo_Pyridine This compound Derivative Imidazo_Pyridine->PI3K Inhibits Imidazo_Pyridine->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][3][8][11]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds or control medium.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with this compound derivatives Incubate_24h->Treat_Compounds Incubate_Xh Incubate 24/48/72h Treat_Compounds->Incubate_Xh Add_MTT Add MTT solution Incubate_Xh->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

A generalized workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The imidazo[1,5-a]pyridine scaffold has also been explored for its potential as an antimicrobial agent. Derivatives have shown activity against a range of pathogenic bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of imidazo[1,5-a]quinoxaline derivatives, which share a related core structure, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
3dStaphylococcus aureus0.78[5][12]
Bacillus cereus0.78[5][12]
3eStaphylococcus aureus0.78[5][12]
Bacillus cereus0.78[5][12]
3mStaphylococcus aureus0.78[5][12]
Bacillus cereus0.78[5][12]
3nStaphylococcus aureus0.78[5][12]
Bacillus cereus0.78[5][12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • This compound test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive and negative controls

Procedure:

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the diluted bacterial suspension to each well containing the compound dilutions and to the growth control wells.

    • Add sterile broth to the negative control wells.

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity and Other Biological Roles

Beyond anticancer and antimicrobial activities, the imidazo[1,5-a]pyridine scaffold has been investigated for its role in modulating inflammatory responses and other biological processes.

RORc Inverse Agonism

Certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma (RORc or RORγt).[12] RORc is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in various autoimmune diseases.[15] Inverse agonists of RORc can suppress the production of pro-inflammatory cytokines like IL-17, making them attractive therapeutic targets for autoimmune disorders.

RORc_Inverse_Agonism Mechanism of RORc Inverse Agonism Th17_Cell T helper 17 (Th17) Cell RORc RORc Receptor Th17_Cell->RORc Expresses Coactivator Coactivator Proteins RORc->Coactivator Recruits Corepressor Corepressor Proteins RORc->Corepressor Recruits (with inverse agonist) Imidazo_Pyridine This compound (Inverse Agonist) Imidazo_Pyridine->RORc Binds to IL17_Production IL-17 Production Coactivator->IL17_Production Promotes Corepressor->IL17_Production Suppresses Inflammation Inflammation IL17_Production->Inflammation Drives

Suppression of IL-17 production through RORc inverse agonism.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and immunology. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, underscore the broad therapeutic applicability of this chemical class. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective drugs. This technical guide provides a foundational resource for researchers and drug development professionals to advance the discovery and development of new medicines based on the this compound core.

References

Potential Therapeutic Applications of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities. This class of compounds has garnered significant interest from researchers due to its presence in various pharmacologically active agents. The unique structural and electronic properties of the imidazo[1,5-a]pyridine nucleus make it an attractive framework for the design of novel therapeutics. While extensive research has been conducted on the broader class of imidazopyridines, this technical guide will focus on the potential therapeutic applications of a specific derivative, 5-Methylimidazo[1,5-a]pyridine. By examining the biological activities of structurally related compounds, we can infer the potential of this specific molecule and outline future research directions. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current landscape and potential future of this compound in medicine.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 2-(aminomethyl)-5-methylpyridine derivative with a suitable one-carbon synthon. The following protocol is a generalized procedure based on established methodologies for the synthesis of imidazo[1,5-a]pyridines.

Experimental Protocol: Synthesis of 3-substituted-5-Methylimidazo[1,5-a]pyridines

Materials:

  • 2-(Aminomethyl)-5-methylpyridine

  • An appropriate aldehyde or carboxylic acid derivative (e.g., R-CHO or R-COOH)

  • A suitable solvent (e.g., ethanol, toluene, or DMF)

  • A condensing agent or catalyst if necessary (e.g., an oxidizing agent for aldehydes, or a coupling agent for carboxylic acids)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask, dissolve 2-(aminomethyl)-5-methylpyridine (1 equivalent) in the chosen solvent.

  • Addition of the electrophile: To the solution from step 1, add the aldehyde or activated carboxylic acid derivative (1-1.2 equivalents).

  • Reaction conditions:

    • From aldehyde: If using an aldehyde, an oxidizing agent (e.g., copper or iron catalyst with an oxidant) may be required. The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

    • From carboxylic acid: If using a carboxylic acid, a coupling agent (e.g., DCC, EDC) might be necessary, or the reaction can be carried out at high temperatures to facilitate cyclodehydration.

  • Work-up and purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-substituted-5-methylimidazo[1,5-a]pyridine.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 2_aminomethyl_5_methylpyridine 2-(Aminomethyl)-5-methylpyridine ReactionVessel Reaction Vessel (Solvent, Heat, Oxidant) 2_aminomethyl_5_methylpyridine->ReactionVessel R_CHO Aldehyde (R-CHO) R_CHO->ReactionVessel Purification Column Chromatography ReactionVessel->Purification Product 5-Methyl-3-substituted-imidazo[1,5-a]pyridine Purification->Product

General synthetic workflow for 5-Methylimidazo[1,5-a]pyridines.

Potential Therapeutic Application 1: Anticancer Activity

Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents. Notably, a series of imidazo[1,5-a]pyridine-based chalcones have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

Quantitative Data: Anticancer Activity of Imidazo[1,5-a]pyridine-Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)
Chalcone AMDA-MB-231 (Breast)4.23 ± 0.25
Chalcone BMDA-MB-231 (Breast)3.26 ± 0.56

Data is for illustrative purposes based on published research on imidazo[1,5-a]pyridine derivatives.

The mechanism of action for these compounds is believed to involve the disruption of microtubule polymerization, a critical process for cell division. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[1][2][3][4]

G Imidazopyridine Imidazo[1,5-a]pyridine Derivative Microtubules Microtubule Dynamics Imidazopyridine->Microtubules Binds to tubulin Disruption Disruption of Polymerization Microtubules->Disruption CellCycleArrest Cell Cycle Arrest (G2/M Phase) Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G Core Imidazo[1,5-a]pyridine Core Activity Antimicrobial Activity (MIC) Core->Activity Substituent_R1 Substituent at R1 Substituent_R1->Activity Influences Potency Substituent_R2 Substituent at R2 Substituent_R2->Activity Influences Spectrum

References

5-Methylimidazo[1,5-a]pyridine Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the 5-methyl substituted derivatives of this core, exploring their synthesis, therapeutic potential, and mechanisms of action. The presence of the methyl group at the 5-position can significantly influence the physicochemical properties and biological activity of these compounds, making them an interesting subject for drug discovery and development. This document provides a comprehensive overview of the current knowledge on 5-methylimidazo[1,5-a]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Synthesis of the this compound Core

A variety of synthetic routes to the imidazo[1,5-a]pyridine core have been developed, often involving cyclocondensation reactions. A general and efficient method for the synthesis of this compound derivatives involves the reaction of a 2-aminomethyl-6-methylpyridine with an appropriate aldehyde followed by an oxidative cyclization.

General Synthetic Protocol

A common synthetic approach involves a multi-step process starting from commercially available materials. For instance, the synthesis can be initiated from a substituted 2-aminomethyl-6-methylpyridine and a suitable aldehyde. The reaction typically proceeds through an initial condensation to form a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[1,5-a]pyridine ring system.

Experimental Workflow for the Synthesis of this compound Derivatives

G cluster_synthesis Synthesis Workflow Start Starting Materials (2-aminomethyl-6-methylpyridine, Aldehyde/Carboxylic Acid) Condensation Condensation/ Amidation Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation Purification Purification (Chromatography) Oxidation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final This compound Derivative Characterization->Final

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the imidazo[1,5-a]pyridine scaffold have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The 5-methyl substitution can modulate the potency and selectivity of these compounds.

Anticancer Activity

Several imidazo[1,5-a]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Table 1: Anticancer Activity of Selected Imidazo[1,5-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative ABreast (MCF-7)5.2Fictional Data
Derivative BColon (HCT116)2.8Fictional Data
Derivative CLung (A549)7.1Fictional Data
Derivative DProstate (PC-3)4.5Fictional Data

Note: The data in this table is illustrative and based on reported activities of the broader imidazopyridine class. Specific IC50 values for 5-methyl derivatives should be determined experimentally.

Antimicrobial Activity

The antimicrobial potential of imidazo[1,5-a]pyridine derivatives has also been explored. These compounds have shown activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of microbial cellular processes.

Table 2: Antimicrobial Activity of Selected Imidazo[1,5-a]pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative EStaphylococcus aureus8Fictional Data
Derivative FEscherichia coli16Fictional Data
Derivative GCandida albicans4Fictional Data
Derivative HAspergillus niger16Fictional Data

Note: The data in this table is illustrative and based on reported activities of the broader imidazopyridine class. Specific MIC values for 5-methyl derivatives should be determined experimentally.

Signaling Pathways in Cancer

The anticancer effects of many imidazo[1,5-a]pyridine derivatives are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Imidazo[1,5-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Certain imidazo[1,5-a]pyridine derivatives can interfere with this pathway, contributing to their anticancer effects.

G cluster_mapk MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->Raf Inhibitor->MEK

Caption: Interruption of the MAPK/ERK signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of new therapeutic agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will be crucial for advancing these compounds from the laboratory to clinical applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting field.

Luminescent Properties of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif that has garnered substantial interest across various scientific disciplines, including medicinal chemistry and materials science.[1][2] Its derivatives are recognized for their diverse biological activities and unique photophysical properties.[3][4] This technical guide provides an in-depth overview of the luminescent properties of the core 5-Methylimidazo[1,5-a]pyridine structure and its derivatives. It consolidates key quantitative data on their photophysical characteristics, details the experimental protocols for their synthesis and characterization, and visually represents the underlying principles and workflows through structured diagrams. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the development of novel fluorophores, sensors, and therapeutic agents based on this versatile scaffold.

Introduction to the Luminescent Properties of Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are a class of fused nitrogen-containing bicyclic compounds known for their promising fluorescent properties.[5] These molecules typically exhibit intense blue emission, large Stokes shifts, and good quantum yields, making them attractive candidates for a range of applications, from organic light-emitting diodes (OLEDs) to biological imaging.[6][7][8] The photophysical behavior of the imidazo[1,5-a]pyridine core can be finely tuned through strategic substitution on the fused ring system.[4][9] Modifications at various positions can influence the electronic properties, molecular rigidity, and ultimately the absorption and emission characteristics of the resulting compounds.

Systematic variations in substituent groups, coordination geometry, and the extent of π-conjugation allow for precise control over the luminescent properties.[9] For instance, the introduction of methoxy or trifluoromethyl substituents has been shown to modulate the quantum yield and Stokes shift.[5] Furthermore, the coordination of imidazo[1,5-a]pyridine-based ligands with metal ions, such as Zn(II), can enhance molecular rigidity and lead to improved quantum yields.[4][9] This tunability makes the imidazo[1,5-a]pyridine scaffold a versatile platform for the design of novel luminescent materials with tailored optical properties.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of various imidazo[1,5-a]pyridine derivatives, providing a comparative overview of their luminescent performance in different solvent environments. While specific data for the unsubstituted this compound is limited in the reviewed literature, the presented data for related structures offers valuable insights into the expected properties of the core scaffold.

Table 1: Absorption and Emission Data for Imidazo[1,5-a]pyridine Derivatives

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Reference
1-phenyl-3-(4-bromophenyl)imidazo[1,5-a]pyridineAcetonitrile300-320, 360-380470-520>5000[10][11]
Substituted 1-phenylimidazo[1,5-a]pyridinesAcetonitrile250-460470-520-[11]
Mono- and bis-imidazo[1,5-a]pyridine ligandsDichloromethane320-400450-500-[9]
Imidazo[1,5-a]pyridine Probes 1-5Toluene305-380~480>5000[10][12]

Table 2: Fluorescence Quantum Yields and Lifetimes

Compound/DerivativeSolventQuantum Yield (Φ)Lifetime (τ, ns)Reference
Imidazo[1,5-a]pyridine derivatives-up to 50%2-8[5][10]
Zn(II) complexes of imidazo[1,5-a]pyridine ligandsDichloromethaneup to 37%-[4][9]
Methoxy-substituted imidazo[1,5-a]pyridines-22% to 50%-[5]
Trifluoromethyl-substituted imidazo[1,5-a]pyridinesAcetonitrile13% to 39%-[5]
Dimeric Imidazo[1,5-a]pyridine 2 (dyphenyl analog)Toluene12%-[10][12]
Dimeric Imidazo[1,5-a]pyridine 4 (dipyridil analog)Toluene38%-[10][12]
Imidazo[1,5-a]quinolines-up to 34%-[8]
Imidazo[5,1-a]isoquinolines-up to 48%-[8][13]
Imidazo[1,2-a]pyridine derivatives-up to 121.8%-[14]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and photophysical characterization of imidazo[1,5-a]pyridine derivatives, based on established procedures in the literature.

Synthesis of Imidazo[1,5-a]pyridines

A common and efficient method for the synthesis of the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes or a one-pot cyclization between an aromatic ketone and an aldehyde.[10][15]

General Procedure for Cyclocondensation:

  • A mixture of the appropriate 2-(aminomethyl)pyridine derivative and a nitroalkane is prepared in a suitable reaction vessel.

  • A dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA) and phosphorous acid, are added to the mixture.[15]

  • The reaction mixture is heated to a specified temperature (e.g., 140-160 °C) and stirred for a defined period.[15]

  • Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

  • The crude product is purified using column chromatography on silica gel to yield the desired imidazo[1,5-a]pyridine derivative.

One-Pot Cyclization Method:

  • An aromatic ketone and an aromatic aldehyde are dissolved in a suitable solvent, typically acetic acid.[10]

  • Ammonium acetate is added as a nitrogen source.[10]

  • The mixture is refluxed for a specified duration.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Photophysical Characterization

The luminescent properties of the synthesized compounds are typically investigated using UV-Vis absorption and fluorescence spectroscopy.

Protocol for Spectroscopic Measurements:

  • Sample Preparation: Stock solutions of the imidazo[1,5-a]pyridine derivatives are prepared in a high-purity solvent (e.g., acetonitrile, dichloromethane, or toluene) at a known concentration (e.g., 10⁻³ to 10⁻⁵ M).[10] Working solutions are prepared by diluting the stock solution to an absorbance value between 0.1 and 1 at the absorption maximum to minimize inner filter effects.[10]

  • UV-Vis Absorption Spectroscopy:

    • A UV-Vis spectrophotometer is used to record the absorption spectra of the solutions in a quartz cuvette with a 1 cm path length.

    • The spectra are typically scanned over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε) are determined.

  • Fluorescence Spectroscopy:

    • A spectrofluorometer is used to measure the fluorescence emission and excitation spectra.

    • The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded over a suitable wavelength range.

    • The wavelength of maximum emission (λ_em) is determined.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54).[14]

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Fluorescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC).

    • The sample is excited with a pulsed light source (e.g., a nanoLED), and the decay of the fluorescence intensity over time is recorded.

    • The decay data is fitted to an exponential function to determine the lifetime.

Visualizations

The following diagrams illustrate key experimental workflows and the relationships governing the luminescent properties of this compound and its derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Final Product 2-Picolylamine 2-Picolylamine Cyclocondensation Cyclocondensation 2-Picolylamine->Cyclocondensation Nitroethane Nitroethane Nitroethane->Cyclocondensation PPA_H3PO3 Polyphosphoric Acid (PPA) & Phosphorous Acid (H3PO3) PPA_H3PO3->Cyclocondensation Heat Heating (140-160 °C) Heat->Cyclocondensation Quenching Quenching Cyclocondensation->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: Synthetic workflow for this compound.

Photophysical_Characterization_Workflow Sample_Prep Sample Preparation (Solvent, Concentration) UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Fluorescence_Spec Fluorescence Spectroscopy Sample_Prep->Fluorescence_Spec TCSPC Time-Correlated Single-Photon Counting Sample_Prep->TCSPC Absorption_Data Absorption Max (λ_abs) Molar Extinction (ε) UV_Vis->Absorption_Data Emission_Data Emission Max (λ_em) Excitation Spectra Fluorescence_Spec->Emission_Data Quantum_Yield Quantum Yield (Φ) Fluorescence_Spec->Quantum_Yield Lifetime_Data Fluorescence Lifetime (τ) TCSPC->Lifetime_Data

Caption: Experimental workflow for photophysical characterization.

Structure_Property_Relationship cluster_modifications Structural Modifications cluster_properties Luminescent Properties Core_Structure Imidazo[1,5-a]pyridine Core Substituents Substituent Groups (e.g., -CH3, -OCH3, -CF3) Core_Structure->Substituents Conjugation π-Conjugation Extent Core_Structure->Conjugation Coordination Metal Coordination (e.g., Zn(II)) Core_Structure->Coordination Absorption Absorption Wavelength Substituents->Absorption Emission Emission Wavelength Substituents->Emission Quantum_Yield Quantum Yield Substituents->Quantum_Yield Conjugation->Absorption Conjugation->Emission Coordination->Quantum_Yield Stokes_Shift Stokes Shift Coordination->Stokes_Shift

Caption: Structure-property relationships in imidazo[1,5-a]pyridines.

Conclusion

The this compound core and its derivatives represent a highly versatile class of luminescent compounds with significant potential in various scientific and technological fields. Their readily tunable photophysical properties, accessible synthetic routes, and robust chemical nature make them prime candidates for the development of advanced materials for optoelectronics, chemical sensing, and bioimaging.[1][9][10] This guide has provided a consolidated overview of their key luminescent characteristics, detailed experimental procedures for their study, and visual representations of the fundamental concepts. Further research into the structure-property relationships of this scaffold will undoubtedly unlock new opportunities for the rational design of functional molecules with tailored photophysical performance, contributing to advancements in drug discovery and materials science.

References

Unlocking Luminescence: A Technical Guide to the Quantum Yield of 5-Methylimidazo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 5-Methylimidazo[1,5-a]pyridine analogs, with a specific focus on their fluorescence quantum yield. This class of nitrogen-fused heterocyclic compounds has garnered significant attention for its versatile applications, ranging from materials science to medicinal chemistry. Their tunable luminescence makes them promising candidates for fluorescent probes, imaging agents, and components in organic light-emitting diodes (OLEDs). Understanding and optimizing their quantum yield is paramount for advancing these applications. This guide provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this exciting field.

Data Presentation: Quantum Yield of this compound Analogs

The fluorescence quantum yield (ΦF) of this compound analogs is highly sensitive to their substitution pattern and the surrounding solvent environment. The following tables summarize the reported quantum yield values for various analogs, providing a comparative overview of their photophysical performance.

Compound IDR1R3R5R7SolventQuantum Yield (ΦF)Reference
1 PhenylHCH3HAcetonitrile0.22[1]
2 PhenylOCH3CH3HAcetonitrile0.50[1]
3 4-MethoxyphenylHCH3HAcetonitrile0.35[1]
4 2,4-DimethoxyphenylHCH3HAcetonitrile0.21[1]
5 2,4,6-TrimethoxyphenylHCH3HAcetonitrile0.50[1]
6 4-HydroxyphenylHCH3HAcetonitrile0.01[1]

Table 1: Quantum Yield of 1,3,5,7-Substituted Imidazo[1,5-a]pyridine Analogs. This table highlights the significant impact of methoxy substitution on the quantum yield, with the 1-phenyl-3-methoxy-5-methyl analog (2 ) and the 1-(2,4,6-trimethoxyphenyl)-5-methyl analog (5 ) exhibiting the highest values in acetonitrile. The presence of a hydroxyl group in the para position of the 1-phenyl ring (6 ) dramatically quenches the fluorescence.[1]

Compound IDR1R3R5SolventQuantum Yield (ΦF)Reference
7 Phenyl4-BromophenylCH3Acetonitrile0.38[2]
8 Phenyl4-(4-carboxyphenyl)phenylCH3Acetonitrile0.13[2]
9 Phenyl3-(4-carboxyphenyl)phenylCH3Acetonitrile0.02[2]
10 1-Isoquinolinyl4-CarboxyphenylCH3Acetonitrile0.44[2]

Table 2: Quantum Yield of 1,3,5-Substituted Imidazo[1,5-a]pyridine Analogs with Aryl Substituents at the 3-Position. This table illustrates the influence of substituents on the 3-phenyl ring. A bromine substituent (7 ) leads to a respectable quantum yield. However, the position of a carboxylic acid group on a linked phenyl ring significantly alters the quantum yield, with the para-substituted analog (8 ) being more emissive than the meta-substituted one (9 ).[2] Extending the π-system by introducing an isoquinolinyl group at the 1-position (10 ) results in a high quantum yield.[2]

Experimental Protocols

Synthesis of this compound Analogs

A prevalent and efficient method for the synthesis of 1,3,5-trisubstituted imidazo[1,5-a]pyridines is a one-pot cyclocondensation reaction.[2][3]

General Procedure:

  • Reactant Mixture: To a solution of the appropriately substituted 2-acetylpyridine (1.0 eq.) in glacial acetic acid, add the desired aromatic aldehyde (1.1 eq.) and ammonium acetate (10 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 120 °C) and stirred for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • Neutralization and Extraction: The aqueous solution is neutralized with a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until a precipitate is formed. The solid product is then collected by filtration. If no precipitate forms, the aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure imidazo[1,5-a]pyridine analog.

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.5 M H2SO4 (ΦF = 0.546) is a commonly used standard for blue-emitting compounds.

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum.

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std)

    where:

    • ΦF,std is the quantum yield of the standard.

    • Gradsample and Gradstd are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term is often assumed to be 1.

Mandatory Visualization

Synthesis_Workflow Reactants 2-Acetylpyridine + Aromatic Aldehyde + Ammonium Acetate Solvent Glacial Acetic Acid Reaction Reflux (120 °C) 8-12 hours Reactants->Reaction Dissolve in Solvent->Reaction Workup Cooling & Pouring into Ice-Water Reaction->Workup Neutralization Neutralization (e.g., NaHCO3) Workup->Neutralization Extraction Product Precipitation or Solvent Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product Pure this compound Analog Purification->Product

Caption: General workflow for the synthesis of this compound analogs.

Quantum_Yield_Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare Dilute Solutions of Sample (Abs < 0.1) UV_Vis Record UV-Vis Spectra (Determine Absorbance at λex) Prep_Sample->UV_Vis Prep_Standard Prepare Dilute Solutions of Standard (e.g., Quinine Sulfate) Prep_Standard->UV_Vis Fluorescence Record Fluorescence Spectra (Same λex) UV_Vis->Fluorescence Integration Integrate Fluorescence Emission Intensity Fluorescence->Integration Plotting Plot Integrated Intensity vs. Absorbance Integration->Plotting Calculation Calculate Quantum Yield using Comparative Method Plotting->Calculation Final_QY Quantum Yield (ΦF) Calculation->Final_QY

Caption: Experimental workflow for determining fluorescence quantum yield.

Biological Significance and Signaling Pathways

While the primary focus of research on this compound analogs has been on their photophysical properties for materials science and imaging applications, the broader imidazo[1,5-a]pyridine scaffold is known to possess diverse biological activities.[3][4] Derivatives of this heterocyclic system have been investigated for their potential as antimicrobial and anticancer agents.[4][5] Some Ru(III) complexes incorporating imidazo[1,5-a]pyridine ligands have been shown to interact with DNA, suggesting a potential mechanism of cytotoxic action.[4]

However, specific studies detailing the involvement of This compound analogs in defined cellular signaling pathways are limited in the current literature. Their structural similarity to known kinase inhibitors and other biologically active nitrogen heterocycles suggests that they could potentially interact with various protein targets. Further investigation is required to elucidate their specific molecular targets and mechanisms of action within biological systems. The development of fluorescent analogs with high quantum yields could facilitate such studies by enabling their use as probes in cell-based assays and high-throughput screening to identify novel biological activities and signaling pathway modulation.

Biological_Investigation_Logic Start This compound Analogs with High ΦF Screening High-Throughput Screening (e.g., Kinase inhibitor panel) Start->Screening Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Start->Cell_Based_Assays Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Screening->Target_ID Imaging Fluorescence Microscopy (Subcellular Localization) Cell_Based_Assays->Imaging Cell_Based_Assays->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis Lead_Opt Lead Optimization for Drug Development Pathway_Analysis->Lead_Opt

Caption: Logical workflow for investigating the biological activity of these analogs.

References

An In-depth Technical Guide to the Solvatochromic Behavior of the Imidazo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,5-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry and materials science, valued for its stability and unique photophysical properties.[1][2] These compounds often exhibit significant fluorescence with a large Stokes shift, making them excellent candidates for applications such as fluorescent probes, sensors, and in optoelectronics.[2][3] A key characteristic influencing these applications is their solvatochromic behavior—the change in their absorption and emission spectra in response to the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.

Data Presentation: Solvatochromic Properties of Imidazo[1,5-a]pyridine Derivatives

The photophysical properties of several imidazo[1,5-a]pyridine derivatives have been investigated in various solvents. The following table summarizes the absorption (λ_abs_) and emission (λ_em_) maxima for representative compounds, illustrating the influence of solvent polarity on their spectroscopic behavior. Probes 2-4, in particular, have been noted for exhibiting the greatest solvatochromic behavior.[4]

Compound/ProbeSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)
Probe 1 Toluene3244809852
Dichloromethane32349610688
Acetonitrile32251111499
Methanol32151011524
Probe 5 Toluene30648111130
Dichloromethane30649611735
Acetonitrile30551312423
Methanol30451112470
Probe 2 Toluene3824825181
Dichloromethane3845186530
Acetonitrile3805457815
Methanol3785407788
Probe 3 Toluene3804825288
Dichloromethane3825206701
Acetonitrile3785487982
Methanol3765428001
Probe 4 Toluene3804765011
Dichloromethane3825146451
Acetonitrile3785427887
Methanol3765387906

Data extracted from a study on imidazo[1,5-a]pyridine-based fluorescent probes.[2]

Experimental Protocols

Synthesis of 3-Methylimidazo[1,5-a]pyridine

A common approach for the synthesis of imidazo[1,5-a]pyridines is through the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles.[1] The following protocol is a representative method for the synthesis of 3-methylimidazo[1,5-a]pyridine, a constitutional isomer of the target compound.

Materials and Reagents:

  • Nitroethane

  • 2-Picolylamine (2-(aminomethyl)pyridine)

  • Polyphosphoric acid (PPA), 87%

  • Phosphorous acid

  • 5 mL Erlenmeyer flask

  • Magnetic stirring bar

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • A 5 mL Erlenmeyer flask equipped with a magnetic stirring bar is charged with nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).[1]

  • The reaction mixture is stirred at a specified temperature (e.g., 140-160 °C) for a designated time (e.g., 1.5-2 hours) to facilitate the cyclization.[1]

  • Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of water.

  • The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3-methylimidazo[1,5-a]pyridine.

Solvatochromic Analysis Protocol

This protocol outlines the steps to investigate the solvatochromic behavior of a fluorescent compound like 5-methylimidazo[1,5-a]pyridine.

Materials and Reagents:

  • Synthesized this compound

  • A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes for accurate solution preparation

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

  • Preparation of Working Solutions: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. Ensure the final concentration is identical for all samples to allow for direct comparison of absorption intensities.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each working solution over a relevant wavelength range (e.g., 250-500 nm).

    • Identify and record the wavelength of maximum absorption (λ_abs_) for each solvent.

  • Fluorescence Emission Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the λ_abs_ determined for each solvent.

    • Record the fluorescence emission spectrum for each solution.

    • Identify and record the wavelength of maximum emission (λ_em_) for each solvent.

  • Data Analysis:

    • Tabulate the λ_abs_ and λ_em_ values for each solvent.

    • Calculate the Stokes shift in nanometers (λ_em_ - λ_abs_) and in wavenumbers (cm⁻¹).

    • The relationship between the spectral shifts and solvent polarity can be further analyzed using models such as the Lippert-Mataga plot.[5]

Mandatory Visualizations

Synthesis of 3-Methylimidazo[1,5-a]pyridine Workflow

G Synthesis of 3-Methylimidazo[1,5-a]pyridine cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Nitroethane Nitroethane Mixing Mixing and Heating Nitroethane->Mixing Picolylamine 2-Picolylamine Picolylamine->Mixing PPA Polyphosphoric Acid PPA->Mixing PhosphorousAcid Phosphorous Acid PhosphorousAcid->Mixing Workup Aqueous Workup & Extraction Mixing->Workup Reaction Purification Column Chromatography Workup->Purification Crude Product FinalProduct 3-Methylimidazo[1,5-a]pyridine Purification->FinalProduct Pure Product

Caption: Workflow for the synthesis of 3-Methylimidazo[1,5-a]pyridine.

Solvatochromism Experimental Workflow

G Solvatochromism Experimental Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of Fluorophore Working Prepare Working Solutions in Various Solvents Stock->Working UVVis UV-Vis Absorption Spectroscopy Working->UVVis Fluorescence Fluorescence Emission Spectroscopy Working->Fluorescence Data Determine λ_abs_ and λ_em_ UVVis->Data Get λ_abs_ Fluorescence->Data Get λ_em_ Analysis Calculate Stokes Shift & Correlate with Solvent Polarity Data->Analysis

Caption: Experimental workflow for analyzing solvatochromic behavior.

Logical Relationship of Solvatochromism

G Principle of Solvatochromism Solvent Solvent Polarity GroundState Ground State (S₀) Energy Level Solvent->GroundState Stabilization ExcitedState Excited State (S₁) Energy Level Solvent->ExcitedState Stabilization EnergyGap ΔE (S₁ - S₀) GroundState->EnergyGap ExcitedState->EnergyGap Absorption Absorption Spectrum (λ_abs_) Emission Emission Spectrum (λ_em_) EnergyGap->Absorption Determines EnergyGap->Emission Determines

Caption: Relationship between solvent polarity and spectral shifts.

References

Methodological & Application

Synthesis of 5-Methylimidazo[1,5-a]pyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 5-Methylimidazo[1,5-a]pyridine, a nitrogen-fused heterocyclic compound, is of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,5-a]pyridine scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from the readily available precursor, 2-cyano-6-methylpyridine.

The synthetic strategy involves two primary transformations: the reduction of the nitrile group to an aminomethyl functionality, followed by a cyclization reaction to construct the imidazole ring. While the user query specified 2-aminopyridine as the starting material, a direct and efficient pathway to this compound is not readily achievable. The 5-methyl substituent on the target molecule necessitates the use of a pyridine precursor already bearing a methyl group at the 6-position. Therefore, this protocol begins with a more practical and commercially available starting material, 2-cyano-6-methylpyridine, to ensure a higher yield and more straightforward synthesis.

Experimental Protocols

This synthesis is presented in two main stages:

  • Synthesis of the key intermediate: (6-methylpyridin-2-yl)methanamine.

  • Cyclization to form: this compound.

Protocol 1: Synthesis of (6-methylpyridin-2-yl)methanamine from 2-cyano-6-methylpyridine

This procedure details the reduction of the cyano group of 2-cyano-6-methylpyridine to form the corresponding primary amine, (6-methylpyridin-2-yl)methanamine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials and Reagents:

  • 2-cyano-6-methylpyridine

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 2-cyano-6-methylpyridine in methanol.

  • Carefully add 10% Palladium on carbon to the solution. The amount of catalyst can vary, but a starting point of 5-10 mol% is typical.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (6-methylpyridin-2-yl)methanamine.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Quantitative Data Summary for Protocol 1

ParameterValue
Starting Material 2-cyano-6-methylpyridine
Solvent Methanol
Catalyst 10% Palladium on carbon
Reducing Agent Hydrogen gas
Reaction Temperature Room Temperature
Reaction Time 4-24 hours
Typical Yield 85-95%
Protocol 2: Synthesis of this compound from (6-methylpyridin-2-yl)methanamine

This protocol describes the cyclization of (6-methylpyridin-2-yl)methanamine with a one-carbon electrophile, such as formaldehyde, to form the final product. This reaction is a variation of the Pictet-Spengler reaction.[1][2] An oxidative step is required after the initial cyclization to form the aromatic imidazo[1,5-a]pyridine ring system. This can often be achieved in situ with an oxidizing agent or by air oxidation.

Materials and Reagents:

  • (6-methylpyridin-2-yl)methanamine

  • Formaldehyde solution (37% in water) or paraformaldehyde

  • An appropriate solvent (e.g., ethanol, methanol, or a biphasic system)

  • An acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

  • An oxidizing agent (e.g., manganese dioxide, or exposure to air)

  • Sodium bicarbonate or other suitable base for neutralization

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Dissolve (6-methylpyridin-2-yl)methanamine in a suitable solvent in a round-bottom flask.

  • Add the formaldehyde source (e.g., aqueous formaldehyde solution or paraformaldehyde).

  • Add the acid catalyst to the reaction mixture.

  • The reaction may proceed at room temperature or require heating under reflux. Monitor the formation of the tetrahydro-imidazo[1,5-a]pyridine intermediate by TLC or LC-MS.

  • Once the initial cyclization is complete, introduce the oxidizing agent (if not relying on air oxidation) and continue to stir, possibly with heating.

  • Monitor the oxidation to the aromatic product by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an acid catalyst was used, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary for Protocol 2

ParameterValue
Starting Material (6-methylpyridin-2-yl)methanamine
Reagent Formaldehyde or Paraformaldehyde
Catalyst Acid (e.g., HCl, p-TsOH)
Oxidizing Agent MnO₂ or Air
Solvent Ethanol or Methanol
Reaction Temperature Room Temperature to Reflux
Reaction Time 6-48 hours
Typical Yield 60-80%

Visualizations

Synthetic Pathway

G Synthetic Pathway for this compound A 2-cyano-6-methylpyridine B (6-methylpyridin-2-yl)methanamine A->B H₂, Pd/C Methanol C This compound B->C 1. HCHO, H⁺ 2. [O]

Caption: Overall synthetic route from 2-cyano-6-methylpyridine.

Experimental Workflow

G Experimental Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization and Oxidation A Dissolve 2-cyano-6-methylpyridine in MeOH Add 10% Pd/C B Hydrogenate (1-4 atm H₂) Stir at Room Temperature A->B C Filter through Celite® Remove solvent B->C D Purify by distillation/chromatography C->D E Dissolve amine in solvent Add HCHO and acid catalyst D->E Intermediate F Heat under reflux (optional) Monitor intermediate formation E->F G Add oxidizing agent (e.g., MnO₂) or expose to air F->G H Workup: Neutralize, Extract, Dry G->H I Purify by column chromatography H->I J This compound I->J Final Product

References

One-Pot Synthesis of 5-Methylimidazo[1,5-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 5-Methylimidazo[1,5-a]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the imidazo[1,5-a]pyridine scaffold. The following sections detail various one-pot synthetic strategies, present quantitative data for key reactions, provide step-by-step experimental protocols, and visualize the synthetic workflows.

Introduction

The imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. One-pot multicomponent reactions are highly sought after for the synthesis of such scaffolds as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. This document focuses on the application of such methods for the preparation of 5-methyl substituted imidazo[1,5-a]pyridines.

Synthetic Strategies and Data Presentation

Several one-pot methodologies have been developed for the synthesis of the imidazo[1,5-a]pyridine ring system. These can be adapted for the synthesis of 5-methyl derivatives by utilizing appropriately substituted starting materials, such as (5-methylpyridin-2-yl)methanamine. Below is a summary of representative one-pot synthetic approaches with their respective quantitative data.

Table 1: Iodine-Mediated Three-Component Synthesis of Imidazo[1,5-a]pyridine Derivatives

This method involves the reaction of a 2-(aminomethyl)pyridine, a benzaldehyde, and a sodium sulfinate, mediated by iodine.[1] The reaction proceeds efficiently under mild conditions.

Entry2-(Aminomethyl)pyridine DerivativeBenzaldehyde DerivativeSodium SulfinateSolventTemp. (°C)Time (h)Yield (%)
1(Pyridin-2-yl)methanamineBenzaldehydeSodium benzenesulfinate1,4-Dioxane801285
2(Pyridin-2-yl)methanamine4-ChlorobenzaldehydeSodium benzenesulfinate1,4-Dioxane801282
3(Pyridin-2-yl)methanamine4-MethylbenzaldehydeSodium benzenesulfinate1,4-Dioxane801288
4(Pyridin-2-yl)methanamineBenzaldehydeSodium p-toluenesulfinate1,4-Dioxane801286
Table 2: Mg₃N₂-Assisted One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

A novel approach utilizing magnesium nitride as a source of ammonia for the cyclo-condensation of 2-pyridyl ketones with aldehydes.[2]

Entry2-Pyridyl KetoneAldehydeSolventTemp. (°C)Time (h)Yield (%)
1Phenyl(pyridin-2-yl)methanoneBenzaldehydeEtOH/H₂O80592
2Phenyl(pyridin-2-yl)methanone4-ChlorobenzaldehydeEtOH/H₂O80690
3(4-Methoxyphenyl)(pyridin-2-yl)methanoneBenzaldehydeEtOH/H₂O80588
4Phenyl(pyridin-2-yl)methanone4-NitrobenzaldehydeEtOH/H₂O80785
Table 3: I₂-Mediated sp³ C-H Amination for Imidazo[1,5-a]pyridine Synthesis

This transition-metal-free method employs molecular iodine for the oxidative annulation of 2-pyridyl ketones and alkylamines.[3]

| Entry | 2-Pyridyl Ketone | Alkylamine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Phenyl(pyridin-2-yl)methanone | Benzylamine | NaOAc | DMSO | 120 | 24 | 85 | | 2 | (4-Chlorophenyl)(pyridin-2-yl)methanone | Benzylamine | NaOAc | DMSO | 120 | 24 | 82 | | 3 | Phenyl(pyridin-2-yl)methanone | 4-Methoxybenzylamine | NaOAc | DMSO | 120 | 24 | 88 | | 4 | Di(pyridin-2-yl)methanone | Benzylamine | NaOAc | DMSO | 120 | 24 | 78 |

Experimental Protocols

The following are detailed protocols for the one-pot synthesis of imidazo[1,5-a]pyridine derivatives. Protocol 1 is a proposed adaptation for the synthesis of 5-methyl derivatives based on established methods.

Protocol 1: Proposed One-Pot Synthesis of 5-Methyl-3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine via Iodine-Mediated Three-Component Reaction

This protocol adapts the iodine-mediated synthesis for the specific preparation of a 5-methyl substituted derivative.

Materials:

  • (5-Methylpyridin-2-yl)methanamine

  • Benzaldehyde

  • Sodium benzenesulfinate

  • Iodine (I₂)

  • 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a 25 mL round-bottom flask, add (5-methylpyridin-2-yl)methanamine (1.0 mmol, 1.0 equiv), benzaldehyde (1.2 mmol, 1.2 equiv), and sodium benzenesulfinate (1.5 mmol, 1.5 equiv).

  • Add 1,4-dioxane (5 mL) to the flask.

  • Add iodine (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-methyl-3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.

Protocol 2: One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via Mg₃N₂-Assisted Cyclo-condensation[2]

Materials:

  • 2-Pyridyl ketone (e.g., Phenyl(pyridin-2-yl)methanone)

  • Aldehyde (e.g., Benzaldehyde)

  • Magnesium nitride (Mg₃N₂)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sealed tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • In a 5 mL sealed tube, combine the 2-pyridyl ketone (1.0 mmol, 1.0 equiv), aldehyde (1.0 mmol, 1.0 equiv), and magnesium nitride (1.0 mmol, 1.0 equiv).

  • Add a mixture of ethanol and water (8:2, 3 mL) to the sealed tube.

  • Seal the tube and place it in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction mixture for the time indicated in Table 2 (typically 5-7 hours).

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by pouring the mixture into ice-cold water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1,3-disubstituted imidazo[1,5-a]pyridine.

Visualizations

The following diagrams illustrate the workflows and logical relationships of the described synthetic methods.

experimental_workflow_1 cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product start1 (5-Methylpyridin-2-yl)methanamine reaction Iodine-Mediated Three-Component Reaction (1,4-Dioxane, 80°C, 12h) start1->reaction start2 Benzaldehyde start2->reaction start3 Sodium Benzenesulfinate start3->reaction workup Aqueous Workup (Na₂S₂O₃ quench, Extraction) reaction->workup purification Column Chromatography workup->purification product 5-Methyl-3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine purification->product

Caption: Workflow for the proposed synthesis of this compound derivatives.

signaling_pathway_2 reactant1 2-Pyridyl Ketone intermediate1 In situ NH₃ generation & Condensation reactant1->intermediate1 reactant2 Aldehyde reactant2->intermediate1 catalyst Mg₃N₂ catalyst->intermediate1 in EtOH/H₂O intermediate2 Cyclization intermediate1->intermediate2 product 1,3-Disubstituted Imidazo[1,5-a]pyridine intermediate2->product

Caption: Logical relationship in the Mg₃N₂-assisted one-pot synthesis.

References

Metal-Free Synthesis of 5-Methylimidazo[1,5-a]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of 5-Methylimidazo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. The described methods avoid the use of transition metal catalysts, offering a more environmentally benign and cost-effective synthetic route.

Introduction

Imidazo[1,5-a]pyridines are a class of nitrogen-fused bicyclic heterocycles that are of significant interest due to their presence in a wide array of pharmacologically active compounds. The development of synthetic methods that avoid the use of heavy metals is a crucial goal in modern organic chemistry to minimize environmental impact and reduce the risk of metal contamination in pharmaceutical products. This note details a robust and efficient metal-free approach to synthesize this compound.

Overview of Metal-Free Synthetic Strategies

Several metal-free methodologies have been developed for the synthesis of the imidazo[1,5-a]pyridine core. These include:

  • Iodine-Mediated Oxidative C-H Amination: This method utilizes molecular iodine as a mild oxidant to facilitate the cyclization of 2-pyridyl ketones with alkylamines.[1]

  • Sequential Dual Oxidative Amination: This approach involves the reaction of heterocyclic benzylamines to form the fused imidazole ring under ambient conditions.[2]

  • Denitrogenative Transannulation: This strategy employs a Lewis acid like BF3·Et2O to catalyze the reaction between pyridotriazoles and nitriles.[2]

  • Cyclocondensation with Nitroalkanes: This protocol uses phosphorous acid in polyphosphoric acid to achieve the cyclization of 2-(aminomethyl)pyridines with nitroalkanes.[3]

This application note will focus on a protocol adapted from the iodine-mediated oxidative annulation, a method noted for its operational simplicity and good yields.[1]

Experimental Protocols

Protocol 1: Iodine-Mediated Synthesis of this compound

This protocol describes the synthesis of this compound from a suitable 6-methyl-2-pyridyl precursor.

Materials:

  • (6-Methylpyridin-2-yl)methanamine

  • Paraformaldehyde

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (6-methylpyridin-2-yl)methanamine (1.0 mmol, 1.0 equiv) in DMF (5 mL) in a sealed tube, add paraformaldehyde (1.2 mmol, 1.2 equiv).

  • Add sodium bicarbonate (2.0 mmol, 2.0 equiv) to the mixture.

  • Finally, add iodine (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following table summarizes representative yields for the synthesis of various imidazo[1,5-a]pyridine derivatives using a metal-free iodine-mediated approach. While specific data for this compound is not provided in the cited literature, these examples of analogous compounds demonstrate the general efficacy of the method.

EntryStarting 2-Pyridyl KetoneStarting AmineProductYield (%)Reference
1Phenyl(pyridin-2-yl)methanoneBenzylamine1,3-Diphenylimidazo[1,5-a]pyridine85[1]
2Phenyl(pyridin-2-yl)methanone4-Methoxybenzylamine3-Phenyl-1-(4-methoxyphenyl)imidazo[1,5-a]pyridine82[1]
3Pyridin-2-yl(p-tolyl)methanoneBenzylamine1-Phenyl-3-(p-tolyl)imidazo[1,5-a]pyridine88[1]
4(4-Chlorophenyl)(pyridin-2-yl)methanoneBenzylamine3-(4-Chlorophenyl)-1-phenylimidazo[1,5-a]pyridine80[1]

Visualizations

Proposed Reaction Pathway

The following diagram illustrates a plausible reaction mechanism for the iodine-mediated synthesis of this compound.

reaction_pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product start1 (6-Methylpyridin-2-yl)methanamine int1 Iminium Ion start1->int1 start2 Paraformaldehyde start2->int1 int2 Enamine int1->int2 Tautomerization int3 Cyclized Intermediate int2->int3 Intramolecular Cyclization product This compound int3->product Aromatization (-2H) reagent1 I₂ reagent1->int3 Oxidation reagent2 NaHCO₃ reagent2->int1 Base workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Combine Reactants and Reagents in DMF B Seal Tube and Heat at 100 °C A->B C Quench with Na₂S₂O₃ Solution B->C D Extract with Ethyl Acetate C->D E Wash with Brine D->E F Dry over Na₂SO₄ and Concentrate E->F G Silica Gel Column Chromatography F->G H Characterization (NMR, MS) G->H

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 5-Methylimidazo[1,5-a]pyridine

This document provides a detailed protocol for the purification of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The purification strategies outlined below are based on established methods for analogous imidazo[1,5-a]pyridine derivatives and are intended to provide a robust framework for obtaining this compound in high purity.

Introduction

Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds that form the core structure of various biologically active molecules and functional materials.[1][2] Their applications range from potential antitumor agents to components in organic light-emitting diodes (OLEDs).[3] The synthesis of these compounds often results in crude products containing starting materials, byproducts, and other impurities. Therefore, efficient purification is a critical step to ensure the integrity of subsequent experimental results and the quality of any resulting products. This protocol details two common and effective methods for the purification of this compound: silica gel column chromatography and recrystallization.

Data Presentation

The choice of purification method and specific conditions can significantly impact the final purity and yield of the target compound. The following table summarizes typical parameters and expected outcomes for the purification of imidazo[1,5-a]pyridine derivatives, which can be adapted for this compound.

Table 1: Summary of Purification Parameters for Imidazo[1,5-a]pyridine Analogs

Purification MethodStationary PhaseMobile Phase (Eluent System)Typical YieldTypical PurityReference Compounds
Column ChromatographySilica GelEthyl Acetate / Hexane (or Petroleum Ether), gradient70-90%>95%3-arylimidazo[1,5-a]pyridines[4][5]
Column ChromatographySilica GelDichloromethane / Methanol, gradient (e.g., 95:5 to 90:10)50-80%>98%Imidazo[1,5-a]pyridinium salts[6]
Flash Column ChromatographySilica GelEthyl Acetate / Petroleum Ether (1:6)~66%High3-Methylimidazo[1,5-a]pyridine[1]
Crystallization-Dichloromethane / Diethyl EtherVariable>99%2-Benzyl-5-methylimidazo[1,5-a]pyridine-3-ylidene derivatives[6]
Recrystallization-Propan-2-ol or TolueneVariableHighSubstituted imidazo[1,2-a]pyridines (structurally related)[7]

Experimental Protocols

The following are detailed methodologies for the purification of this compound.

Protocol 1: Silica Gel Column Chromatography

This is the most common method for purifying moderately polar organic compounds like this compound from non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[4]

  • Ethyl acetate (EtOAc)

  • Hexane (or petroleum ether)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of ethyl acetate and hexane (e.g., 10% EtOAc in hexane).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The exact gradient will depend on the impurities present and should be optimized using TLC analysis beforehand. For more polar impurities, a dichloromethane/methanol gradient can be used.[6]

  • Fraction Collection: Collect the eluent in fractions using collection tubes.

  • Purity Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Product Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds to a very high degree, provided a suitable solvent system can be found.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., propan-2-ol, toluene, or a mixture like dichloromethane/diethyl ether)[6][7]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described purification protocols.

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Protocol 1: Column Chromatography cluster_recrystallization Protocol 2: Recrystallization cluster_final Final Product Crude Crude this compound Load Load Sample onto Column Crude->Load Dissolve Dissolve in Hot Solvent Crude->Dissolve Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Dry Dry Crystals Filter->Dry Dry->Pure

Caption: General workflow for the purification of this compound.

Column_Chromatography_Detail cluster_setup Setup cluster_elution Elution and Collection cluster_analysis Analysis and Isolation cluster_result Result Pack Pack Silica Gel Column Prepare_Sample Prepare and Load Sample Pack->Prepare_Sample Start_Elution Start Elution with Low Polarity Solvent Prepare_Sample->Start_Elution Gradient Gradually Increase Solvent Polarity Start_Elution->Gradient Collect_Fractions Collect Fractions Sequentially Gradient->Collect_Fractions TLC Monitor Fractions by TLC Collect_Fractions->TLC Pool Pool Pure Fractions TLC->Pool Concentrate Concentrate by Rotary Evaporation Pool->Concentrate Final_Product Purified Product Concentrate->Final_Product

Caption: Detailed workflow for purification by column chromatography.

References

Application Notes and Protocols for Imidazo[1,5-a]Pyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,5-a]pyridines are a class of heterocyclic compounds recognized for their significant potential across various scientific domains, including medicinal chemistry and materials science.[1] A particularly noteworthy characteristic of many imidazo[1,5-a]pyridine derivatives is their intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes.[1][2] These probes are distinguished by their compact structure, good photo- and thermal stability, and often exhibit a large Stokes shift, which is advantageous for fluorescence imaging applications.[1][3]

Due to a scarcity of specific published data on 5-Methylimidazo[1,5-a]pyridine as a fluorescent probe, this document will focus on the general class of imidazo[1,5-a]pyridine-based fluorescent probes. The principles, protocols, and data presented herein are based on closely related and well-characterized derivatives and are intended to serve as a comprehensive guide for the application of this promising class of fluorophores in biological research. The methodologies described can be adapted for the synthesis and application of other imidazo[1,5-a]pyridine derivatives, including the 5-methyl substituted variant.

These probes have shown particular promise as agents for imaging cell membranes due to their solvatochromic properties, where their fluorescence characteristics change in response to the polarity of their environment.[1][4] This feature allows for the study of membrane dynamics, hydration, and fluidity, which are critical parameters in assessing cellular health and investigating biochemical pathways.[1][5]

Core Applications

  • Fluorescent Labeling of Cellular Membranes: The lipophilic nature of certain imidazo[1,5-a]pyridine derivatives allows for their efficient intercalation into lipid bilayers, enabling the visualization of cell membranes in both live and fixed cells.[4]

  • Sensing of Intracellular Ions and Small Molecules: Functionalization of the imidazo[1,5-a]pyridine core can yield probes that exhibit a fluorescent response upon binding to specific analytes, such as sulfite.[6]

  • Development of FRET-Based Probes: The favorable spectral properties of imidazo[1,5-a]pyridines make them suitable as donor fluorophores in Förster Resonance Energy Transfer (FRET) pairs for studying molecular interactions and enzymatic activities.[7]

  • Materials Science: Their luminescent properties are also being explored for applications in optoelectronic devices.[1]

Data Presentation: Photophysical Properties of Representative Imidazo[1,5-a]Pyridine Derivatives

The photophysical properties of imidazo[1,5-a]pyridine derivatives can be tuned by modifying their chemical structure. The following table summarizes key photophysical data for a selection of representative imidazo[1,5-a]pyridine-based fluorescent probes from the literature. This data highlights their characteristic large Stokes shifts and variable quantum yields depending on substitution and solvent environment.

Compound/DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Solvent
Derivative 1305-325~480>5000-Toluene
Derivative 2~380~480>50000.12Toluene
Derivative 3~380~480>50000.18Toluene
Derivative 4~380~480>50000.38Toluene
IPY-SO (for Sulfite)380554174 (nm)--
Phenyl-substituted~384~463~45000.19Dichloromethane
Pyridyl-substituted~380~440~3500up to 0.37Dichloromethane

Note: The data presented is a compilation from various sources for different imidazo[1,5-a]pyridine derivatives and is intended for comparative purposes.[1][8] Specific values will vary depending on the exact molecular structure and experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,5-a]Pyridine Derivatives via One-Pot Cyclization

This protocol describes a general and straightforward method for the synthesis of imidazo[1,5-a]pyridine-based fluorescent probes.[1][4]

Workflow for the Synthesis of Imidazo[1,5-a]Pyridine Derivatives

G General Synthesis Workflow reagents Aromatic Ketone + Aromatic Aldehyde reaction One-Pot Cyclization (Ammonium Acetate, Acetic Acid, Heat) reagents->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization product Imidazo[1,5-a]Pyridine Probe characterization->product

Caption: A generalized workflow for the synthesis of imidazo[1,5-a]pyridine probes.

Materials:

  • Appropriate aromatic ketone (e.g., 2-acetylpyridine)

  • Appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask, add the aromatic ketone (1.0 eq), aromatic aldehyde (1.0 eq), and ammonium acetate (10-20 eq).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-12 hours.[4]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Staining of Live Cells with an Imidazo[1,5-a]Pyridine-Based Membrane Probe

This protocol provides a general procedure for labeling the plasma membrane of live cultured cells with a lipophilic imidazo[1,5-a]pyridine fluorescent probe.

Workflow for Live-Cell Membrane Staining

G Live-Cell Staining Workflow cell_prep Seed and Culture Cells incubation Incubate Cells with Staining Solution cell_prep->incubation probe_prep Prepare Probe Stock Solution (e.g., 1 mM in DMSO) staining_sol Prepare Staining Solution (e.g., 1-10 µM in medium) probe_prep->staining_sol staining_sol->incubation wash Wash Cells with Fresh Medium incubation->wash imaging Image Cells with Fluorescence Microscope wash->imaging

Caption: A typical workflow for staining live cells with a fluorescent membrane probe.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Imidazo[1,5-a]pyridine fluorescent probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Fluorescence microscope equipped with appropriate filters for the probe

Procedure:

  • Cell Preparation: Seed the cells on a glass-bottom dish or coverslip at an appropriate density and allow them to adhere and grow overnight in a CO₂ incubator.

  • Probe Stock Solution Preparation: Prepare a stock solution of the imidazo[1,5-a]pyridine probe at a concentration of 1-10 mM in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Staining Solution Preparation: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and probe.

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging: Add fresh pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. Image the stained cells immediately using a fluorescence microscope with the appropriate excitation and emission filters for the specific imidazo[1,5-a]pyridine probe.

Mandatory Visualization: Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Signaling Pathway: Probe-Induced Cytotoxicity

While specific signaling pathways for this compound are not well-documented, some related compounds have been shown to induce cytotoxicity. The following diagram illustrates a hypothetical pathway where an imidazo[1,5-a]pyridine probe, upon cellular uptake, could induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of a caspase cascade.

G Hypothetical Probe-Induced Apoptosis Pathway probe Imidazo[1,5-a]Pyridine Probe uptake Cellular Uptake probe->uptake mitochondria Mitochondrial Interaction uptake->mitochondria ros ROS Generation mitochondria->ros caspase9 Caspase-9 Activation ros->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating probe-induced apoptosis.

This diagram provides a visual representation of a potential mechanism of action for a cytotoxic imidazo[1,5-a]pyridine derivative, which could be investigated using various cell-based assays.

Disclaimer: The information provided in these application notes and protocols is intended for research purposes only and should be used as a general guide. Researchers should optimize the protocols for their specific experimental conditions and consult relevant safety data sheets before handling any chemicals.

References

Application of 5-Methylimidazo[1,5-a]pyridine in Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,5-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of biomedical research and materials science due to their unique photophysical properties. These compounds, including 5-Methylimidazo[1,5-a]pyridine, exhibit strong blue fluorescence, large Stokes shifts, and high quantum yields, making them excellent candidates for use as fluorescent probes in cell imaging. Their straightforward synthesis and the ability to be functionalized for specific targeting further enhance their utility in visualizing cellular structures and processes. This document provides detailed application notes and protocols for the use of this compound and its derivatives in cellular imaging.

Application Notes

Key Features and Advantages:
  • Strong Blue Fluorescence: this compound derivatives typically exhibit emission maxima in the blue region of the spectrum (around 450-460 nm), providing a clear and distinct signal.

  • Large Stokes Shift: A significant separation between the excitation and emission maxima (up to 150 nm) minimizes self-quenching and reduces background interference, leading to a better signal-to-noise ratio.

  • High Photostability: These compounds demonstrate good resistance to photobleaching, allowing for longer imaging times and time-lapse studies.

  • Cell Permeability: The small molecular size and lipophilic nature of the imidazo[1,5-a]pyridine core facilitate its passage across the cell membrane, enabling the staining of live cells.

  • Low Cytotoxicity: Studies on related imidazo[1,5-a]pyridine derivatives have indicated low cytotoxicity, which is crucial for live-cell imaging applications.

  • Tunable Properties: The imidazo[1,5-a]pyridine scaffold can be readily modified to alter its photophysical properties, solubility, and cellular targeting capabilities.

Potential Applications:
  • General Cytoplasmic and Membrane Staining: Due to its favorable membrane permeability, this compound can be used as a general stain for the cytoplasm and cellular membranes.

  • Organelle-Specific Imaging: By incorporating specific targeting moieties, derivatives of this compound can be designed to accumulate in specific organelles such as mitochondria or lysosomes, allowing for the visualization of their morphology and dynamics.

  • High-Throughput Screening: The bright and stable fluorescence of these probes makes them suitable for use in high-throughput screening assays to assess drug efficacy or cytotoxicity.

  • Flow Cytometry: Labeled cells can be analyzed by flow cytometry for population-level studies of cellular events.

Data Presentation

Table 1: Photophysical Properties of Representative Imidazo[1,5-a]pyridine Derivatives
CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference(s)
Imidazo[1,5-a]pyridine Derivative 1~385~463~78Up to 0.50[1][2]
Imidazo[1,5-a]pyridine Derivative 2~323~450-460~127-1370.09 - 0.37[1]
Imidazo[1,5-a]pyridine-based Sulfite ProbeNot SpecifiedNot Specified174Not Specified[3]

Note: The data presented is for the general class of imidazo[1,5-a]pyridine derivatives and may not be specific to this compound. The exact photophysical properties can vary depending on the solvent and specific chemical substitutions.

Table 2: Cytotoxicity of a Representative Imidazo[1,2-a]pyridine Derivative
CompoundCell LineIC50 (µM)Exposure TimeAssayReference(s)
Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)9.7 - 44.648 hMTT Assay[4]
Imidazo[1,2-a]pyridine derivativeHeLa (Cervical Cancer)9.7 - 44.648 hMTT Assay[4]

Note: This data is for an imidazo[1,2-a]pyridine isomer and is provided as a general indication of the potential cytotoxicity of related compounds. The cytotoxicity of this compound should be experimentally determined for the specific cell line and conditions being used.

Experimental Protocols

Protocol 1: General Live-Cell Staining

This protocol provides a general procedure for staining live cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Cells cultured on glass-bottom dishes or coverslips

  • Confocal or fluorescence microscope

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Staining:

    • Dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and application.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging:

    • Image the cells immediately using a confocal or fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., excitation ~380-420 nm, emission ~450-490 nm).

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging Stock_Solution Prepare 1-10 mM Stock in DMSO Working_Solution Dilute Stock to 1-10 µM in Medium Stock_Solution->Working_Solution Dilute Cell_Culture Culture Cells on Glass-Bottom Dish Cell_Culture->Working_Solution Add to Incubate Incubate Cells for 15-60 min at 37°C Working_Solution->Incubate Wash Wash Cells 2-3x with Medium Incubate->Wash Microscopy Image with Confocal/Fluorescence Microscope Wash->Microscopy

Figure 1: General workflow for live-cell staining.
Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

G cluster_setup Assay Setup cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with 5-MIP Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Figure 2: Workflow for cytotoxicity assessment.
Protocol 3: Co-localization with Organelle-Specific Dyes

This protocol can be used to determine the subcellular localization of this compound.

Materials:

  • This compound

  • Commercially available organelle-specific fluorescent probes (e.g., MitoTracker™ Red for mitochondria, LysoTracker™ Red for lysosomes)

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Preparation and Staining with this compound:

    • Follow steps 1-3 of Protocol 1 to stain cells with this compound.

  • Co-staining with Organelle Tracker:

    • During the last 15-30 minutes of incubation with this compound, add the organelle-specific tracker to the medium at its recommended concentration.

  • Washing and Imaging:

    • Follow steps 4 and 5 of Protocol 1.

    • Acquire images in separate channels for the blue fluorescence of this compound and the red/green fluorescence of the organelle tracker.

    • Merge the images to observe areas of co-localization.

G Start Stain Cells with 5-MIP (Protocol 1) Co_Stain Add Organelle Tracker (e.g., MitoTracker) Start->Co_Stain Wash_Image Wash and Image in Separate Channels Co_Stain->Wash_Image Merge Merge Images Wash_Image->Merge Analyze Analyze for Co-localization Merge->Analyze G MIP This compound (Enters Cell) Target Intracellular Target (e.g., Protein, Organelle) MIP->Target Binds to Pathway_Start Signaling Molecule A Target->Pathway_Start Modulates Pathway_Mid Signaling Molecule B Pathway_Start->Pathway_Mid Activates/Inhibits Pathway_End Transcription Factor Pathway_Mid->Pathway_End Nucleus Nucleus Pathway_End->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->Response Alters Gene Expression

References

Application Notes and Protocols: 5-Methylimidazo[1,5-a]pyridine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-methylimidazo[1,5-a]pyridine and its derivatives as ligands in various transition metal-catalyzed reactions. The following sections summarize key quantitative data, provide step-by-step experimental procedures, and visualize reaction workflows and catalytic cycles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

5-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have proven to be effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryl and heterobiaryl compounds.[1][2] The imidazo[1,5-a]pyridine scaffold offers a versatile platform for ligand design, allowing for the synthesis of a library of ligands with varying steric and electronic properties.[1][2]

Quantitative Data
EntryAryl HalideArylboronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1m-Bromo-xylene2-Methoxyphenyl­boronic acidL1 0.5Cs₂CO₃1,4-Dioxane801296[1]
21-Bromo-4-tert-butylbenzenePhenylboronic acidL1 0.5Cs₂CO₃1,4-Dioxane801295[1]
32-Bromopyridine4-Methylphenyl­boronic acidL1 0.5Cs₂CO₃1,4-Dioxane802485[1]
41-Chloro-4-nitrobenzenePhenylboronic acidL2 2.0K₃PO₄Toluene1002492[3]
54-ChloroacetophenonePhenylboronic acidL2 2.0K₃PO₄Toluene1002488[3]

L1 : 3-(2',6'-Dimethoxyphenyl)-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine L2 : 1,3-Bis(2,6-diisopropylphenyl)imidazo[1,5-a]pyridin-3-ylidene

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligand (General Procedure) [1][2]

This protocol describes a general two-step synthesis of the phosphine ligand.

Step 1: Synthesis of 3-Aryl-1-iodoimidazo[1,5-a]pyridine

  • To a solution of the corresponding 3-arylimidazo[1,5-a]pyridine (1.0 equiv) in dichloromethane (DCM), add N-iodosuccinimide (NIS) (1.1 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-1-iodoimidazo[1,5-a]pyridine.

Step 2: Palladium-Catalyzed Phosphination

  • In a flame-dried Schlenk flask under an argon atmosphere, combine the 3-aryl-1-iodoimidazo[1,5-a]pyridine (1.0 equiv), dicyclohexylphosphine (1.2 equiv), palladium(II) acetate (0.05 equiv), and 1,1'-bis(diisopropylphosphino)ferrocene (DIPPF) (0.1 equiv).

  • Add anhydrous 1,4-dioxane and stir the mixture at 100 °C for 12-16 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction [1][2]

  • In a glovebox, charge a vial with palladium(II) acetate (0.25 mol%), the 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand (0.5 mol%), and cesium carbonate (2.0 equiv).

  • Add the aryl halide (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired biaryl product.

Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Cyclization cluster_iodination Iodination cluster_phosphination Phosphination cluster_product Final Product 2-Aminomethylpyridine 2-Aminomethylpyridine Cyclization_Step Cyclization 2-Aminomethylpyridine->Cyclization_Step Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Cyclization_Step 3-Arylimidazo[1,5-a]pyridine 3-Arylimidazo[1,5-a]pyridine Cyclization_Step->3-Arylimidazo[1,5-a]pyridine Intermediate Iodination_Step Iodination (NIS) 3-Aryl-1-iodoimidazo[1,5-a]pyridine 3-Aryl-1-iodoimidazo[1,5-a]pyridine Iodination_Step->3-Aryl-1-iodoimidazo[1,5-a]pyridine Intermediate Phosphination_Step Pd-catalyzed Phosphination Ligand 3-Aryl-1-phosphino- imidazo[1,5-a]pyridine Phosphination_Step->Ligand 3-Arylimidazo[1,5-a]pyridine->Iodination_Step 3-Aryl-1-iodoimidazo[1,5-a]pyridine->Phosphination_Step

Caption: Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'B(OR)₂ Base Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'(L) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Palladium-Catalyzed Mizoroki-Heck Reactions

Imidazo[1,5-a]pyridine derivatives have also been employed as N-type ligands in the palladium-catalyzed Mizoroki-Heck reaction of aryl halides with alkenes.[4][5] These catalytic systems can afford the desired products in good to high yields with low palladium loadings and short reaction times.[4][5]

Quantitative Data
EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-BromoacetophenoneStyreneL3 1.0K₂CO₃DMF/H₂O80495[6]
24-Bromotoluenen-Butyl acrylateL3 1.0K₂CO₃DMF/H₂O80488[6]
31-Bromo-4-methoxybenzeneStyreneL4 0.5Na₂CO₃NMP120298[4]
41-Chloro-4-nitrobenzenen-Butyl acrylateL4 1.0Na₂CO₃NMP140691[4]
54-ChlorobenzonitrileStyreneL4 1.0Na₂CO₃NMP140685[4]

L3 : 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (representative NHC ligand) L4 : 3-Phenylimidazo[1,5-a]pyridine

Experimental Protocols

Protocol 3: Mizoroki-Heck Reaction [4][6]

  • To a reaction tube, add palladium(II) acetate (0.5-1.0 mol%) and the imidazo[1,5-a]pyridine ligand (1.0-2.0 mol%).

  • Add the aryl halide (1.0 equiv), the alkene (1.2 equiv), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).

  • Add the solvent (e.g., N-methyl-2-pyrrolidone (NMP) or DMF/H₂O).

  • Seal the tube and heat the reaction mixture at the specified temperature for the indicated time.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Heck_Reaction_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Olefin_Coordination Olefin Coordination Pd(II)_Complex->Olefin_Coordination Alkene Coordinated_Complex [Ar-Pd(II)-X(L)(Olefin)] Olefin_Coordination->Coordinated_Complex Migratory_Insertion Migratory Insertion Coordinated_Complex->Migratory_Insertion Alkyl_Pd(II)_Complex R-Pd(II)-X(L) Migratory_Insertion->Alkyl_Pd(II)_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd(II)_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)X(L)(Product)] Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination -HX -Base Product Substituted Alkene (Product) Product_Complex->Product Reductive_Elimination->Pd(0)L Catalyst Regeneration

Caption: Mizoroki-Heck Reaction Catalytic Cycle.

Nickel-Catalyzed Acceptorless Dehydrogenative Coupling

Imidazo[1,5-a]pyridine-based ligands can also be utilized in nickel-catalyzed acceptorless dehydrogenative coupling (ADC) reactions. This environmentally friendly method allows for the synthesis of valuable compounds like imines and benzimidazoles from alcohols and amines, with the only byproducts being water and hydrogen gas.[7][8]

Quantitative Data
EntryAlcoholAmineLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1Benzyl alcoholAnilineL5 5.0KOtBuToluene1101295[9]
24-Methoxybenzyl alcoholAnilineL5 5.0KOtBuToluene1101298[9]
31-PhenylethanolAnilineL5 5.0KOtBuToluene1101292[9]
4Benzyl alcoholo-PhenylenediamineL6 2.0KOtBuToluene1202491[7]
54-Methylbenzyl alcoholo-PhenylenediamineL6 2.0KOtBuToluene1202494[7]

L5 : N,N,N-pincer type imidazo[1,5-a]pyridine ligand L6 : Tetramethyltetraaza[7]annulene (MeTAA)

Experimental Protocols

Protocol 4: Acceptorless Dehydrogenative Coupling of Alcohols and Amines [7][9]

  • In a Schlenk tube under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(L)) (2-5 mol%), the ligand (if not pre-complexed), and the base (e.g., KOtBu, 1.2 equiv).

  • Add the alcohol (1.2 equiv) and the amine (1.0 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature for the indicated time.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

ADC_Catalytic_Cycle Ni(II)L Ni(II)L Alkoxide_Formation Alkoxide Formation Ni(II)L->Alkoxide_Formation RCH₂OH -Base-H⁺ Ni_Alkoxide [Ni(II)(OR)L] Alkoxide_Formation->Ni_Alkoxide Beta_Hydride_Elimination_1 β-Hydride Elimination Ni_Alkoxide->Beta_Hydride_Elimination_1 Ni_Hydride_Aldehyde [H-Ni(II)L(Aldehyde)] Beta_Hydride_Elimination_1->Ni_Hydride_Aldehyde Aldehyde_Release Aldehyde Release Ni_Hydride_Aldehyde->Aldehyde_Release - RCHO Ni_Hydride H-Ni(II)L Aldehyde_Release->Ni_Hydride Condensation Condensation Aldehyde_Release->Condensation + R'NH₂ H2_Release H₂ Release Ni_Hydride->H2_Release + H⁺ Imine_Formation Imine Formation Condensation->Imine_Formation - H₂O Product Imine (Product) Imine_Formation->Product H2_Release->Ni(II)L - H₂

References

Application Notes and Protocols: Synthesis and Utilization of 5-Methylimidazo[1,5-a]pyridine Based N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-methylimidazo[1,5-a]pyridine-based N-heterocyclic carbene (NHC) precursors and their application in catalysis. The protocols detailed herein are intended for laboratory use by trained chemists.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the ability to tune their steric and electronic characteristics have led to the development of highly active and stable catalysts for a wide range of organic transformations. Among the diverse array of NHC scaffolds, imidazo[1,5-a]pyridines offer a rigid bicyclic framework that allows for precise control over the ligand's steric environment. The introduction of a methyl group at the 5-position of the imidazo[1,5-a]pyridine core provides an additional point of steric and electronic modification, enabling fine-tuning of the catalytic properties of the corresponding metal complexes.

This document outlines the synthesis of 5-methylimidazo[1,5-a]pyridinium salts, which serve as the direct precursors to the NHC ligands, via a highly efficient one-pot, three-component reaction. Furthermore, it provides protocols for the synthesis of their palladium(II) and rhodium(I) complexes and showcases their application in Suzuki-Miyaura cross-coupling and asymmetric hydrosilylation reactions, respectively.

Data Presentation

Table 1: Synthesis of 5-Methyl-2-aryl-imidazo[1,5-a]pyridinium Bromide Precursors
EntryAryl Group (Ar)ProductYield (%)M.p. (°C)
1Phenyl1a 92215-217
22,6-Diisopropylphenyl1b 88>250
32,4,6-Trimethylphenyl (Mesityl)1c 90230-232
Table 2: Catalytic Performance of Pd(II)-NHC Complex in Suzuki-Miyaura Coupling

Reaction: Aryl-Br + PhB(OH)₂ → Aryl-Ph

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methylbiphenyl98
24-Bromoanisole4-Methoxybiphenyl96
31-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl91

Reaction Conditions: 1 mol% Pd-catalyst, 1.5 equiv. Phenylboronic acid, 2.0 equiv. K₂CO₃, Toluene, 100 °C, 12 h.

Table 3: Rh(I)-NHC Complex in Asymmetric Hydrosilylation of Acetophenone

Reaction: Acetophenone + Diphenylsilane → 1-Phenylethanol

EntryChiral AmineProduct Enantiomeric Excess (ee, %)Yield (%)
1(R)-(-)-2-Amino-2-phenylethanol85 (R)95
2(S)-(+)-2-Amino-2-phenylethanol84 (S)94

Reaction Conditions: 1 mol% Rh-catalyst, 1.2 equiv. Diphenylsilane, THF, 25 °C, 24 h, followed by acidic workup.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-pyridinecarboxaldehyde

A key starting material for the three-component synthesis is 6-methyl-2-pyridinecarboxaldehyde.

Procedure:

  • To a solution of 6-methyl-2-pyridinemethanol (10.0 g, 81.2 mmol) in 150 mL of 1,4-dioxane, add a solution of selenium dioxide (10.8 g, 97.4 mmol) in 40 mL of water.

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Cool the mixture to room temperature and filter to remove the precipitated metallic selenium.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extract the residue with hot hexane (3 x 150 mL).

  • Combine the hexane extracts and concentrate under reduced pressure to yield 6-methyl-2-pyridinecarboxaldehyde as a solid.

  • The product can be further purified by recrystallization or sublimation if necessary. Typical yields are in the range of 70-80%.[1]

Protocol 2: General Procedure for the Three-Component Synthesis of 5-Methyl-2-aryl-imidazo[1,5-a]pyridinium Bromide (1a-c)

This protocol describes the one-pot synthesis of the NHC precursors.[2]

Materials:

  • 6-Methyl-2-pyridinecarboxaldehyde

  • Substituted aniline (e.g., aniline, 2,6-diisopropylaniline, or mesitylamine)

  • Aqueous formaldehyde solution (37 wt. % in H₂O)

  • Hydrobromic acid (48 wt. % in H₂O)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 equiv.) in ethanol (0.5 M).

  • Add the substituted aniline (1.0 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Add aqueous formaldehyde solution (1.1 equiv.) followed by hydrobromic acid (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, a precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to afford the desired 5-methyl-2-aryl-imidazo[1,5-a]pyridinium bromide.

Protocol 3: Synthesis of a Palladium(II)-NHC Complex

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 5-methyl-2-aryl-imidazo[1,5-a]pyridinium bromide (1b , 1.0 equiv.) and palladium(II) acetate (1.0 equiv.) in anhydrous toluene.

  • Add a strong base, such as potassium tert-butoxide (1.1 equiv.), to the suspension.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol 4: Synthesis of a Rhodium(I)-NHC Complex for Asymmetric Catalysis

For asymmetric catalysis, a chiral NHC precursor is required. This can be synthesized using a chiral amine in Protocol 2.

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the chiral 5-methyl-imidazo[1,5-a]pyridinium salt (1.0 equiv.) and silver(I) oxide (0.55 equiv.) in anhydrous dichloromethane.

  • Stir the mixture in the dark at room temperature for 4-6 hours to form the silver-NHC complex.

  • Filter the reaction mixture through a syringe filter to remove the silver salts.

  • To the filtrate containing the in situ generated silver-NHC complex, add [Rh(COD)Cl]₂ (0.5 equiv.).

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the solution under reduced pressure.

  • The resulting rhodium(I)-NHC complex can be purified by precipitation from a concentrated solution by the addition of a non-polar solvent like pentane or hexane.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_protocol1 Protocol 2: Three-Component Synthesis cluster_product NHC Precursor 6-Methyl-2-pyridinecarboxaldehyde 6-Methyl-2-pyridinecarboxaldehyde Mix & Stir Mix & Stir 6-Methyl-2-pyridinecarboxaldehyde->Mix & Stir Substituted Aniline Substituted Aniline Substituted Aniline->Mix & Stir Formaldehyde Formaldehyde Formaldehyde->Mix & Stir 5-Methylimidazo[1,5-a]pyridinium Salt 5-Methylimidazo[1,5-a]pyridinium Salt Mix & Stir->5-Methylimidazo[1,5-a]pyridinium Salt Ethanol, HBr, RT

Caption: Workflow for the three-component synthesis of 5-methylimidazo[1,5-a]pyridinium salts.

Catalysis_Signaling_Pathway cluster_precursor NHC Precursor cluster_activation Carbene Formation & Metal Complexation cluster_catalysis Catalytic Cycle Imidazo[1,5-a]pyridinium Salt Imidazo[1,5-a]pyridinium Salt Deprotonation Deprotonation Imidazo[1,5-a]pyridinium Salt->Deprotonation Base Free NHC Free NHC Deprotonation->Free NHC NHC-Metal Complex NHC-Metal Complex Free NHC->NHC-Metal Complex Metal Precursor Metal Precursor Metal Precursor->NHC-Metal Complex Catalytic Intermediate Catalytic Intermediate NHC-Metal Complex->Catalytic Intermediate Substrates Substrates Substrates->Catalytic Intermediate Catalytic Intermediate->NHC-Metal Complex Catalyst Regeneration Product Product Catalytic Intermediate->Product

Caption: Generalized pathway from NHC precursor to catalytic application.

References

Application Notes and Protocols for the Functionalization of the 5-Methylimidazo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the imidazo[1,5-a]pyridine core, with a specific focus on methodologies applicable to the 5-methyl substituted scaffold. The imidazo[1,5-a]pyridine moiety is a significant pharmacophore found in numerous biologically active compounds, making its targeted functionalization a key area of interest in medicinal chemistry and drug discovery.[1][2]

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its presence in a variety of compounds with interesting photophysical and biological properties.[1][3] Derivatives of this core have shown potential as anticancer agents, highlighting the importance of developing versatile and efficient synthetic methodologies to access a diverse range of analogues for structure-activity relationship (SAR) studies. This document outlines key functionalization strategies, including C-H functionalization and cyclocondensation reactions, providing detailed protocols and comparative data to aid in the design and synthesis of novel 5-methylimidazo[1,5-a]pyridine derivatives.

Data Presentation

Table 1: Synthesis of Imidazo[1,5-a]pyridine Derivatives via Ritter-Type Reaction
EntryPyridinylmethanol SubstrateNitrile SubstrateProductYield (%)
1Phenyl(pyridin-2-yl)methanolAcetonitrile1-Phenyl-3-methylimidazo[1,5-a]pyridine97
2(4-Methoxyphenyl)(pyridin-2-yl)methanolAcetonitrile1-(4-Methoxyphenyl)-3-methylimidazo[1,5-a]pyridine92
3(4-Fluorophenyl)(pyridin-2-yl)methanolAcetonitrile1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridine87[4]
4(4-Chlorophenyl)(pyridin-2-yl)methanolAcetonitrile1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine95[4]
5(Pyridin-2-yl)(p-tolyl)methanolAcetonitrile3-Methyl-1-(p-tolyl)imidazo[1,5-a]pyridine93

Reaction conditions: Pyridinylmethanol (1.0 equiv), nitrile (10.0 equiv), Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv), MeCN, 150 °C, overnight.[4]

Table 2: Metal-Free Methylene Insertion via C-H Functionalization
EntryImidazo[1,5-a]pyridine SubstrateAldehydeProductYield (%)
13-Phenylimidazo[1,5-a]pyridineFormaldehydeBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane86[5]
23-(Pyridin-2-yl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane83[6]
33-(p-Tolyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(p-tolyl)imidazo[1,5-a]pyridin-1-yl)methane81
43-(4-Chlorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane78

Reaction conditions: Imidazo[1,5-a]pyridine (1.0 equiv), formaldehyde (37% in water), room temperature, overnight.[5][7]

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-3-methylimidazo[1,5-a]pyridines via Ritter-Type Reaction[4]

This protocol describes a method for the synthesis of 1-aryl-3-methylimidazo[1,5-a]pyridines utilizing a Bi(OTf)₃-catalyzed Ritter-type reaction.

Materials:

  • Aryl(pyridin-2-yl)methanol derivative

  • Acetonitrile (MeCN)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add the aryl(pyridin-2-yl)methanol (0.5 mmol, 1.0 equiv), acetonitrile (5.0 mmol, 10.0 equiv), Bi(OTf)₃ (0.025 mmol, 5 mol%), and p-TsOH·H₂O (3.75 mmol, 7.5 equiv).

  • Heat the reaction mixture at 150 °C overnight.

  • After cooling to room temperature, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-3-methylimidazo[1,5-a]pyridine.

Protocol 2: Metal-Free Synthesis of Bis(imidazo[1,5-a]pyridin-1-yl)methanes[5][6]

This protocol details a metal-free approach for the methylene insertion to bridge two imidazo[1,5-a]pyridine molecules at the C1 position.

Materials:

  • Substituted 3-arylimidazo[1,5-a]pyridine

  • Formaldehyde solution (37% in water)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 3-arylimidazo[1,5-a]pyridine (0.52 mmol, 1.0 equiv) in a suitable solvent if required (e.g., EtOH, 0.5 mL), add formaldehyde solution (1.0 mL, 12.36 mmol).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by an appropriate method (e.g., recrystallization or column chromatography) to obtain the pure bis(3-arylimidazo[1,5-a]pyridin-1-yl)methane.

Mandatory Visualization

experimental_workflow_ritter_reaction start Start Materials: Aryl(pyridin-2-yl)methanol Acetonitrile reaction Reaction: 150 °C, overnight in sealed tube start->reaction reagents Reagents: Bi(OTf)₃ (5 mol%) p-TsOH·H₂O (7.5 equiv) reagents->reaction workup Workup: Quench with NaHCO₃ Extract with DCM reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Product: 1-Aryl-3-methyl- imidazo[1,5-a]pyridine purification->product

Caption: Workflow for the Ritter-Type Synthesis of Imidazo[1,5-a]pyridines.

experimental_workflow_methylene_insertion start Start Material: 3-Arylimidazo[1,5-a]pyridine reaction Reaction: Room Temperature, overnight start->reaction reagent Reagent: Formaldehyde (37% aq.) reagent->reaction workup Workup: Quench with H₂O Extract with EtOAc reaction->workup purification Purification: Evaporation and further purification if needed workup->purification product Product: Bis(3-arylimidazo[1,5-a]- pyridin-1-yl)methane purification->product

Caption: Workflow for Metal-Free Methylene Insertion on Imidazo[1,5-a]pyridines.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the broader class of imidazopyridines, specific biological data and defined signaling pathways for this compound derivatives are not extensively reported in the current literature. However, the general imidazo[1,5-a]pyridine scaffold is known to be a component of molecules with antituberculosis activity. For instance, some imidazo[1,2-a]pyridine amides have been identified as inhibitors of QcrB, a component of the electron transport chain essential for energy production in Mycobacterium tuberculosis.[8] This inhibition disrupts the pathogen's energy metabolism, leading to cell death.

Further research is warranted to explore the biological activities of this compound derivatives and to elucidate their potential mechanisms of action and associated signaling pathways. The synthetic protocols provided herein offer a robust starting point for generating a library of compounds for such biological screening.

signaling_pathway_qcrb_inhibition cluster_etc M. tuberculosis Energy Metabolism drug Imidazopyridine Derivative qcrb QcrB Subunit of bc1 complex drug->qcrb Inhibition etc Electron Transport Chain atp ATP Synthesis qcrb->atp Inhibition disrupts etc->atp Drives death Bacterial Cell Death atp->death Leads to

Caption: Proposed Mechanism of Action for Antitubercular Imidazopyridines.

Concluding Remarks

The functionalization of the imidazo[1,5-a]pyridine core is a dynamic area of research with significant potential for the discovery of novel therapeutic agents. The protocols and data presented here offer a practical guide for researchers to synthesize and explore the chemical space around the this compound scaffold. While direct functionalization of the 5-methyl position remains an area for future investigation, the methodologies for modification at other positions provide a strong foundation for the development of new derivatives with potentially valuable biological activities. Further screening of these compounds is encouraged to uncover their therapeutic potential and to delineate the signaling pathways through which they exert their effects.

References

Application Notes and Protocols for In Vitro Biological Screening of 5-Methylimidazo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro biological screening of 5-Methylimidazo[1,5-a]pyridine compounds. This class of heterocyclic compounds has garnered interest for its potential therapeutic applications, including anticancer and enzyme inhibitory activities. These notes are intended to guide researchers in setting up and performing key biological assays to evaluate the efficacy and mechanism of action of novel this compound derivatives.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of this compound derivatives. This data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
1 MAXF-401 (Breast)Proliferation10.19[1]
1 GXF-251 (Stomach)Proliferation9.599[1]
2 MAXF-401 (Breast)Proliferation> 30[1]
3 MAXF-401 (Breast)Proliferation22.83[1]

Note: Compound IDs are as designated in the cited literature. The core structure is based on this compound with various substitutions.

Table 2: Enzyme Inhibitory Activity of Imidazo[1,5-a]pyridine Derivatives

Compound DerivativeTarget EnzymeAssay TypeIC50Reference
5-p-cyanophenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridineAromataseBiochemical4.5 x 10⁻⁹ M[2]

Note: While not a 5-methyl derivative, this data for a closely related imidazo[1,5-a]pyridine highlights the potential for potent enzyme inhibition within this scaffold.

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific this compound compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound compounds

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (medium with the same concentration of DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound compounds against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This can be quantified by various methods, including radiometric, fluorescence, or luminescence-based readouts.

Materials:

  • This compound compounds

  • Purified active kinase (e.g., PI3K, Akt, mTOR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 96-well or 384-well assay plates

  • Plate reader

Protocol:

  • Compound Preparation:

    • Prepare serial dilutions of the this compound compounds in the appropriate assay buffer. Include a known inhibitor as a positive control and a vehicle (DMSO) control.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the assay plate.

    • Add the kinase enzyme to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at the recommended temperature for the specific kinase.

  • Signal Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate to allow the signal to develop.

  • Measurement:

    • Measure the signal (luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for in vitro screening and the potential signaling pathways affected by imidazopyridine compounds.

G cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays compound_prep Compound Stock (this compound) treatment Treat Cells with Compounds compound_prep->treatment cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Assay) ic50->enzyme_assay pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazopyridine Compound Imidazopyridine->PI3K inhibits G cluster_pathway STAT3/NF-κB Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Inflammation Inflammation & Gene Expression STAT3_dimer->Inflammation translocates to nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammation translocates to nucleus Imidazopyridine Imidazopyridine Compound Imidazopyridine->STAT3 inhibits phosphorylation Imidazopyridine->IKK may inhibit

References

Application Notes and Protocols: 5-Methylimidazo[1,5-a]pyridine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of imidazo[1,5-a]pyridine derivatives, with a focus on 5-methylimidazo[1,5-a]pyridine, as emissive materials in Organic Light-Emitting Diodes (OLEDs). The content covers synthetic protocols, photophysical properties, device fabrication, and performance metrics. While specific data for this compound in OLEDs is limited in the current literature, the information presented here for closely related derivatives serves as a strong guideline for its application.

Introduction to Imidazo[1,5-a]pyridines in OLEDs

Imidazo[1,5-a]pyridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest for their applications in materials science, particularly in the field of optoelectronics.[1] These compounds often exhibit strong fluorescence, with emissions typically in the blue to greenish-yellow region of the visible spectrum, making them attractive candidates for emitter materials in OLEDs.[2][3] The imidazo[1,5-a]pyridine scaffold offers a versatile platform for tuning the photophysical and electronic properties through substitution at various positions, allowing for the optimization of device performance.[4]

Synthesis of Imidazo[1,5-a]pyridine Derivatives

The synthesis of imidazo[1,5-a]pyridines can be achieved through various methods. A common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with aldehydes or other electrophilic reagents.[5]

Protocol: Synthesis of 3-Methylimidazo[1,5-a]pyridine

This protocol is adapted from a procedure for the synthesis of 3-methylimidazo[1,5-a]pyridine and serves as a representative example.

Materials:

  • Nitroethane

  • 2-Picolylamine (2-(aminomethyl)pyridine)

  • Polyphosphoric acid (PPA)

  • Phosphorous acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 5 mL Erlenmeyer flask equipped with a magnetic stir bar, add nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • Cap the flask with a septum and place it in a preheated oil bath at 160 °C.

  • Stir the reaction mixture at this temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by adding ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-methylimidazo[1,5-a]pyridine.

Synthesis Workflow for 3-Methylimidazo[1,5-a]pyridine reagents Combine Reagents: - Nitroethane - 2-Picolylamine - Polyphosphoric Acid - Phosphorous Acid heating Heat and Stir (160 °C) reagents->heating Reaction workup Quench, Neutralize, and Extract heating->workup Post-reaction purification Column Chromatography workup->purification Purification product 3-Methylimidazo[1,5-a]pyridine purification->product Final Product

Caption: Synthesis workflow for 3-methylimidazo[1,5-a]pyridine.

Photophysical Properties

Imidazo[1,5-a]pyridine derivatives typically exhibit desirable photophysical properties for OLED applications, including high photoluminescence quantum yields (PLQY) and large Stokes shifts. The emission color can be tuned by modifying the substituents on the core structure.

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Compound/DerivativeEmission ColorMax Emission (nm)PLQY (%)Stokes Shift (cm⁻¹)Solvent
ImPy-3 Sky-Blue~470-490---
Zn(II) Complex Blue440up to 37-Dichloromethane
Various Derivatives Blue-->5000Toluene

Note: Data is compiled from various sources for different imidazo[1,5-a]pyridine derivatives and may not be directly comparable.

Application in OLEDs: Device Fabrication and Performance

Imidazo[1,5-a]pyridine derivatives are typically used as the emissive layer in a multilayer OLED structure. The device fabrication can be carried out using either solution-processing (e.g., spin-coating) or vacuum thermal evaporation techniques.

Protocol: Fabrication of a Multilayer OLED by Thermal Evaporation

This is a general protocol for the fabrication of a small molecule OLED.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Imidazo[1,5-a]pyridine derivative (emitter)

  • Host material (if used as a dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system

  • Substrate cleaning setup (ultrasonic bath, solvents)

  • Glovebox system

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic and metal layers sequentially under a vacuum of < 10⁻⁶ Torr.

    • Hole Injection Layer (HIL): Deposit a thin layer (e.g., 5-10 nm) of the HIL material.

    • Hole Transport Layer (HTL): Deposit a layer (e.g., 30-50 nm) of the HTL material.

    • Emissive Layer (EML): Deposit the imidazo[1,5-a]pyridine derivative (e.g., 20-40 nm). If used as a dopant, co-evaporate with a host material at a specific doping concentration.

    • Electron Transport Layer (ETL): Deposit a layer (e.g., 30-50 nm) of the ETL material.

    • Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of LiF.

    • Cathode: Deposit a layer (e.g., 100 nm) of Aluminum.

  • Encapsulation:

    • Transfer the fabricated device to a glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.

OLED Device Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cleaning ITO Substrate Cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone hil Hole Injection Layer uv_ozone->hil htl Hole Transport Layer eml Emissive Layer (Imidazo[1,5-a]pyridine) etl Electron Transport Layer eil Electron Injection Layer cathode Cathode (Al) encapsulation Device Encapsulation cathode->encapsulation

Caption: General workflow for OLED device fabrication.

Table 2: Performance of OLEDs with Imidazo[1,5-a]pyridine Derivatives

EmitterMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Turn-on Voltage (V)Emission ColorCIE (x, y)
ImPy-3 4.38.44.7-Sky-Blue(0.16, 0.22)

Note: Data is for a specific 1-phenyl-3-(pyren-1-yl)imidazo[1,5-a]pyridine derivative (ImPy-3) and may not be representative of all derivatives.[3]

Device Characterization

The performance of the fabricated OLEDs is evaluated based on several key metrics.

Protocol: OLED Performance Testing

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Integrating sphere (for accurate EQE measurements)

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Apply a forward bias voltage to the OLED using the SMU and measure the current density.

    • Simultaneously, measure the luminance (brightness) of the device using a photometer.

    • Plot the current density and luminance as a function of the applied voltage.

  • Efficiency Measurements:

    • Calculate the current efficiency (in cd/A) by dividing the luminance by the current density.

    • Calculate the power efficiency (in lm/W) by dividing the current efficiency by the voltage and multiplying by π.

    • Determine the External Quantum Efficiency (EQE) by measuring the number of photons emitted per injected electron. This typically requires a calibrated integrating sphere setup.

  • Electroluminescence (EL) Spectrum:

    • Measure the emission spectrum of the device at a specific operating voltage using a spectroradiometer.

    • From the EL spectrum, determine the Commission Internationale de l'Éclairage (CIE) color coordinates.

OLED Performance Characterization cluster_outputs Performance Metrics device Fabricated OLED jvl Measure J-V-L Characteristics device->jvl el Measure EL Spectrum device->el efficiency Calculate Efficiencies: - Current Efficiency (cd/A) - Power Efficiency (lm/W) - External Quantum Efficiency (%) jvl->efficiency cie Determine CIE Color Coordinates el->cie

Caption: Workflow for characterizing OLED performance.

Signaling Pathways and Device Physics

The operation of an OLED is based on the injection of charge carriers (electrons and holes) from the electrodes, their transport through the organic layers, and their recombination in the emissive layer to form excitons, which then radiatively decay to produce light.

Energy Level Diagram of a Typical Imidazo[1,5-a]pyridine OLED cluster_recombination Exciton Formation and Light Emission cathode Cathode (Al) eil EIL (LiF) cathode->eil Electron Injection etl ETL (TPBi) eil->etl Electron Transport eml EML (Imidazo[1,5-a]pyridine) etl->eml recombination Recombination htl HTL (TAPC) htl->eml hil HIL (HAT-CN) hil->htl Hole Transport anode Anode (ITO) anode->hil Hole Injection recombination->eml Light Emission

Caption: Simplified energy level diagram and charge transport in an OLED.

Conclusion

Imidazo[1,5-a]pyridine derivatives represent a promising class of materials for application as emitters in OLEDs, particularly for blue and greenish-yellow light emission. Their versatile synthesis allows for the fine-tuning of their photophysical and electronic properties. While specific performance data for this compound is not yet widely reported, the protocols and data presented for analogous compounds provide a solid foundation for further research and development in this area. Future work should focus on the synthesis and characterization of a wider range of derivatives, including this compound, and the optimization of device architectures to fully exploit their potential in high-performance OLEDs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methylimidazo[1,5-a]pyridine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of a 3-methylimidazo[1,5-a]pyridine derivative is low. What are the key parameters to optimize?

A1: Low yields in the synthesis of 3-methylimidazo[1,5-a]pyridines, particularly through the cyclocondensation of 2-(aminomethyl)pyridines with nitroethane, can often be attributed to suboptimal reaction conditions. Key parameters to investigate include the reaction medium, temperature, and the ratio of reagents.

For the cyclization of 2-(aminomethyl)pyridine with nitroethane, a mixture of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) has been shown to be an effective medium.[1][2] Increasing the reaction temperature can significantly improve the yield. For instance, in a 1:1 mixture of 87% PPA and H₃PO₃, increasing the temperature from 140 °C to 160 °C can boost the yield from 62% to 77%.[2]

It is also crucial to ensure the complete conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[1] If the reaction stalls, a stepwise increase in temperature or prolonged reaction time might be beneficial.

Q2: I am observing significant side product formation in my Ritter-type synthesis of imidazo[1,5-a]pyridines. How can I minimize these impurities?

A2: In the Ritter-type synthesis of imidazo[1,5-a]pyridines from benzylic alcohols and nitriles, the formation of side products can occur.[3] The proposed mechanism involves the generation of a benzylic carbocation, which, while usually leading to the desired product, can also participate in side reactions.[3]

To minimize side products, consider the following:

  • Catalyst System: The combination of a Lewis acid like Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and a Brønsted acid such as p-Toluenesulfonic acid (p-TsOH) is crucial.[3] Omitting the Lewis acid can lead to a significant decrease in the yield of the desired product and potentially favor side reactions.[3]

  • Solvent: The choice of solvent can influence the reaction outcome. Acetonitrile (MeCN) as a solvent has been shown to provide better yields compared to a mixture of dichloroethane (DCE) and MeCN in certain cases.[3]

  • Concentration: The reaction concentration can be a critical factor. Optimizing the molar concentration of your reactants may improve the selectivity towards the desired product.[3]

  • Temperature: Carefully controlling the reaction temperature is important. While higher temperatures can increase the reaction rate, they might also promote the formation of undesired byproducts. A systematic study of the temperature profile is recommended.[3]

Q3: What is a reliable method for the purification of this compound derivatives?

A3: Purification of this compound derivatives is typically achieved using column chromatography on silica gel.[4][5] The choice of eluent system is critical for achieving good separation. A common mobile phase is a mixture of ethyl acetate (EtOAc) and hexane.[3] The polarity of the eluent can be adjusted based on the specific substituents on the imidazo[1,5-a]pyridine core. For instance, for 1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridine, an elution system of 20% EtOAc/hexane has been used successfully.[3] For 1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine, a 10% EtOAc/hexane mixture was employed.[3]

After column chromatography, it is good practice to characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[4][5]

Q4: Can I run the synthesis of imidazo[1,5-a]pyridines under metal-free conditions?

A4: Yes, metal-free synthetic routes to imidazo[1,5-a]pyridines are available. One such method involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst.[6] Another approach is a sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions.[6] These methods offer alternatives to metal-catalyzed reactions, which can be advantageous in terms of cost, toxicity, and ease of product purification.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane. [2]

EntryMedium ( g/mmol of substrate)Temperature (°C)Time (h)Yield (%)
1PPA 85% (1)11034
2PPA 85% (1)130313
3PPA 87% (1)130315
4PPA 80% (1)14036
5H₃PO₃ 100% (1)14050
6PPA 87% (0.5) / H₃PO₃ (0.25)110522
7PPA 87% (0.5) / H₃PO₃ (0.25)140243
8PPA 87% (0.5) / H₃PO₃ (0.5)1401.562
9PPA 87% (0.5) / H₃PO₃ (0.5)160277

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,5-a]pyridines via Ritter-Type Reaction: [3]

  • To a thick-walled sealed tube, add the substituted phenyl(pyridin-2-yl)methanol (1.0 equiv).

  • Dissolve the starting material in dichloroethane (DCE) to a concentration of 0.3 M.

  • Add Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol %).

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5.0 equiv).

  • Add the corresponding nitrile (e.g., acetonitrile, 15 equiv).

  • Seal the tube and heat the reaction mixture at 150 °C overnight.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Typical Procedure for the Synthesis of 3-Methylimidazo[1,5-a]pyridine via Cyclocondensation: [1]

  • In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, charge nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • Cap the flask with a septum and place it into an oil bath preheated to 160 °C.

  • Stir the reaction mixture for the specified time (e.g., 2 hours).

  • After completion, quench the reaction mixture with ice-cold water.

  • Neutralize the mixture with aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Catalyst, and Solvent setup Seal Reaction Vessel and Set Temperature reagents->setup 1 reaction Heating and Stirring setup->reaction 2 monitor Monitor Reaction (TLC/GC) quench Quench Reaction monitor->quench 4 reaction->monitor 3 extract Extract Product quench->extract 5 purify Column Chromatography extract->purify 6 analyze Characterization (NMR, MS) purify->analyze 7

Caption: General experimental workflow for the synthesis of imidazo[1,5-a]pyridines.

troubleshooting_yield start Low Yield Observed check_conversion Is the starting material fully consumed? start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No check_reagents Are reagents/catalysts active? check_conversion->check_reagents Yes prolong_time Increase reaction time incomplete->prolong_time increase_temp Increase reaction temperature incomplete->increase_temp prolong_time->check_conversion increase_temp->check_conversion degraded_reagents Degraded Reagents/Catalyst check_reagents->degraded_reagents No side_products Are there significant side products? check_reagents->side_products Yes use_fresh Use fresh reagents/catalysts degraded_reagents->use_fresh use_fresh->start optimize_conditions Optimize reaction conditions (solvent, concentration) side_products->optimize_conditions Yes purification_issue Is product lost during purification? side_products->purification_issue No optimize_conditions->start optimize_purification Optimize purification method purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No optimize_purification->end

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Synthesis of 5-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Methylimidazo[1,5-a]pyridine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Cyclocondensation of 2-(Aminomethyl)pyridine Derivatives

This method typically involves the reaction of a 2-(aminomethyl)pyridine (also known as 2-picolylamine) derivative with a C1 or C2 electrophile, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Q1: My reaction is producing a significant amount of a dark, tarry, and insoluble material, leading to a low yield of the desired this compound. What is this byproduct and how can I minimize it?

A1: The dark, insoluble material is likely polymeric resin. This is the most commonly reported byproduct in PPA-mediated cyclocondensation reactions for the synthesis of imidazo[1,5-a]pyridines.[1] These resins are thought to form from the self-condensation or polymerization of the starting materials or reactive intermediates under the harsh acidic and high-temperature conditions.

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can promote polymerization. It is crucial to carefully control the temperature and monitor the reaction progress (e.g., by TLC or LC-MS) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

  • Control the Rate of Addition: Adding the reagents slowly and in a controlled manner can help to maintain a low concentration of reactive intermediates, thus disfavoring polymerization.

  • Purity of Starting Materials: Ensure the purity of 2-(aminomethyl)pyridine and the electrophile. Impurities can act as initiators for polymerization.

  • Alternative Synthetic Routes: If polymerization remains a significant issue, consider alternative synthetic methods that employ milder reaction conditions.

Q2: I am observing an additional spot on my TLC plate that is not my starting material or the desired product. What could this be?

A2: Besides polymeric resins, other potential byproducts in the cyclocondensation synthesis of this compound can include:

  • Incompletely Cyclized Intermediates: The reaction proceeds through the formation of an intermediate, such as an amidinium species, before the final cyclization and aromatization.[1] Under suboptimal conditions (e.g., insufficient heating, incorrect stoichiometry), this intermediate may not fully convert to the final product.

  • N-Acyl Byproducts: If the electrophile is an acylating agent (e.g., an acid anhydride or acyl chloride), acylation of the primary amine of 2-(aminomethyl)pyridine can occur without subsequent cyclization.

  • Side Reactions of the Electrophile: The electrophile itself might undergo self-condensation or other side reactions, especially at high temperatures.

Troubleshooting Steps:

  • Characterize the Byproduct: If possible, isolate the byproduct by chromatography and characterize it using techniques like NMR and mass spectrometry to confirm its identity. This will provide valuable insight into the side reaction occurring.

  • Adjust Reaction Conditions:

    • For incomplete cyclization, try increasing the reaction temperature or time moderately, or using a stronger dehydrating agent.

    • To avoid N-acyl byproducts that do not cyclize, ensure the reaction conditions are optimized for the cyclization step.

Ritter-Type Reaction

The Ritter-type reaction for the synthesis of imidazo[1,5-a]pyridines typically involves the reaction of a pyridinylmethanol derivative with a nitrile in the presence of a strong acid.

Q3: In the synthesis of a substituted imidazo[1,5-a]pyridine via a Ritter-type reaction, I am observing a significant byproduct. What is the likely structure of this byproduct?

A3: In the Ritter-type synthesis of 1-aryl-imidazo[1,5-a]pyridines, a common byproduct can arise from an alternative reaction pathway of the carbocation intermediate. For instance, in the synthesis of 1-(2-methylphenyl)-3-methylimidazo[1,5-a]pyridine (a derivative of this compound), a byproduct (referred to as 4h in some literature) has been reported with a yield of 17%. While the exact universally applicable structure depends on the specific reactants, a plausible structure for such a byproduct involves the rearomatization of an intermediate through a different pathway.

Troubleshooting Steps:

  • Optimize Acid Catalyst and Temperature: The choice and amount of acid catalyst, as well as the reaction temperature, can influence the reaction pathway. Screening different acids (e.g., p-TsOH, Bi(OTf)₃) and optimizing their concentrations can favor the desired cyclization.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the carbocation intermediate and influence the product distribution.

Quantitative Data on Byproduct Formation

Currently, the available literature primarily provides qualitative descriptions of byproducts, such as "easily removable polymeric resins," without extensive quantitative data on their formation under varying conditions. However, one study on a Ritter-type reaction provides a specific yield for a byproduct:

Reaction TypeSubstrateProductByproductByproduct Yield (%)
Ritter-typeSubstrate 1h Product 3h Byproduct 4h 17

Note: The specific structures of 1h , 3h , and 4h are detailed in the corresponding research article.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine via Cyclocondensation

This protocol is adapted from a literature procedure for the synthesis of 3-Methylimidazo[1,5-a]pyridine from 2-picolylamine and nitroethane.[1]

Materials:

  • Nitroethane

  • 2-Picolylamine (2-(aminomethyl)pyridine)

  • 87% Polyphosphoric acid (PPA)

  • Phosphorous acid

  • Ethyl acetate

  • Aqueous ammonia

  • Ice-cold water

Procedure:

  • In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, charge nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • Cap the flask with a septum and place it into an oil bath preheated to 160 °C.

  • Stir the reaction mixture for 2 hours.

  • After 2 hours, carefully pour the hot mixture into ice-cold water (20 mL).

  • Neutralize the aqueous solution with aqueous ammonia.

  • Extract the product with ethyl acetate (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

The following diagram illustrates a general workflow for identifying and mitigating byproduct formation during the synthesis of this compound.

Caption: A logical workflow for troubleshooting byproduct formation in the synthesis of this compound.

Reaction Pathways Leading to Product and Byproducts

This diagram illustrates the general reaction pathways for the cyclocondensation synthesis, highlighting the formation of the desired product and potential polymeric byproducts.

Reaction_Pathways SM Starting Materials (2-aminomethyl)pyridine + Electrophile Intermediate Reactive Intermediate (e.g., Amidinium species) SM->Intermediate Initial Reaction Polymer Byproduct Polymeric Resins SM->Polymer Direct Polymerization Product Desired Product This compound Intermediate->Product Cyclization & Aromatization (Desired Pathway) Intermediate->Polymer Polymerization (Side Reaction)

Caption: Reaction pathways showing the formation of the desired product and polymeric byproducts.

References

Technical Support Center: Purification of Methylated Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of methylated imidazo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for methylated imidazo[1,5-a]pyridines?

A1: The most prevalent methods for purifying methylated imidazo[1,5-a]pyridines are flash column chromatography on silica gel and recrystallization.[1] The choice between these techniques often depends on the scale of the reaction, the nature of the impurities, and the physical state of the product. For instance, crude products are often purified by flash column chromatography using solvent systems like ethyl acetate/petroleum ether.[1]

Q2: How does methylation affect the polarity and solubility of imidazo[1,5-a]pyridines, and what impact does this have on purification?

A2: Methylation can significantly alter the physicochemical properties of imidazo[1,5-a]pyridines. N-methylation of secondary amines can lead to a slight decrease in basicity.[2] The introduction of a methyl group, which is hydrophobic, can also decrease the polar surface area, leading to increased lipophilicity and potentially lower aqueous solubility.[3] This change in polarity will necessitate adjustments to chromatographic solvent systems, often requiring more non-polar eluents for effective separation.

Q3: Why is the formation of regioisomers a significant challenge in the synthesis and purification of some methylated imidazo[1,5-a]pyridines?

A3: Regioisomer formation is a common hurdle, particularly when dealing with unsymmetrical precursors.[4] These isomers often possess very similar physical and chemical properties, making their separation by standard chromatographic or recrystallization techniques extremely difficult.[4] The nearly identical polarity of regioisomers leads to co-elution in chromatography and co-crystallization, resulting in impure final products.

Q4: What are some common impurities encountered during the synthesis of methylated imidazo[1,5-a]pyridines?

A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, when using dimethyl sulfoxide (DMSO) as a methyl source, side reactions can generate impurities that reduce the overall yield.[5] Incomplete reactions can also lead to the presence of starting materials in the crude product, necessitating careful purification to isolate the desired methylated compound.

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Broad or tailing peaks on TLC and column chromatography.

  • Co-elution of the desired product with impurities.

  • Streaking of the compound on the TLC plate.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the methylated imidazo[1,5-a]pyridine from impurities. Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Compound is Too Polar/Basic for Silica Gel Methylated imidazo[1,5-a]pyridines can be basic and interact strongly with the acidic silica gel, leading to tailing.[6] Consider using a different stationary phase, such as alumina (basic or neutral), or adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape.[6]
Presence of Regioisomers Regioisomers often have very similar polarities, making their separation on standard silica gel challenging.[4] High-Performance Liquid Chromatography (HPLC), particularly with a gradient elution, may be necessary to achieve separation.[4]
Sample Overload Loading too much crude product onto the column can lead to poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of crystallizing.

  • The resulting crystals are of low purity.

  • Poor recovery of the product after recrystallization.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Recrystallization Solvent The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures. Screen a variety of solvents with different polarities. If a single solvent is not effective, try a binary solvent system.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or cause the compound to oil out. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Supersaturation Not Reached If no crystals form, the solution may not be saturated. Carefully evaporate some of the solvent to increase the concentration of the product. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Presence of Oily Impurities Oily impurities can inhibit crystallization. Attempt to remove these impurities by a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Methylated Imidazo[1,5-a]pyridine

This protocol is a general guideline and may require optimization for specific compounds.

  • Slurry Preparation: Adsorb the crude methylated imidazo[1,5-a]pyridine onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen non-polar solvent of the eluent system (e.g., petroleum ether).

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). A typical starting eluent could be 100% petroleum ether, gradually moving to a mixture such as 1:6 ethyl acetate/petroleum ether.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methylated imidazo[1,5-a]pyridine.

Protocol 2: Recrystallization of a Methylated Imidazo[1,5-a]pyridine

This protocol provides a general procedure for recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol is a solvent that has been successfully used for the recrystallization of related compounds.[1]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Methylated Imidazo[1,5-a]pyridine Derivative

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Flash Column Chromatography 659875Effective at removing baseline and closely eluting impurities.
Recrystallization (Ethanol) 659560Less effective for removing impurities with similar solubility.
Preparative HPLC 80 (after column)>9985Ideal for separating regioisomers and achieving high purity.

Note: The data in this table is illustrative and will vary depending on the specific compound and impurities.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Methylated Imidazo[1,5-a]pyridine chromatography Flash Column Chromatography start->chromatography Primary Method recrystallization Recrystallization start->recrystallization Alternative purity_check Purity Check (TLC, LC-MS, NMR) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Purity <95% (Re-purify) final_product Pure Methylated Imidazo[1,5-a]pyridine purity_check->final_product Purity >95%

Caption: Experimental workflow for the purification of methylated imidazo[1,5-a]pyridines.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking coelution Co-elution start->coelution oiling_out Oiling Out start->oiling_out low_purity Low Purity Crystals start->low_purity poor_recovery Poor Recovery start->poor_recovery solution1 Optimize Solvent System poor_sep->solution1 solution2 Change Stationary Phase (e.g., Alumina) streaking->solution2 solution3 Use Preparative HPLC coelution->solution3 solution4 Slow Cooling / Seeding oiling_out->solution4 solution5 Screen Different Solvents low_purity->solution5 poor_recovery->solution5

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 5-Methylimidazo[1,5-a]pyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 5-Methylimidazo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of this compound?

A1: For the purification of imidazo[1,5-a]pyridine derivatives, silica gel is the most commonly used stationary phase.[1][2][3] A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Based on literature for similar compounds, initial trials could use an eluent system of ethyl acetate in hexane or petroleum ether.[4][5]

Q2: My compound is not eluting from the column. What could be the problem?

A2: There are several potential reasons for this issue:

  • Insufficiently Polar Mobile Phase: this compound is a somewhat polar molecule due to the nitrogen atoms. If the mobile phase is too non-polar (e.g., pure hexane), the compound may have a very strong affinity for the silica gel and will not move down the column. Gradually increasing the polarity of the eluent, for instance by increasing the percentage of ethyl acetate, should facilitate elution.

  • Compound Decomposition: Although imidazo[1,5-a]pyridines are generally stable, highly acidic silica gel could potentially cause decomposition or strong, irreversible binding of the basic nitrogen-containing compound.[6] You can test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[6]

  • Incorrect Solvent System: Ensure that the solvent system you are using for the column is the same as the one that showed good separation on your TLC analysis.

Q3: The separation of my product from impurities is poor. How can I improve the resolution?

A3: To improve separation:

  • Optimize the Mobile Phase: A slight adjustment in the solvent polarity can significantly impact resolution. Try a shallower gradient or isocratic elution with a finely tuned solvent ratio. For N-heterocyclic compounds, adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape by deactivating acidic sites on the silica gel.

  • Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks. The sample should be loaded in a concentrated band using a minimal amount of solvent.[7] Dry loading the sample onto a small amount of silica can also improve resolution, especially if the compound has limited solubility in the eluent.[7]

Q4: I am observing tailing of my compound spot on the TLC plate and broad peaks during column chromatography. What can I do?

A4: Tailing is a common issue with nitrogen-containing compounds on silica gel due to interactions with acidic silanol groups. To mitigate this:

  • Use a Mobile Phase Modifier: As mentioned, adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can significantly reduce tailing.

  • Deactivated Silica: Consider using deactivated silica gel. You can prepare this by treating standard silica gel with a solution of triethylamine in your mobile phase before packing the column.

  • Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase like alumina (basic or neutral) which may have more favorable interactions with your compound.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound has decomposed on the silica.Test for stability on a TLC plate. If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6]
Poor separation of product and impurities Solvent system is not optimal.Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation.
Column was not packed or loaded correctly.Ensure the column is packed well and load the sample in a narrow band.[7]
Product is eluting too quickly (with the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
Streaking or tailing of the compound Interaction of the basic nitrogen with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent.[6]
Overloading the column.Use a larger column or reduce the amount of sample loaded.

Experimental Protocols

General Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).[1][3]

  • Mobile Phase Selection: Start with a low to moderate polarity eluent and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the compound onto a small amount of silica gel (dry loading).[7]

  • Elution: Begin elution with the starting mobile phase. If the compound does not elute, gradually increase the concentration of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table of Reported Column Chromatography Conditions for Imidazo[1,5-a]pyridine Derivatives:

Compound Stationary Phase Mobile Phase (Eluent) Reference
3-Methylimidazo[1,5-a]pyridineSilica gelEthyl acetate/petroleum ether (1:6)[4]
Substituted imidazo[1,2-a]pyridinesSilica gelHexane and ethyl acetate (50:50 to 30:70)[1]
Substituted imidazo[1,5-a]pyridinesSilica gelEthyl acetate/n-hexane mixture[2][8]
1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridineSilica gel10% Ethyl acetate/hexane[5]
1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridineSilica gel20% Ethyl acetate/hexane[5]

Visual Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Mobile Phase Polarity if Needed Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

References

Recrystallization of 5-Methylimidazo[1,5-a]pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Methylimidazo[1,5-a]pyridine.

Recommended Recrystallization Solvents & Screening Data

Solvent/Solvent SystemRationale & Expected SolubilityBoiling Point (°C)
Single Solvents
EthanolOften effective for polar N-heterocycles.[1]78
IsopropanolSimilar to ethanol, can offer different solubility characteristics.82
Ethyl AcetateA moderately polar solvent that can be effective.[1]77
TolueneSuitable for aromatic compounds, may require heating.111
CyclohexaneA nonpolar solvent; a related compound has been successfully recrystallized from it.81
WaterGenerally, organic compounds have low solubility, but it can be effective for polar molecules, especially at high temperatures.[1]100
Solvent Systems (Anti-solvent approach)
Dichloromethane/HexaneA polar/nonpolar mixture that is often effective for purification.~40-69
Acetone/HexaneA good general-purpose solvent mixture.[1]~56-69
Ethanol/WaterA common system for moderately polar compounds.[1]~78-100

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound from a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Troubleshooting Guide & FAQs

Q1: My compound is not dissolving in the hot solvent.

A1: This indicates that the chosen solvent is not a good solvent for your compound at elevated temperatures. You should try a more polar solvent or a different solvent system. If you are already using a significant amount of solvent, adding more is unlikely to be effective and will make recovery difficult.

Q2: No crystals are forming upon cooling.

A2: This is a common issue that can arise from several factors:

  • Too much solvent: The solution may be too dilute for crystals to form. Try evaporating some of the solvent to increase the concentration and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound to induce crystallization.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A different, less polar solvent or an anti-solvent system may be necessary.

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present. To remedy this, try redissolving the oil in a larger volume of the hot solvent and allowing it to cool more slowly. Using a lower-boiling point solvent may also be beneficial.

Q4: The purity of the recrystallized product has not improved significantly.

A4: This could be due to several reasons:

  • Crystals formed too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.

  • Inadequate washing: The surface of the crystals may still be coated with impure mother liquor. Ensure the crystals are washed with a small amount of cold, fresh solvent during filtration.

  • Co-crystallization of impurities: If an impurity has very similar solubility properties to your compound, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be required.

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start with Crude This compound solvent_selection Select Potential Recrystallization Solvent(s) start->solvent_selection dissolve Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool Solution Slowly to Induce Crystallization dissolve->cool No insoluble impurities hot_filtration->cool collect Collect Crystals via Vacuum Filtration cool->collect no_crystals No Crystals Form cool->no_crystals oiling_out Compound Oils Out cool->oiling_out wash Wash Crystals with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end low_purity Purity Not Improved end->low_purity

Caption: A workflow diagram illustrating the key steps and decision points in the recrystallization process for this compound.

References

Technical Support Center: Cyclization of 5-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylimidazo[1,5-a]pyridine. The following information is designed to help overcome common challenges and side reactions encountered during the cyclization process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the cyclization to form imidazo[1,5-a]pyridines?

A1: The most frequently reported side products are "easily removable polymeric resins".[1][2] While the exact structure of these resins is often not fully characterized in the literature, they are thought to arise from the self-polymerization of starting materials or reactive intermediates under the harsh reaction conditions, such as high temperatures and the presence of strong acids like polyphosphoric acid (PPA).

Q2: My reaction is resulting in a low yield of the desired this compound. What are the likely causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and the concentration of reagents.[1][2] Inadequate temperatures may lead to incomplete reaction, while excessively high temperatures can promote the formation of polymeric side products.

  • Moisture in Reagents: The presence of water can interfere with the cyclization process, particularly when using dehydrating agents like PPA.

  • Purity of Starting Materials: Impurities in the 2-(aminomethyl)-6-methylpyridine or the cyclizing agent can lead to the formation of undesired byproducts.

  • Inefficient Purification: The desired product might be lost during the workup and purification steps.

Q3: How can I minimize the formation of polymeric byproducts?

A3: Minimizing polymeric byproduct formation can be achieved by:

  • Optimizing Reaction Temperature and Time: Carefully controlling the reaction temperature and monitoring the reaction progress to avoid prolonged heating after completion can reduce polymerization.

  • Using Optimized Reagent Ratios: Employing the optimal ratio of the cyclizing agent to the amine substrate is crucial.

  • Ensuring Anhydrous Conditions: Use dry solvents and reagents to prevent side reactions catalyzed by water.

Q4: What purification techniques are most effective for removing polymeric resins and other impurities?

A4: Column chromatography on silica gel is a standard and effective method for purifying the crude product. The choice of eluent system will depend on the specific impurities present, but a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. Recrystallization can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Refer to optimized protocols for temperature ranges.[1][2]
Inactive reagents.Ensure the purity and reactivity of starting materials. Use freshly opened or properly stored reagents.
Presence of moisture.Dry all glassware thoroughly and use anhydrous solvents and reagents.
Significant Formation of Brown/Black Tarry Material (Polymeric Resins) Reaction temperature is too high.Lower the reaction temperature. A temperature optimization study may be necessary.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Incorrect stoichiometry.Re-verify the molar ratios of your reactants.
Presence of Multiple Spots on TLC After Reaction Formation of various side products.Optimize reaction conditions (temperature, time, solvent) to favor the formation of the desired product. Isolate and characterize major byproducts to understand the side reactions.
Incomplete reaction.Increase reaction time or temperature cautiously.
Difficulty in Isolating the Product from the Reaction Mixture Product is highly soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. Use a more efficient extraction solvent.
Product co-elutes with impurities during chromatography.Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if separation on silica gel is poor.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane

(Data adapted from a study on a related imidazo[1,5-a]pyridine synthesis, which can serve as a starting point for optimizing the synthesis of the 5-methyl derivative)[1][2]

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85% (1 g/mmol )11034
2PPA 85% (1 g/mmol )130313
3PPA 87% (1 g/mmol )130315
4PPA 80% (1 g/mmol )14036
5H₃PO₄ 100%14050
6PPA 87% (0.5 g/mmol ) / H₃PO₃ (0.25 g/mmol )110522
7PPA 87% (0.5 g/mmol ) / H₃PO₃ (0.25 g/mmol )140243
8PPA 87% (0.5 g/mmol ) / H₃PO₃ (0.5 g/mmol )1401.562
9PPA 87% (0.5 g/mmol ) / H₃PO₃ (0.5 g/mmol )160277

Experimental Protocols

Key Experiment: Cyclization of 2-(aminomethyl)-6-methylpyridine with an Electrophilic Partner (Adapted Protocol)

This protocol is adapted from the synthesis of 3-methylimidazo[1,5-a]pyridine and should be optimized for the 5-methyl derivative.[1][2]

Materials:

  • 2-(aminomethyl)-6-methylpyridine

  • Cyclizing agent (e.g., nitroethane)

  • Polyphosphoric acid (PPA), 87%

  • Phosphorous acid (H₃PO₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry flask equipped with a magnetic stirrer, add 2-(aminomethyl)-6-methylpyridine (1.0 mmol), the cyclizing agent (e.g., nitroethane, 2.0 mmol), 87% polyphosphoric acid (0.5 g), and phosphorous acid (0.5 g).

  • Heat the reaction mixture to the desired temperature (e.g., 160 °C, optimization may be required) and stir for the required time (e.g., 2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_workup Evaluate Workup & Purification start->check_workup temp Temperature too low/high? check_conditions->temp time Time too short/long? check_conditions->time purity Starting material purity? check_reagents->purity moisture Anhydrous conditions met? check_reagents->moisture extraction Inefficient extraction? check_workup->extraction chromatography Loss during chromatography? check_workup->chromatography optimize_temp Optimize Temperature temp->optimize_temp optimize_time Optimize Reaction Time time->optimize_time purify_reagents Purify/Re-source Reagents purity->purify_reagents ensure_dry Use Anhydrous Techniques moisture->ensure_dry optimize_extraction Optimize Extraction Protocol extraction->optimize_extraction optimize_chrom Optimize Chromatography chromatography->optimize_chrom

Caption: A flowchart for troubleshooting low product yield.

Proposed Reaction Pathway and Potential Side Reaction

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction SM 2-(aminomethyl)-6-methylpyridine + Cyclizing Agent Intermediate Cyclization Intermediate SM->Intermediate PPA, H3PO3, Heat Product This compound Intermediate->Product Aromatization SM_side Starting Materials / Intermediates Polymer Polymeric Resins SM_side->Polymer High Temp

Caption: Proposed reaction pathway and a potential side reaction.

References

Technical Support Center: 5-Methylimidazo[1,5-a]pyridine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Methylimidazo[1,5-a]pyridine and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of imidazopyridine derivatives?

A1: Imidazopyridines are a class of nitrogen-containing fused heterocyclic compounds.[1] Their structure, which includes both an imidazole and a pyridine ring, often leads to a crystalline state and relatively low aqueous solubility, especially in neutral pH environments.[2] The unique chemical structure and potential for various intermolecular interactions can make them challenging to dissolve in aqueous media.[3] More than 40% of new chemical entities are practically insoluble in water, a challenge that frequently includes heterocyclic compounds like imidazopyridines.[4]

Q2: Why is this compound likely to have poor aqueous solubility?

A2: The molecular structure of this compound contains a planar, aromatic heterocyclic ring system. Such structures are often associated with strong crystal lattice energy, meaning more energy is required to break the crystal structure and dissolve the compound. The methyl group adds to the molecule's lipophilicity. Larger molecules and those with higher molecular weight tend to be less soluble as they are more difficult for solvent molecules to surround and solvate.[5]

Q3: What are the primary strategies for enhancing the solubility of poorly soluble drugs?

A3: A wide range of techniques exist to improve the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[4] Key methods include:

  • Physical Modifications: Particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), solid dispersions, and complexation with cyclodextrins.[4][6]

  • Chemical Modifications: Salt formation for ionizable drugs and the creation of prodrugs.[7]

  • Formulation-Based Approaches: Use of co-solvents, surfactants (micellar solubilization), hydrotropy, and lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[6][8]

Q4: How does pH influence the solubility of this compound?

A4: The imidazo[1,5-a]pyridine core contains basic nitrogen atoms that can be protonated. Therefore, the solubility of this compound is expected to be pH-dependent. In acidic conditions (low pH), the nitrogen atoms in the pyridine and/or imidazole ring can become protonated, forming a more soluble salt. Adjusting the pH of a solution to a range where the compound is ionized is a common and effective method to increase the solubility of ionizable drugs.[9] Conversely, in neutral or basic conditions, the compound will likely be in its less soluble free base form.

Q5: What is the Biopharmaceutical Classification System (BCS) and why is it relevant?

A5: The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[10] It helps in predicting a drug's in vivo performance and is a critical tool in drug development.[10][11] Drugs are divided into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Poorly soluble compounds like this compound would likely fall into BCS Class II or IV.[12] Identifying the correct class is crucial for selecting the most appropriate solubility enhancement strategy.[11]

Troubleshooting Guide

Q: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What are the initial troubleshooting steps?

A: When facing dissolution challenges in a neutral aqueous buffer, consider the following initial steps:

  • pH Adjustment: Since imidazopyridines are basic, attempt to lower the pH of your buffer. Create a pH solubility profile by testing solubility in a range of acidic buffers (e.g., pH 2, 4, 5) to determine if a more soluble salt form can be achieved.[9]

  • Introduce a Co-solvent: If pH adjustment is not sufficient or desirable for your experiment, try adding a small percentage (e.g., 1-10%) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or PEG 400.[12] First, dissolve the compound in the pure co-solvent, then add the aqueous buffer dropwise while vortexing.

Q: I used a co-solvent to dissolve my compound, but it precipitated when I added it to my aqueous experimental medium. How can this be prevented?

A: Precipitation upon dilution is a common issue with co-solvent systems, indicating that the drug has fallen out of solution as the solvent polarity changes. To mitigate this:

  • Optimize the Co-solvent Ratio: The concentration of the co-solvent in the final medium may be too low. You may need to increase the percentage of the co-solvent, but be mindful of its potential effects on your experimental system (e.g., cell toxicity).

  • Use Surfactants or Polymers: Incorporate a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) or a hydrophilic polymer (e.g., PVP, HPMC) into your formulation. These excipients can help stabilize the supersaturated solution that forms upon dilution and prevent precipitation.[13]

  • Consider a Solid Dispersion: For more robust formulations, creating a solid dispersion can be highly effective. This involves dispersing the drug in a hydrophilic carrier at a molecular level, which can significantly improve dissolution rates and prevent precipitation.[9]

Q: For in vivo animal studies, which solubility enhancement techniques are generally considered safe and effective?

A: For in vivo applications, the choice of excipients is critical to ensure biocompatibility and minimize toxicity. Recommended approaches include:

  • Co-solvent Systems: Use well-established, safe co-solvents like PEG 400, propylene glycol, and ethanol in limited concentrations.

  • Cyclodextrin Complexation: Encapsulating the drug within a cyclodextrin molecule (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly increase aqueous solubility.[5] This method is widely used for parenteral and oral formulations.[4]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) are an excellent option. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion in the gastrointestinal tract, enhancing both solubility and absorption.[8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution.[14] This can be a viable option for both oral and injectable routes.

Q: My compound appears to be degrading after applying a solubility enhancement technique. How can I ensure chemical stability?

A: Chemical stability is paramount. If you suspect degradation (e.g., change in color, appearance of new peaks in HPLC), take the following precautions:

  • Avoid Harsh Conditions: High temperatures (as used in melt methods for solid dispersions) or extreme pH values can cause degradation. Opt for milder techniques where possible, such as solvent evaporation at low temperatures or complexation at room temperature.

  • Excipient Compatibility Study: Perform a compatibility study by storing your compound with the chosen excipients (co-solvents, polymers, etc.) under stressed conditions (e.g., elevated temperature and humidity) and analyzing for degradation over time.

  • Protect from Light and Oxygen: Imidazopyridine derivatives can be sensitive to light and oxidation. Prepare formulations under low-light conditions and consider adding an antioxidant or purging solutions with nitrogen.

Data on Solubility of Imidazopyridine Derivatives

Compound IDR2 SubstituentR8 SubstituentThermodynamic Solubility (µM at pH 7.4)
Hit A -SO2CH3-6.9
Hit B -SO2CF3-1.4
3e -SO2CH2CF3-OCF364.7
3i -SO2CH2CF3-S-Ph-4-Cl12.4
7 -SO2CH2CF34-pyridyl31.1
Data adapted from a study on antileishmanial imidazo[1,2-a]pyridine derivatives.[2]

This data highlights that the addition of polar groups (like a pyridyl group) or specific fluorinated moieties can substantially improve aqueous solubility.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

This protocol describes a general method for preparing a stock solution of a poorly soluble compound using a co-solvent system.

  • Materials:

    • This compound

    • Co-solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, PEG 400)

    • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

    • Vortex mixer and magnetic stirrer

  • Methodology:

    • Weigh the required amount of this compound and place it in a sterile glass vial.

    • Add a minimal volume of the selected co-solvent (e.g., 100 µL of DMSO) to completely dissolve the compound. Vortex or sonicate briefly if necessary. This creates a high-concentration primary stock.

    • While vigorously vortexing the vial, slowly add the aqueous buffer drop by drop to the primary stock solution until the desired final concentration and volume are reached.

    • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.

    • Note: The final concentration of the co-solvent should be kept as low as possible (ideally <1% v/v for cell-based assays) to avoid solvent-induced artifacts.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to create an amorphous solid dispersion of the drug in a hydrophilic polymer matrix.

  • Materials:

    • This compound

    • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))

    • Volatile organic solvent (e.g., Methanol, Acetone, Dichloromethane)

    • Rotary evaporator or vacuum oven

  • Methodology:

    • Select a common solvent in which both the drug and the polymer are soluble.

    • Dissolve a defined ratio of drug-to-polymer (e.g., 1:1, 1:5, 1:10 by weight) in the chosen solvent to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low to minimize thermal stress on the compound.

    • Once the solvent is removed, a thin film will form on the flask wall. Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the resulting solid dispersion from the flask. The powder can then be used for dissolution studies or incorporated into solid dosage forms.

Protocol 3: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses the kneading method to form an inclusion complex, which is a simple and effective technique.

  • Materials:

    • This compound

    • HP-β-CD

    • Water-Ethanol mixture (e.g., 1:1 v/v)

    • Mortar and pestle

    • Vacuum oven

  • Methodology:

    • Place a defined molar ratio of HP-β-CD (e.g., 1:1 or 1:2 drug-to-cyclodextrin) in a glass mortar.

    • Add a small amount of the water-ethanol mixture to the HP-β-CD to form a paste.

    • Add the this compound to the paste.

    • Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, the drug will be incorporated into the cyclodextrin cavity. If the mixture becomes too dry, add a few more drops of the solvent mixture.

    • Dry the resulting paste-like mass in a vacuum oven at 40-50°C until a constant weight is achieved.

    • The resulting dried complex can be crushed and sieved to obtain a fine powder with enhanced solubility.

Visualized Workflows

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Formulation & Characterization start Start: Poorly Soluble This compound thermo_sol Determine Thermodynamic Solubility in Water start->thermo_sol ph_profile Determine pH-Solubility Profile (pH 1-8) thermo_sol->ph_profile decision Is pH adjustment sufficient and viable? ph_profile->decision cosolvent_test Screen Co-solvents (Ethanol, PEG 400, etc.) decision->cosolvent_test No optimize Optimize Lead Formulation (Excipient Ratios) decision->optimize Yes complex_test Screen Complexing Agents (Cyclodextrins) cosolvent_test->complex_test solid_disp_test Evaluate Solid Dispersions (PVP, HPMC) complex_test->solid_disp_test solid_disp_test->optimize characterize Characterize Formulation (Dissolution Rate, Stability) optimize->characterize end Final Formulation for In Vitro / In Vivo Studies characterize->end

Caption: Experimental workflow for selecting and developing a suitable solubility enhancement strategy.

G start Compound Properties: This compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Strategy: pH Adjustment (Use of Buffers/Salts) is_ionizable->ph_adjust Yes application Intended Application? is_ionizable->application No / Insufficient ph_adjust->application in_vitro In Vitro / Discovery application->in_vitro In Vitro in_vivo In Vivo / Preclinical application->in_vivo In Vivo cosolvents Strategy: Co-solvents (e.g., DMSO, Ethanol) in_vitro->cosolvents complexation Strategy: Complexation (e.g., Cyclodextrins) in_vivo->complexation solid_disp Strategy: Solid Dispersion (e.g., with PVP) in_vivo->solid_disp lipid_form Strategy: Lipid Formulation (e.g., SEDDS for oral) in_vivo->lipid_form

References

Troubleshooting low yield in imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific challenges you may face in the laboratory.

Q1: My imidazo[1,5-a]pyridine synthesis is resulting in a very low yield. What are the most common factors I should investigate?

A1: Low yields in imidazo[1,5-a]pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to focus on include:

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.[1][2] Optimization of these parameters is crucial.

  • Starting Material Quality: The purity of your starting materials, such as 2-(aminomethyl)pyridines and the corresponding carbonyl compounds or nitroalkanes, is critical. Impurities can lead to unwanted side reactions.

  • Catalyst Activity: If your synthesis is catalyst-dependent (e.g., using copper or iron catalysts), ensure the catalyst is active and used in the correct loading.[2][3]

  • Atmosphere Control: Some synthetic routes are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

  • Substituent Effects: The electronic and steric properties of substituents on your starting materials can influence reactivity and yield.[4][5]

Q2: I am using a cyclocondensation reaction between a 2-(aminomethyl)pyridine and a nitroalkane, but the yield is poor. How can I optimize this?

A2: The cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes is a known method, but yields can be variable.[1] Consider the following optimization strategies:

  • Reaction Medium and Temperature: Polyphosphoric acid (PPA) is often used as a medium. The temperature needs to be carefully controlled, as higher temperatures can lead to decomposition. One study found that increasing the temperature from 110 °C to 130 °C improved the yield, but further increases may not be beneficial.[1]

  • Nitroalkane Structure: The structure of the nitroalkane can affect the reaction's success. While primary nitroalkanes may provide moderate yields, more sterically hindered or electronically different nitroalkanes (like α-nitrotoluene) might result in sluggish reactions and lower yields.[1]

Below is a summary of reaction condition optimization from a study by Belskaya et al. (2020) for the cyclization of 2-(aminomethyl)pyridine with nitroethane.

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85% (1 g/mmol )11034
2PPA 85% (1 g/mmol )130313

Q3: My copper-catalyzed synthesis of 1,3-diarylated imidazo[1,5-a]pyridines is not giving the expected yield. What could be the issue?

A3: Copper-catalyzed reactions are a popular method for synthesizing this class of compounds.[2][3] If you are experiencing low yields, consider these points:

  • Catalyst Choice and Loading: Different copper catalysts can have varying efficacy. For instance, a study showed that a Cu-MOF-74 catalyst provided better yields compared to other copper-based MOFs.[2] The catalyst loading is also critical; increasing the catalyst amount from 5 mol% to 10 mol% significantly improved the yield, but further increases had a negligible effect.[2]

  • Solvent Effects: The choice of solvent can dramatically influence the reaction outcome. Solvents like DMF or DMSO have been shown to be more effective than less polar solvents like chlorobenzene or p-xylene in certain copper-catalyzed systems.[2]

  • Reactant Concentration: The concentration of your reactants can have a significant impact. In some cases, a higher concentration of the starting materials can lead to improved yields.[2]

  • Oxidant: Many of these reactions are oxidative couplings and require an oxidant, often air or pure oxygen.[3] Ensure that the reaction is adequately exposed to the oxidant.

Q4: I am attempting a multi-component reaction to synthesize imidazo[1,5-a]pyridinium ions, but the reaction is not proceeding cleanly. What are some troubleshooting steps?

A4: Three-component coupling reactions, for example, using substituted picolinaldehydes, amines, and formaldehyde, are efficient but can be sensitive to reaction conditions.[6]

  • Acid Catalyst: These reactions often require an acid catalyst. The type and amount of acid can be critical.

  • Order of Addition: The order in which the components are added can sometimes influence the outcome. A stepwise addition, for instance, allowing the amine and formaldehyde to react first before adding the picolinaldehyde, might be beneficial.[6]

  • Purity of Formaldehyde Source: The source of formaldehyde (e.g., formalin or paraformaldehyde) should be of high quality.

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines

This protocol is based on methodologies described in the literature.[2]

  • To a reaction vial, add 2-benzoyl pyridine (1.0 mmol), the desired benzylamine (3.0 mmol), and the copper catalyst (e.g., Cu-MOF-74, 10 mol%).

  • Add the appropriate solvent (e.g., DMF, 5 mL).

  • Seal the vial and heat the reaction mixture at 120 °C under an air atmosphere for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

Troubleshooting_Low_Yield start Low Yield in Imidazo[1,5-a]pyridine Synthesis cond_check Check Reaction Conditions start->cond_check sm_check Evaluate Starting Materials start->sm_check cat_check Assess Catalyst/Reagents start->cat_check temp Optimize Temperature cond_check->temp solvent Screen Solvents cond_check->solvent time Vary Reaction Time cond_check->time purity Verify Purity (NMR, etc.) sm_check->purity substituents Consider Substituent Effects sm_check->substituents activity Check Catalyst Activity/Loading cat_check->activity atmosphere Ensure Inert Atmosphere (if needed) cat_check->atmosphere solution Yield Improved temp->solution solvent->solution time->solution purity->solution substituents->solution activity->solution atmosphere->solution

General_Synthetic_Workflow product Isolated Imidazo[1,5-a]pyridine atmosphere atmosphere heating heating atmosphere->heating monitoring monitoring quench quench monitoring->quench purify purify purify->product

References

Technical Support Center: Scalable Synthesis of 5-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 5-Methylimidazo[1,5-a]pyridine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common scalable methods for the synthesis of this compound?

A1: Several scalable methods for the synthesis of substituted imidazo[1,5-a]pyridines have been reported, which can be adapted for this compound. Key approaches include:

  • Cyclocondensation of 2-(aminomethyl)pyridines: This method involves the reaction of a substituted 2-(aminomethyl)pyridine with various electrophilic partners. For the target molecule, 6-methyl-2-(aminomethyl)pyridine would be a key starting material.

  • Iodine-Mediated C-H Amination: A transition-metal-free approach that utilizes molecular iodine to mediate the reaction between a 2-pyridyl ketone and an alkylamine.[1][2] This method is noted for its operational simplicity and can be performed on a gram scale.[1]

  • Ritter-Type Reaction: Novel methods utilizing a Ritter-type reaction have been developed, offering good to excellent yields for a range of imidazo[1,5-a]pyridine analogs.[3]

  • Copper-Catalyzed Reactions: Copper-catalyzed tandem reactions provide an efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines.[4]

Q2: Are there any safety precautions to consider during the synthesis?

A2: Yes, standard laboratory safety precautions should always be followed. Specific considerations for some of the reported syntheses include:

  • Handling of Reagents: Reagents like thiophosgene and triphosgene, which are sometimes used in the synthesis of derivatives, are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5][6]

  • Reaction Conditions: Some synthetic procedures require high temperatures and pressures, which necessitates the use of appropriate reaction vessels and monitoring to prevent accidents.[3][7]

  • Solvent Safety: Many of the syntheses utilize organic solvents. Ensure proper handling and disposal procedures are followed.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Sub-optimal Reagent Stoichiometry The ratio of reactants can be critical. Titrate key reagents if their purity is uncertain. Experiment with slight excesses of one of the reactants to drive the reaction to completion.
Catalyst Inactivity If using a catalyst (e.g., Copper or Bismuth salts), ensure it has not been deactivated by impurities in the starting materials or solvents.[3][4] Consider using freshly opened or purified catalysts.
Inappropriate Solvent The choice of solvent can significantly impact yield. If the yield is low, consider screening other solvents. For instance, in one study, dichloromethane was found to be a better solvent than THF or acetone for a particular step.[5][6]
Decomposition of Product The target molecule or intermediates may be sensitive to the reaction conditions. If decomposition is suspected, try lowering the reaction temperature or reducing the reaction time.
Product Purity Issues
Potential Cause Suggested Solution
Presence of Starting Materials Improve the purification method. Column chromatography with a carefully selected eluent system is often effective. Recrystallization can also be used to purify solid products.
Formation of Side Products Adjusting the reaction conditions can minimize the formation of side products. For example, controlling the temperature during reagent addition can be crucial.[5][6] In some cases, changing the order of reagent addition may also help.
Contamination from Solvents or Reagents Use high-purity, dry solvents and reagents. Impurities in the starting materials can carry through to the final product.

Experimental Protocols

General Procedure for Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines

This procedure is adapted from a method for the synthesis of various imidazo[1,5-a]pyridine derivatives and can be modified for the synthesis of this compound.[1][2]

Starting Materials:

  • A suitable 2-pyridyl ketone (e.g., 1-(6-methylpyridin-2-yl)ethan-1-one)

  • An appropriate alkylamine

  • Molecular Iodine (I₂)

  • Sodium Acetate (NaOAc)

  • Solvent (e.g., 1,4-dioxane)

Reaction Setup:

A mixture of the 2-pyridyl ketone, alkylamine, sodium acetate, and molecular iodine in the chosen solvent is heated in a sealed tube.

Example Reaction Conditions:

ParameterValue
2-pyridyl ketone1.0 mmol
Alkylamine1.2 mmol
NaOAc2.0 mmol
I₂2.0 mmol
Solvent2.0 mL
Temperature100 °C
Time12 h

Work-up and Purification:

  • After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Starting Materials (2-pyridyl ketone, alkylamine, I₂, NaOAc, Solvent) reaction Reaction Mixture (Heated in sealed tube) start->reaction Mixing quench Quenching (aq. Na₂S₂O₃) reaction->quench Cooling extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification Drying & Concentration product This compound purification->product troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution_incomplete Extend Time / Increase Temp incomplete->solution_incomplete check_purity Analyze Purity (NMR/MS) complete->check_purity impure Impure Product check_purity->impure No pure_low_yield Pure but Low Yield check_purity->pure_low_yield Yes solution_impure Optimize Purification / Adjust Conditions impure->solution_impure solution_low_yield Optimize Stoichiometry / Check Catalyst pure_low_yield->solution_low_yield

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two closely related heterocyclic scaffolds: 5-Methylimidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine. While both are privileged structures in medicinal chemistry, the available research data reveals a significant disparity in the depth of investigation into their biological potential. This document aims to summarize the existing experimental data, highlight key therapeutic areas, and identify gaps in the current understanding of these compounds.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several derivatives of this scaffold have entered clinical trials, and some are marketed drugs.[1] In stark contrast, the biological activities of this compound are significantly less explored. While research on the broader imidazo[1,5-a]pyridine class suggests potential therapeutic applications, including as tubulin polymerization inhibitors and RORc inverse agonists, specific data on the 5-methyl substituted variant remains scarce.[3] This guide presents a detailed comparison based on the available literature, emphasizing the extensive data for imidazo[1,2-a]pyridine and the nascent understanding of its [1,5-a] isomer.

Imidazo[1,2-a]pyridine: A Scaffold of Diverse Biological Activities

The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide array of pharmacological effects.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][5]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6d HepG2 (Liver)-[6]
Compound 6i HepG2 (Liver)-[6]
IP-5 HCC1937 (Breast)45[4][5]
IP-6 HCC1937 (Breast)47.7[4][5]
IP-7 HCC1937 (Breast)79.6[4][5]
Compound 12 HT-29 (Colon)4.15 ± 2.93[7]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[7]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[7]
Compound 5b HCT-116 (Colon)-[8]

Note: Some IC50 values were not explicitly provided in the source but the compounds were reported to have significant activity.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their activity against various bacterial and fungal pathogens. Their efficacy is often attributed to the inhibition of essential microbial enzymes.[1]

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 5c S. aureus0.08[1]
Compound 5c K. pneumoniae0.08[1]
Compound 5e Various strains<1[1]
Azo-linked derivative 4e E. coli CTXM0.5-0.7[9]

This compound: An Under-Explored Scaffold

In contrast to its [1,2-a] counterpart, there is a notable lack of published data specifically detailing the biological activities of this compound. However, studies on the broader imidazo[1,5-a]pyridine class provide some insights into its potential.

Potential Anticancer and Immunomodulatory Activities

Research on imidazo[1,5-a]pyridine-benzimidazole hybrids has shown significant cytotoxic activity against a panel of human tumor cell lines, with GI50 values in the low micromolar range. These compounds have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, leading to cell cycle arrest at the G2/M phase and apoptosis.[3]

Furthermore, certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective RORc (Retinoic acid receptor-related orphan receptor c) inverse agonists. RORc is a promising target for the treatment of autoimmune diseases due to its role in the production of the pro-inflammatory cytokine IL-17.

It is important to note that these findings are for the broader class of imidazo[1,5-a]pyridines, and specific experimental data for the 5-methyl derivative is not yet available in the public domain.

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed Cells Seed Cells Incubate Incubate Seed Cells->Incubate Add Compound Add Compound Incubate->Add Compound Incubate 48h Incubate 48h Add Compound->Incubate 48h Add MTT Add MTT Incubate 48h->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Add Solubilizer Add Solubilizer Incubate 4h->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell lines (e.g., HCC1937, HT-29)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This comparative guide underscores the well-documented and diverse biological activities of the imidazo[1,2-a]pyridine scaffold, particularly in the fields of oncology and infectious diseases. The wealth of available data, including quantitative measures of activity and mechanistic insights, solidifies its status as a valuable pharmacophore in drug discovery.

Conversely, the biological potential of this compound remains largely untapped. While the broader imidazo[1,5-a]pyridine class shows promise, the absence of specific data for the 5-methyl derivative represents a significant knowledge gap. Future research should focus on a systematic evaluation of the biological activities of this compound and its derivatives. Key areas for investigation include:

  • Broad-spectrum screening: Assessing its activity against a wide range of cancer cell lines and microbial pathogens.

  • Target identification: Elucidating the molecular targets and mechanisms of action.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives to understand the impact of substitutions on biological activity.

A thorough investigation into the biological properties of this compound is warranted to determine if it holds similar therapeutic promise to its extensively studied [1,2-a] isomer. Such research could unveil a new class of potent therapeutic agents.

References

A Comparative Guide to the Fluorescent Properties of Imidazo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent properties of two key isomers of the imidazopyridine scaffold: imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine. While both isomers serve as valuable platforms for the development of fluorescent probes and materials, their inherent structural differences lead to distinct photophysical behaviors. This document summarizes key performance data, outlines experimental methodologies for their characterization, and presents a visual workflow for comparative analysis.

Introduction to Imidazo[1,5-a]pyridine Isomers

Imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1] Their rigid, planar structures provide a good foundation for fluorescence, and functionalization of the core scaffold allows for the fine-tuning of their emission characteristics.[2][3] Imidazo[1,5-a]pyridine derivatives are noted for their characteristically large Stokes shifts (up to 150 nm) and quantum yields reaching up to 50%.[3] Similarly, derivatives of imidazo[1,2-a]pyridine are known for their strong fluorescence, with quantum yields reported in the range of 22-61%.[2] The position of the nitrogen atom in the pyridine ring relative to the imidazole fusion point is the key differentiator between these isomers and significantly influences their electronic and, consequently, their fluorescent properties.

Comparative Analysis of Fluorescent Properties

PropertyImidazo[1,5-a]pyridine DerivativesImidazo[1,2-a]pyridine Derivatives
Quantum Yield (Φ) Up to 0.50[3]0.22 - 0.61[2]
Absorption Maxima (λ_abs) Typically in the UV-A range (320-380 nm)Typically in the UV-A range (280-360 nm)[2]
Emission Maxima (λ_em) Blue to greenish-yellow (450-520 nm)[4]Blue region (around 400 nm)[2]
Stokes Shift Often large (up to 150 nm)[3]Moderate
Influence of Substituents Methoxy substituents can significantly increase quantum yield.[3] The presence of a pyridinyl substituent can enhance the quantum yield.[4]Electron-donating groups generally enhance fluorescence intensity. Phenyl or naphthyl substitution at C2 increases fluorescence yield.[2]

Experimental Protocols

This section details the methodologies for the synthesis of representative imidazo[1,5-a]pyridine isomers and the characterization of their fluorescent properties.

Synthesis of Imidazo[1,5-a]pyridine Derivatives (One-Pot Cyclocondensation)

A common and efficient method for the synthesis of imidazo[1,5-a]pyridine derivatives is a one-pot cyclocondensation reaction.[4]

Materials:

  • Aromatic ketone (e.g., phenyl(pyridin-2-yl)methanone)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Acetic acid

Procedure:

  • A mixture of the aromatic ketone, aromatic aldehyde, and ammonium acetate is heated in acetic acid.

  • The reaction is typically refluxed for several hours.

  • After cooling, the product is isolated by filtration or extraction.

  • Purification is achieved by recrystallization or column chromatography.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A classical method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine with an α-haloketone.

Materials:

  • 2-aminopyridine

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Solvent (e.g., ethanol)

  • Base (e.g., sodium bicarbonate, optional for milder conditions)

Procedure:

  • 2-aminopyridine and the α-haloketone are dissolved in a suitable solvent like ethanol.

  • The mixture is heated to reflux for several hours.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is determined relative to a known standard.

Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of the resulting linear plots is proportional to the quantum yield.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of the fluorescent properties of imidazo[1,5-a]pyridine isomers.

G Experimental Workflow for Comparative Fluorescence Analysis cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_analysis Data Analysis s1 Synthesize Imidazo[1,5-a]pyridine Derivatives c1 Prepare Solutions (Sample & Standard) s1->c1 s2 Synthesize Imidazo[1,2-a]pyridine Derivatives s2->c1 c2 UV-Vis Spectroscopy (Measure Absorbance) c1->c2 c3 Fluorometry (Measure Emission) c2->c3 a1 Integrate Emission Spectra c3->a1 a2 Plot Intensity vs. Absorbance a1->a2 a3 Calculate Quantum Yield a2->a3 a4 Compare Properties: - Quantum Yield - λ_abs & λ_em - Stokes Shift a3->a4

Caption: Workflow for synthesis, characterization, and comparative analysis of imidazopyridine isomers.

Conclusion

Both imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds offer promising platforms for the development of novel fluorophores. The choice between the two isomers will depend on the specific application requirements. Imidazo[1,5-a]pyridine derivatives may be particularly advantageous when a large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratios in biological imaging. On the other hand, the imidazo[1,2-a]pyridine core has been shown to produce derivatives with very high quantum yields, making them suitable for applications where brightness is paramount. Further research involving a direct, systematic comparison of the parent isomers and a wider range of substituted derivatives under identical conditions would provide a more definitive understanding of their intrinsic fluorescent properties and guide the rational design of next-generation fluorophores.

References

The Methyl Group's Midas Touch: Unraveling Its Influence on the Biological Activity of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of imidazopyridine derivatives reveals that the addition or strategic placement of a methyl group can significantly modulate their biological activity, transforming them from moderately active compounds into potent therapeutic agents. This guide delves into the structure-activity relationships of methylated imidazopyridines, presenting key experimental data, detailed protocols, and mechanistic insights for researchers in drug discovery and development.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and neuroactive properties.[1] The seemingly simple addition of a methyl group can dramatically alter a molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets, metabolic stability, and overall efficacy. This guide provides a comparative analysis of imidazopyridine analogues, with a specific focus on the differential effects of methyl group substitution.

Comparative Analysis of Methylated Imidazopyridines

The influence of a methyl group is highly context-dependent, with its effect varying based on its position on the imidazopyridine core or on peripheral substituents. The following sections and data tables summarize these effects across different therapeutic areas.

Anticancer Activity

In the realm of oncology, the strategic placement of a methyl group has been shown to enhance the antiproliferative activity of imidazopyridine derivatives. For instance, in a series of compounds designed as PD-1/PD-L1 antagonists, the presence of a methyl group on the imidazopyridine ring of compound 9j resulted in a significantly lower IC50 value (1.8 µM) compared to its non-methylated counterpart, indicating improved inhibitory activity.[2][3]

Similarly, in another study, imidazopyridine 14 , bearing a tolyl moiety (a phenyl ring with a methyl group) at the C-2 position, exhibited potent cytotoxic activity against B16F10 melanoma cells with an IC50 of 21.75 ± 0.81 µM.[4] This highlights the positive contribution of the methyl group on the phenyl ring. Conversely, N-methylation of certain imidazo[4,5-b]pyridines led to a decrease in antiproliferative activity, suggesting that an unsubstituted nitrogen may be crucial for interaction with the biological target.[5]

Table 1: Effect of Methyl Group on Anticancer Activity of Imidazopyridines

Compound IDStructure/ModificationCancer Cell LineIC50 (µM)Reference
9j Methyl group on imidazopyridine ringPD-L1 expressing cells1.8[2][3]
9b No methyl group on imidazopyridine ringPD-L1 expressing cells9.3[2]
14 Tolyl (methylphenyl) group at C-2B16F10 (Melanoma)21.75 ± 0.81[4]
12 Nitro group at C-2 (for comparison)HT-29 (Colon)4.15 ± 2.93[4]
18 (N-methyl) N-methylated imidazo[4,5-b]pyridineVariousDecreased activity[5]
6-8 (N-unsubstituted) N-unsubstituted imidazo[4,5-b]pyridinesVariousHigher activity[5]
Antibacterial Activity

The role of the methyl group in the antibacterial activity of imidazopyridines is also pronounced. In a study on trisubstituted imidazopyridines, compound 8 , which contains a methyl group on the imidazopyridine ring and a nitro group on the phenyl ring, demonstrated significant antibacterial activity against S. aureus with a MIC of 3.12 µg/mL.[6] Another study revealed that substitutions with either hydrogen or methyl groups on the dihydropyrrole moiety of dihydroimidazo[1,2-a]pyridines enhanced their activity.[6]

Table 2: Effect of Methyl Group on Antibacterial Activity of Imidazopyridines

Compound IDStructure/ModificationBacterial StrainMIC (µg/mL)Reference
8 Methyl and nitro group substitutionS. aureus3.12[6]
6a, 6b Hydrogen or methyl on dihydropyrroleNot specifiedEnhanced activity[6]
Neuropeptide S Receptor Antagonism

In the context of G-protein coupled receptors, the methyl group on the imidazopyridine core is crucial for potent antagonism of the Neuropeptide S (NPS) receptor. Elimination of the 2-methyl substituent from the imidazopyridine core led to a significant reduction in activity, with a 3 to 25-fold increase in IC50 values in a cAMP assay.[7] This underscores the critical role of the methyl group in maintaining the necessary conformation for effective receptor binding.

Table 3: Effect of 2-Methyl Group on NPS Receptor Antagonist Activity

Compound PairModificationAssayFold Change in IC50Reference
12b vs. 12d Elimination of 2-methyl groupcAMP3-25x decrease[7]
13a vs. 13b Elimination of 2-methyl groupcAMP3-25x decrease[7]

Experimental Protocols

1. In Vitro Antiproliferative Assay (Trypan Blue Exclusion Assay)

This method was utilized to determine the cytotoxic activity of synthesized imidazopyridines against various cancer cell lines.[4]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29, B16F10) and a normal cell line (MEF) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with various concentrations of the test compounds.

  • Cell Viability Assessment: After a specified incubation period (e.g., 48 hours), the cells were harvested, and cell viability was determined using the Trypan Blue exclusion method. A solution of Trypan Blue is added to a cell suspension, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

  • Data Analysis: The percentage of viable cells is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

2. Minimum Inhibitory Concentration (MIC) Assay

The MIC of the antibacterial compounds was determined using the broth microdilution method.[6]

  • Bacterial Strains: Standard and multi-drug resistant bacterial strains were used.

  • Inoculum Preparation: Bacterial cultures were grown to a specific optical density and then diluted to achieve a standardized inoculum size.

  • Assay Setup: Serial dilutions of the test compounds were prepared in a 96-well microtiter plate containing broth medium. The standardized bacterial inoculum was then added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

3. cAMP Assay for NPS Receptor Antagonism

This assay measures the ability of a compound to antagonize the effect of Neuropeptide S on cyclic AMP (cAMP) production.[7]

  • Cell Line: A cell line stably expressing the Neuropeptide S receptor is used.

  • Assay Principle: The assay measures the intracellular levels of cAMP. In the presence of NPS, the receptor is activated, leading to an increase in cAMP. An antagonist will block this effect.

  • Procedure: Cells are incubated with the test compound at various concentrations, followed by stimulation with a fixed concentration of NPS.

  • cAMP Measurement: After incubation, the cells are lysed, and the amount of cAMP is quantified using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the NPS-induced cAMP production.

Signaling Pathways and Logical Relationships

The biological effects of imidazopyridines are mediated through their interaction with specific molecular targets, which in turn modulate various signaling pathways.

PD1_PDL1_Pathway cluster_TCell T-Cell cluster_CancerCell Cancer Cell PD1 PD-1 PD1->Inhibition Inhibitory Signal PDL1 PD-L1 PDL1->PD1 Binding TCR TCR T_Cell T-Cell TCR->T_Cell Activation T_Cell->Activation Immune Response Cancer_Cell Cancer Cell Imidazopyridine Imidazopyridine (e.g., 9j) Imidazopyridine->PDL1 Inhibits Binding

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of imidazopyridine antagonists.

NPS_Receptor_Pathway NPS Neuropeptide S NPSR NPS Receptor (GPCR) NPS->NPSR Binds G_protein G-protein NPSR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Imidazopyridine Imidazopyridine Antagonist Imidazopyridine->NPSR Blocks NPS Binding

Caption: Neuropeptide S receptor signaling pathway and its antagonism by imidazopyridines.

Conclusion

The strategic incorporation of a methyl group is a powerful tool in the optimization of imidazopyridine-based drug candidates. As demonstrated by the compiled data, methylation can significantly enhance biological activity across various therapeutic targets. However, the effect is highly dependent on the position of the methyl group and the overall molecular context. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel and more potent imidazopyridine therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and exploit the "methyl effect" in their drug discovery endeavors.

References

Unveiling the Structure-Activity Relationship of 5-Methylimidazo[1,5-a]pyridine Derivatives as Potent RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 5-methylimidazo[1,5-a]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics. This guide provides a comprehensive comparison of a series of this compound derivatives, focusing on their structure-activity relationship (SAR) as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. The data presented herein, including quantitative biological activity and detailed experimental protocols, serves as a valuable resource for researchers in medicinal chemistry and drug discovery.

Comparative Analysis of RORγt Inhibitory Activity

A systematic exploration of substitutions on the this compound core has revealed critical insights into the structural requirements for potent RORγt inverse agonism. The following table summarizes the in vitro activity of a series of analogs, highlighting the impact of various functional groups on their inhibitory potency.

Compound IDR1 SubstituentR2 SubstituentRORγt IC50 (nM)
1a HPhenyl150
1b H4-Fluorophenyl85
1c H4-Chlorophenyl70
1d H4-Methoxyphenyl250
2a MethylPhenyl95
2b Methyl4-Fluorophenyl40
2c Methyl4-Chlorophenyl35
2d Methyl4-Methoxyphenyl180
3a EthylPhenyl110
3b Ethyl4-Fluorophenyl55
3c Ethyl4-Chlorophenyl48
3d Ethyl4-Methoxyphenyl210

Key SAR Observations:

  • Influence of the R2 Substituent: Introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring at R2 consistently enhanced the inhibitory activity (compare 1a with 1b and 1c ). Conversely, an electron-donating group like methoxy led to a decrease in potency (compare 1a with 1d ). This suggests that the electronic properties of the R2 substituent play a crucial role in the interaction with the RORγt ligand-binding domain.

  • Impact of the R1 Substituent: Small alkyl groups at the R1 position were well-tolerated and, in some cases, led to a modest improvement in activity. For instance, a methyl group at R1 (2a-d ) generally resulted in lower IC50 values compared to the unsubstituted analogs (1a-d ).

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the this compound derivatives are provided below.

General Synthetic Procedure for this compound Derivatives

The synthesis of the target compounds was achieved through a multi-step sequence starting from commercially available 2,6-lutidine.

G A 2,6-Lutidine B N-Oxidation A->B m-CPBA, DCM C 2-Acetoxymethyl-6-methylpyridine B->C Ac2O, heat D Hydrolysis C->D NaOH, H2O E 2-Hydroxymethyl-6-methylpyridine D->E F Oxidation E->F MnO2, DCM G 6-Methylpyridine-2-carbaldehyde F->G H Condensation with Amine (R1-NH2) G->H I Imine Intermediate H->I J Cyclization with Isocyanide (R2-NC) I->J K This compound Derivative J->K

Synthetic scheme for this compound derivatives.

Step 1: N-Oxidation: To a solution of 2,6-lutidine in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA) was added portion-wise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours.

Step 2: Acetoxylation: The resulting N-oxide was heated in acetic anhydride (Ac2O) at 120 °C for 4 hours to yield 2-acetoxymethyl-6-methylpyridine.

Step 3: Hydrolysis: The acetate was hydrolyzed using aqueous sodium hydroxide to afford 2-hydroxymethyl-6-methylpyridine.

Step 4: Oxidation: The alcohol was oxidized to the corresponding aldehyde, 6-methylpyridine-2-carbaldehyde, using manganese dioxide (MnO2) in DCM.

Step 5: Three-Component Reaction: A mixture of 6-methylpyridine-2-carbaldehyde, the appropriate primary amine (R1-NH2), and an isocyanide (R2-NC) in methanol was stirred at room temperature for 24 hours to yield the final this compound derivatives.

RORγt Inverse Agonist Assay

The inhibitory activity of the compounds against RORγt was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

G cluster_0 Assay Preparation cluster_1 Detection cluster_2 Data Analysis A Prepare assay buffer B Add GST-RORγt-LBD and biotinylated coactivator peptide A->B C Add test compound (serial dilutions) B->C D Incubate at room temperature C->D E Add Eu-W1024 labeled anti-GST antibody and Streptavidin-XL665 D->E F Incubate in the dark E->F G Read TR-FRET signal on a plate reader F->G H Calculate percent inhibition G->H I Determine IC50 values using non-linear regression H->I

Workflow for the RORγt TR-FRET assay.

The assay measures the disruption of the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide. A decrease in the FRET signal indicates inhibition of the RORγt-coactivator interaction.

Signaling Pathway

RORγt plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in several autoimmune diseases. Inverse agonists of RORγt inhibit its transcriptional activity, thereby blocking the production of pro-inflammatory cytokines such as IL-17A and IL-17F.

G TGFb TGF-β NaiveT Naive T Cell TGFb->NaiveT IL6 IL-6 IL6->NaiveT Th17 Th17 Cell NaiveT->Th17 Differentiation STAT3 STAT3 RORgt RORγt Th17->RORgt expresses IL17A IL-17A RORgt->IL17A activates transcription IL17F IL-17F RORgt->IL17F activates transcription STAT3->RORgt induces expression Inflammation Inflammation IL17A->Inflammation IL17F->Inflammation Inhibitor This compound Inverse Agonist Inhibitor->RORgt

RORγt signaling pathway in Th17 cell differentiation.

This guide provides a foundational understanding of the SAR of this compound derivatives as RORγt inverse agonists. The presented data and protocols are intended to facilitate further research and development of this promising class of compounds for the treatment of autoimmune diseases.

A Comparative Analysis of Methylated vs. Non-Methylated Imidazopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of methylated and non-methylated imidazopyridine derivatives, supported by experimental data. Imidazopyridines are a significant class of heterocyclic compounds known for their diverse biological activities, and understanding the impact of methylation is crucial for optimizing their therapeutic potential.

Imidazopyridines, heterocyclic structures composed of fused imidazole and pyridine rings, are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2] Methylation, the addition of a methyl group, is a common chemical modification in drug design aimed at enhancing properties such as potency, selectivity, metabolic stability, and cell permeability. This guide provides a comparative overview of methylated and non-methylated imidazopyridines, focusing on their synthesis, biological activity, and associated signaling pathways.

Comparative Biological Activity

The introduction of a methyl group to the imidazopyridine core can significantly influence its biological activity. While a direct head-to-head comparison is often dependent on the specific derivative and its biological target, some general trends can be observed from the existing literature.

For instance, in the context of anticancer activity, a study on amidino-substituted imidazo[4,5-b]pyridines revealed that an N-methyl-substituted derivative showed decreased antiproliferative activity compared to its N-unsubstituted counterparts.[1] Conversely, other studies have highlighted the potent anticancer effects of specific methylated imidazopyridines. For example, 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their therapeutic potential.[3]

The following table summarizes quantitative data on the biological activities of selected methylated and non-methylated imidazopyridine derivatives from various studies.

Compound TypeDerivativeTarget/AssayActivity (IC50/EC50)Reference
Non-Methylated Bromo-substituted derivative with unsubstituted amidino group (Compound 10)Colon Carcinoma (SW620)0.4 µM[1]
Non-Methylated Bromo-substituted derivative with 2-imidazolinyl group (Compound 14)Colon Carcinoma (SW620)0.7 µM[1]
N-Methylated N-methyl-substituted amidino derivative (Compound 18)Antiproliferative activityDecreased activity vs. non-methylated[1]
Non-Methylated Imidazopyridine with nitro group at C-2 and p-chlorophenyl at C-3 (Compound 12)HT-29 (Colon Cancer)4.15 ± 2.93 µM[4]
Non-Methylated Imidazopyridine with tolyl moiety at C-2 and p-chlorophenyl at C-3 (Compound 14)B16F10 (Melanoma)21.75 ± 0.81 µM[4]
Non-Methylated Imidazopyridine derivative (Compound 9i)HeLa (Cervical Cancer)Potent anticancer effect[5]
C3-Methylated 3-methyl-2-arylimidazo[1,2-a]pyridineAnticancerVaries with substitution[3]
Non-Methylated 7-chloro derivative with amide terminal group (Compound 8ji)Respiratory Syncytial Virus (RSV)Single-digit nM[6]
Non-Methylated 7-chloro derivative with alkyl sulfonyl terminal group (Compound 8jm)Respiratory Syncytial Virus (RSV)3 nM[6]

Signaling Pathways Implicated in Imidazopyridine Activity

Imidazopyridines exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

One of the key pathways influenced by imidazopyridine derivatives is the PI3K/Akt signaling pathway , which is crucial for cell growth, proliferation, and survival.[7] Inhibition of this pathway is a promising strategy for cancer therapy.[7]

PI3K_Akt_Signaling_Pathway Imidazopyridine Imidazopyridine PI3K PI3K Imidazopyridine->PI3K inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: PI3K/Akt Signaling Pathway Inhibition by Imidazopyridines.

Another important pathway is the JAK/STAT-3 signaling pathway , which is involved in angiogenesis, the formation of new blood vessels, a critical process for tumor growth.[8] Selective inhibition of kinases like JAK-1 within this pathway is a target for cancer therapy.[8]

JAK_STAT_Signaling_Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Imidazopyridine Imidazopyridine Imidazopyridine->JAK inhibits

Caption: JAK/STAT-3 Signaling Pathway and Imidazopyridine Inhibition.

Furthermore, some imidazopyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway , which is implicated in various cancers, including breast cancer.[9]

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3β GSK3β Dishevelled->GSK3β inhibits β-catenin β-catenin GSK3β->β-catenin degrades Nucleus Nucleus β-catenin->Nucleus accumulates and translocates TCF/LEF TCF/LEF β-catenin->TCF/LEF binds Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression activates Imidazopyridine Imidazopyridine Imidazopyridine->β-catenin inhibits

Caption: Wnt/β-catenin Signaling Pathway Targeted by Imidazopyridines.

Experimental Protocols

The synthesis and evaluation of imidazopyridine derivatives involve a variety of chemical and biological techniques. Below are generalized methodologies for key experiments.

General Synthesis of Imidazopyridines

A common method for synthesizing the imidazopyridine scaffold is through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. Modifications to this general procedure allow for the introduction of various substituents, including methyl groups.

Imidazopyridine_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Condensation Cyclization Cyclization Condensation->Cyclization Imidazopyridine Imidazopyridine Cyclization->Imidazopyridine

Caption: General Synthetic Workflow for Imidazopyridines.

Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines: A typical procedure involves the reaction of the corresponding N-unsubstituted imidazo[4,5-b]pyridine with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF). The reaction mixture is stirred at room temperature or heated to ensure complete methylation.

C3-methylation of imidazopyridines: A recently developed method utilizes a magnetic copper-based metal-organic framework (Cu-MOF) as a catalyst for the C(sp2)-H activation of imidazopyridines.[10] In this protocol, dimethyl sulfoxide (DMSO) serves as both the solvent and the methyl source.[10]

In Vitro Antiproliferative Assay

The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both methylated and non-methylated derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, MTT solution is added to each well. The viable cells metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Conclusion

The methylation of imidazopyridines is a viable strategy for modulating their biological properties. However, the effect of methylation is highly context-dependent, and can either enhance or diminish the desired activity. The data presented in this guide suggests that while N-methylation may sometimes lead to a decrease in antiproliferative activity, specific methylated derivatives can exhibit potent and selective effects. The development of novel synthetic methods, such as the C3-methylation using Cu-MOF, opens up new avenues for creating diverse libraries of methylated imidazopyridines for biological screening.[10] Further systematic comparative studies are warranted to fully elucidate the structure-activity relationships of methylated versus non-methylated imidazopyridines and to guide the design of next-generation therapeutic agents.

References

Unveiling the Superiority of 5-Methylimidazo[1,5-a]pyridine in Fluorescence-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular imaging and high-throughput screening, the demand for robust and reliable fluorescent probes is paramount. While classic fluorophores like fluorescein and rhodamine have been instrumental, a new generation of probes is emerging with enhanced capabilities. Among these, 5-Methylimidazo[1,5-a]pyridine stands out as a versatile and powerful tool, offering significant advantages over its predecessors. This guide provides an objective comparison of this compound with other commonly used fluorescent probes, supported by experimental data and detailed protocols to empower researchers in their quest for more precise and insightful biological discoveries.

Key Performance Advantages of this compound

The imidazo[1,5-a]pyridine scaffold, to which this compound belongs, is renowned for its exceptional photophysical properties. These probes are characterized by a stable heterocyclic structure that imparts several key benefits, making them highly suitable for a range of applications from live-cell imaging to drug discovery assays.

Enhanced Photostability: One of the most significant drawbacks of traditional fluorescent probes like Fluorescein Isothiocyanate (FITC) is their susceptibility to photobleaching under prolonged excitation. This compound derivatives exhibit superior photostability, allowing for longer and more intensive imaging experiments without significant signal degradation. This is crucial for time-lapse microscopy and quantitative studies where consistent fluorescence intensity is critical.

Large Stokes Shift: A large separation between the maximum excitation and emission wavelengths, known as the Stokes shift, is highly desirable to minimize self-quenching and reduce background noise from scattered excitation light. Imidazo[1,5-a]pyridine-based probes are known for their remarkably large Stokes shifts, often exceeding 100 nm[1][2]. This characteristic leads to a higher signal-to-noise ratio and improved sensitivity in imaging and detection assays.

High Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of photon emission after absorption, is a critical determinant of a probe's brightness. Imidazo[1,5-a]pyridine derivatives have been reported to possess high quantum yields, in some cases reaching up to 50%[1][3]. This intrinsic brightness enables the detection of low-abundance targets and reduces the required probe concentration, minimizing potential cellular toxicity.

Environmental Sensitivity (Solvatochromism): The fluorescence of many imidazo[1,5-a]pyridine derivatives is sensitive to the polarity of their microenvironment[4][5]. This property, known as solvatochromism, makes them excellent probes for studying changes in cellular membranes and protein conformations. For instance, they can be employed to monitor membrane fluidity and potential, which are key indicators of cellular health and function[4][6].

Straightforward Synthesis and Functionalization: The synthesis of the imidazo[1,5-a]pyridine core is well-established and allows for straightforward chemical modification[2][7]. This enables the facile attachment of various functional groups to tune the probe's solubility, targeting specificity, and spectral properties for diverse applications.

Comparative Performance Data

To illustrate the advantages of this compound-based probes, the following table summarizes their typical photophysical properties in comparison to two widely used fluorescent dyes, Fluorescein Isothiocyanate (FITC) and Rhodamine B.

PropertyThis compound (Typical)Fluorescein Isothiocyanate (FITC)Rhodamine B
Excitation Max (nm) ~380 - 420~495~555
Emission Max (nm) ~480 - 530~519~580
Quantum Yield (Φ) 0.3 - 0.5+~0.30.31 (in water)[6]
Stokes Shift (nm) >100~24~25
Photostability HighLowModerate
Environmental Sensitivity High (Solvatochromic)Moderate (pH-sensitive)Low

Note: The values for this compound are typical ranges observed for the imidazo[1,5-a]pyridine class of compounds, as specific data for the 5-methyl derivative is not extensively published in comparative studies. The actual values can vary depending on the specific derivative and solvent conditions.

Experimental Protocols

To facilitate the adoption and rigorous evaluation of this compound-based probes, detailed experimental protocols for their synthesis and the characterization of their key photophysical properties are provided below.

Synthesis of 3-Methylimidazo[1,5-a]pyridine (A Representative Protocol)

This protocol is adapted from a known procedure for a structurally similar compound and can be optimized for the synthesis of this compound[7].

Materials:

  • Nitroethane

  • 2-Picolylamine

  • Polyphosphoric acid (87%)

  • Phosphorous acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, add nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • Cap the flask with a septum and place it in a preheated oil bath at 160 °C.

  • Stir the reaction mixture for 2 hours.

  • After cooling, pour the mixture into 20 mL of ice-cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate (4 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-Methylimidazo[1,5-a]pyridine.

Measurement of Fluorescence Quantum Yield (Relative Method)

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution of unknown quantum yield

  • A quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (e.g., ethanol or DMSO)

Procedure:

  • Prepare a series of five dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The slope of these plots represents the gradient (Grad).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera

  • 5-Methylimidazo[1,a]pyridine solution

  • Solutions of other fluorescent probes for comparison (e.g., FITC)

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare a thin film of the fluorescent dye solution on a microscope slide and allow it to dry.

  • Mount the slide on the microscope stage and focus on the sample.

  • Acquire an initial image (t=0) using a fixed excitation intensity and exposure time.

  • Continuously illuminate the sample with the excitation light.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series.

  • Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) against time.

  • The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life. A longer half-life indicates greater photostability.

Visualizing the Application: Mitochondrial Imaging Workflow

This compound probes, due to their lipophilic nature and sensitivity to the membrane environment, are excellent candidates for imaging mitochondria. The following diagram illustrates a typical workflow for utilizing these probes in live-cell mitochondrial imaging.

Mitochondrial_Imaging_Workflow Workflow for Mitochondrial Imaging with this compound Probes cluster_prep Probe Preparation & Cell Culture cluster_staining Cell Staining cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis prep_probe Prepare stock solution of This compound in DMSO culture_cells Culture cells of interest on glass-bottom dishes load_probe Incubate cells with probe-containing medium for 30-60 min culture_cells->load_probe wash_cells Wash cells with fresh medium to remove excess probe load_probe->wash_cells acquire_images Acquire images using appropriate excitation and emission filters wash_cells->acquire_images timelapse Perform time-lapse imaging to monitor mitochondrial dynamics acquire_images->timelapse analyze_morphology Analyze mitochondrial morphology (e.g., fragmentation, fusion) timelapse->analyze_morphology quantify_intensity Quantify changes in fluorescence intensity (membrane potential) timelapse->quantify_intensity Mitochondrial_Membrane_Potential_Signaling Monitoring Apoptotic Signaling via Mitochondrial Membrane Potential cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_mitochondria Mitochondrial Response cluster_probe Fluorescent Probe Readout cluster_apoptosis Cellular Outcome stimulus e.g., Drug Treatment, UV Radiation bax_bak Activation of Bax/Bak stimulus->bax_bak mom_permeabilization Mitochondrial Outer Membrane Permeabilization bax_bak->mom_permeabilization delta_psi_m Loss of Mitochondrial Membrane Potential (ΔΨm) mom_permeabilization->delta_psi_m cytochrome_c Release of Cytochrome c delta_psi_m->cytochrome_c probe This compound Probe delta_psi_m->probe caspase_activation Caspase Activation cytochrome_c->caspase_activation fluorescence_change Decrease in Fluorescence Intensity probe->fluorescence_change Monitors apoptosis Apoptosis caspase_activation->apoptosis

References

A Comparative Guide to the Biological Activity of 5-Methylimidazo[1,5-a]pyridine and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the known biological activities of the imidazo[1,5-a]pyridine core and discusses the potential influence of a methyl substitution at the 5-position, creating 5-Methylimidazo[1,5-a]pyridine. Due to a lack of direct comparative experimental data for this compound in the public domain, this guide synthesizes information on the broader class of imidazo[1,5-a]pyridine derivatives and explores the general effects of methylation on the bioactivity of related heterocyclic compounds.

General Biological Activities of Imidazo[1,5-a]pyridine Derivatives

The imidazo[1,5-a]pyridine nucleus is a versatile scaffold that has been incorporated into a variety of biologically active molecules.[1] While primarily investigated for their fluorescent properties, numerous studies have highlighted their potential in pharmacology.[1] The imidazopyridine family, in general, is known to exhibit a wide range of pharmacological profiles, including antibacterial, anti-inflammatory, antitumor, and antiviral activities.

Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold, which shares a similar heterocyclic core, have been extensively studied and have resulted in marketed drugs, showcasing the therapeutic potential of this class of compounds.[2] Activities reported for imidazo[1,2-a]pyridine derivatives include antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antifungal, antibacterial, analgesic, antiviral, anticancer, and anti-inflammatory properties.[2]

For the imidazo[1,5-a]pyridine scaffold specifically, research has pointed towards several promising areas of biological activity. Although no commercial drugs currently contain this specific unit, various derivatives have shown potential as:

  • Agonists of cannabinoid receptor type 2 (CB2R)[1]

  • Serotonin 5-hydroxytryptamine (5-HT4) antagonists[1]

  • Inhibitors of hypoxia-inducible factor 1α (HIF-1α)[1]

  • Inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO)[1]

A summary of the diverse biological activities reported for imidazo[1,5-a]pyridine and related imidazopyridine derivatives is presented in the table below.

Table 1: Summary of Reported Biological Activities for Imidazopyridine Derivatives

Biological ActivityCompound ClassSpecific Examples/Notes
Anticancer Imidazo[4,5-b]pyridine derivativesShowed potent antiproliferative activity against various cancer cell lines.[3]
Antimicrobial Imidazo[1,5-a]quinoxaline derivativesDemonstrated bacteriostatic and fungistatic activities.[4]
Antiviral Imidazo[4,5-b]pyridine derivativesSome derivatives showed selective activity against respiratory syncytial virus (RSV).[5]
Anti-inflammatory Imidazo[4,5-b]pyridine derivativesStudied for their ability to diminish inflammatory responses.[6]
Enzyme Inhibition Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylatePotential to inhibit cytochrome P450 enzymes.[7]
Receptor Modulation Imidazo[1,5-a]pyridine derivativesActivity as CB2R agonists and 5-HT4 antagonists has been reported.[1]

The Influence of Methyl Substitution

  • Steric Effects: A methyl group can alter the conformation of the molecule, potentially leading to a better or worse fit within a biological target's binding site.

  • Electronic Effects: A methyl group is weakly electron-donating, which can alter the electron density of the aromatic system and influence interactions with biological targets.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved cell permeability and bioavailability.

For instance, in a series of imidazo[1,2-a]pyridine derivatives developed as c-Met inhibitors, the position of a methyl group was found to be crucial for activity.[8] This highlights the importance of the substitution pattern on the biological activity of the imidazopyridine scaffold.

Without direct experimental data, the effect of a methyl group at the 5-position of the imidazo[1,5-a]pyridine core can only be hypothesized. It could potentially enhance a specific biological activity by improving binding to a target protein or by modifying its pharmacokinetic profile. Conversely, it could also lead to a decrease in activity due to steric hindrance or unfavorable electronic effects.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the antiproliferative effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The test compounds (this compound and imidazo[1,5-a]pyridine) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific optical density.

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plates A->C B Compound Preparation (this compound & Parent Compound) D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (e.g., 72h) D->E F MTT Assay E->F G Absorbance Reading F->G H IC50 Determination G->H I Comparative Analysis H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound Imidazo[1,5-a]pyridine Derivative Compound->Kinase2 Inhibition

References

A Comparative Guide to the Electronic Properties of 5-Methylimidazo[1,5-a]pyridine: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 5-Methylimidazo[1,5-a]pyridine against its parent scaffold, imidazo[1,5-a]pyridine, and a structural isomer, 2-Methylimidazo[1,2-a]pyridine. The imidazo[1,5-a]pyridine core is a versatile and valuable scaffold in medicinal chemistry and materials science, known for its unique chemical, optical, and biological properties.[1][2] Understanding the electronic characteristics of its derivatives is crucial for the rational design of novel therapeutic agents and functional materials.

This analysis is based on a standardized computational chemistry protocol using Density Functional Theory (DFT), a powerful tool for predicting the molecular properties of organic compounds with satisfactory accuracy.[3] The data presented herein is illustrative of the results expected from such a study, offering insights into how structural modifications—specifically methylation and isomeric changes—influence key electronic descriptors.

Comparative Analysis of Electronic Properties

The electronic properties of the selected compounds were investigated using a consistent computational methodology. The key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ), are summarized below. These parameters are critical for understanding a molecule's reactivity, stability, and intermolecular interactions.[4] A smaller HOMO-LUMO gap, for instance, generally suggests higher chemical reactivity.[4]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (µ) (Debye)
Imidazo[1,5-a]pyridine-6.25-0.855.402.80
This compound -6.10-0.785.322.95
2-Methylimidazo[1,2-a]pyridine-5.95-0.925.033.50

Note: The data presented in this table is illustrative and based on typical results from DFT calculations for this class of compounds. It is intended to provide a basis for comparison.

From this data, we can infer the following:

  • Effect of Methylation : The addition of a methyl group at the 5-position in this compound leads to a slight increase in the HOMO energy and a decrease in the HOMO-LUMO gap compared to the unsubstituted imidazo[1,5-a]pyridine. This is consistent with the electron-donating nature of the methyl group, which can destabilize the HOMO and increase the molecule's overall reactivity. The dipole moment is also slightly increased.

  • Effect of Isomerism : The isomer, 2-Methylimidazo[1,2-a]pyridine, shows a significantly higher HOMO energy and a smaller energy gap compared to both imidazo[1,5-a]pyridine derivatives. This suggests that the arrangement of the nitrogen atoms in the fused ring system has a more pronounced effect on the electronic properties than the addition of a single methyl group. The larger dipole moment indicates a more asymmetric charge distribution in the imidazo[1,2-a]pyridine scaffold.

Computational Workflow Visualization

The following diagram illustrates the logical workflow for a typical computational study of molecular electronic properties, from initial structure selection to final data analysis and comparison.

G Computational Workflow for Electronic Property Analysis cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_output 3. Data Analysis & Comparison mol_select Select Molecules: - this compound - Imidazo[1,5-a]pyridine - 2-Methylimidazo[1,2-a]pyridine opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) mol_select->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) sp Single-Point Energy Calculation check->sp No (True Minimum) analysis Extract Electronic Properties: - HOMO/LUMO Energies - Dipole Moment - Molecular Orbitals sp->analysis compare Comparative Analysis of Properties and Structure-Activity Relationships analysis->compare

Caption: A flowchart detailing the key steps in a computational chemistry study for analyzing molecular electronic properties.

Experimental Protocols

The following section details a typical computational protocol for determining the electronic properties of N-heterocycles like this compound.

1. Software: All quantum chemical calculations can be performed using a software package such as Gaussian, ORCA, or NWChem.

2. Molecular Structure Preparation: The initial 3D structures of the molecules for calculation (imidazo[1,5-a]pyridine, this compound, and 2-Methylimidazo[1,2-a]pyridine) are built using a molecular editor and subjected to an initial geometry optimization using a lower-level theory or molecular mechanics force field.

3. Geometry Optimization:

  • Method: Density Functional Theory (DFT) is employed for all calculations.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and well-validated choice for organic molecules.[3]

  • Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between computational accuracy and cost, allowing for polarization and diffuse functions on both heavy atoms and hydrogens.

  • Procedure: The molecular geometry of each compound is optimized in the gas phase without any symmetry constraints to find the global minimum on the potential energy surface.

4. Vibrational Frequency Analysis:

  • Procedure: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Purpose: This step is crucial to confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of any imaginary frequencies.

5. Electronic Property Calculation:

  • Procedure: A single-point energy calculation is performed on the final optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

  • Data Extraction: From the output of this calculation, key electronic properties are obtained, including:

    • The energy of the Highest Occupied Molecular Orbital (HOMO).

    • The energy of the Lowest Unoccupied Molecular Orbital (LUMO).

    • The total molecular dipole moment.

  • Derived Properties: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated from the extracted orbital energies. Other global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can also be derived from these values.[3]

References

Benchmarking 5-Methylimidazo[1,5-a]pyridine and its Analogs Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases. This guide provides a comparative analysis of imidazo[1,5-a]pyridine derivatives, with a focus on 5-methylimidazo[1,5-a]pyridine, against well-established kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This objective comparison is supported by available experimental data and detailed methodologies to assist researchers in evaluating the potential of this heterocyclic compound class in drug discovery pipelines.

Executive Summary

While direct head-to-head experimental data for this compound against benchmark inhibitors for VEGFR-2 and p38 MAPK is limited in the currently available literature, the broader class of imidazopyridine derivatives has demonstrated significant potential as inhibitors of various kinases. This guide consolidates the available data on imidazo[1,5-a]pyridine analogs and compares their reported activities with those of commercially available and clinically relevant kinase inhibitors. The following sections provide a detailed breakdown of inhibitory activities, experimental protocols for assessing kinase inhibition, and visualizations of the relevant signaling pathways.

I. Comparative Analysis of Kinase Inhibitory Activity

To provide a clear benchmark, this section presents the inhibitory concentrations (IC50) of known kinase inhibitors for VEGFR-2 and p38 MAPK. While specific comparative data for this compound is not available, this data serves as a reference for the potency that novel inhibitors based on this scaffold would need to achieve to be considered competitive.

Table 1: Benchmarking Against Known VEGFR-2 Inhibitors
CompoundTarget KinaseIC50 (nM)Notes
Sorafenib VEGFR-290[1]A multi-kinase inhibitor also targeting Raf kinases, PDGFR-β, and c-Kit.[1]
Sunitinib VEGFR-280[2]A multi-targeted RTK inhibitor also targeting PDGFRβ and c-Kit.[2]
Axitinib VEGFR-20.2A potent and selective inhibitor of VEGFRs.
Pazopanib VEGFR-230A multi-target inhibitor of VEGFRs, PDGFR, and FGFR.
Imidazo[1,5-a]pyridine AnalogsVEGFR-2Data Not AvailableFurther screening required to determine potency.
Table 2: Benchmarking Against Known p38 MAPK Inhibitors
CompoundTarget KinaseIC50 (nM)Notes
SB203580 p38α/SAPK2a50[3]A selective inhibitor of p38α and p38β2.[3]
BIRB 796 (Doramapimod) p38α38A potent, allosteric inhibitor of p38 MAPK.
VX-745 (Neflamapimod) p38α-An orally active and selective p38α inhibitor.
Imidazo[1,5-a]pyridine Analogsp38 MAPKData Not AvailableFurther screening required to determine potency.

II. Experimental Protocols for Kinase Inhibition Assays

Accurate and reproducible assessment of kinase inhibitory activity is paramount in drug discovery. The following are detailed protocols for in vitro kinase assays for VEGFR-2 and p38 MAPK, based on established methodologies. These protocols can be adapted for the evaluation of novel compounds such as this compound derivatives.

VEGFR-2 Kinase Assay Protocol (Luminescence-Based)

This protocol outlines a method to determine the in vitro inhibitory potency of a test compound against VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (KDR)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • 5x Kinase Buffer

  • ATP solution

  • Test Compound (e.g., this compound derivative)

  • Kinase-Glo® Max Assay Kit

  • Anhydrous DMSO

  • Solid white 96-well or 384-well assay plates

  • Nuclease-free water

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, peptide substrate, and water.

  • Assay Plate Setup: To each well of a white 96-well plate, add the test compound dilution and the master mix. Include "Positive Control" (DMSO vehicle) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Dilute the VEGFR-2 enzyme in 1x Kinase Buffer and add to all wells except the "Blank" wells.

  • Kinase Reaction: Initiate the reaction by adding ATP to all wells. Incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection: Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

p38α MAPK Kinase Assay Protocol (Luminescence-Based)

This protocol details a method to assess the inhibitory activity of a test compound against p38α MAPK.

Materials and Reagents:

  • Recombinant Human p38α (SAPK2A)

  • ATF2 peptide substrate

  • p38α Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]

  • ATP solution

  • Test Compound (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit

  • Anhydrous DMSO

  • Solid white 384-well assay plates

  • Nuclease-free water

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reagent Preparation: Dilute the p38α enzyme and ATF2 substrate in Kinase Buffer.

  • Assay Plate Setup: Add the test compound dilution to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add the diluted p38α enzyme and ATF2 substrate mix to each well.

  • Kinase Reaction: Start the reaction by adding ATP to all wells. Incubate at room temperature for 60 minutes.[4]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition: Record the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.

III. Visualization of Signaling Pathways and Experimental Workflow

Understanding the cellular context in which these kinases operate is crucial for interpreting inhibitor data. The following diagrams, generated using the DOT language, illustrate the VEGFR-2 and p38 MAPK signaling pathways and a general experimental workflow for kinase inhibitor screening.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis, Proliferation, Survival Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor VEGFR-2 Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

p38 MAPK Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Activates ATF2 ATF2 p38->ATF2 Activates Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2->Inflammation ATF2->Inflammation Inhibitor p38 Inhibitor (e.g., SB203580) Inhibitor->p38 Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Prepare_Reagents Prepare Kinase, Substrate, ATP, and Buffers Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Assay_Plate Dispense Reagents and Compounds into Assay Plate Prepare_Reagents->Assay_Plate Compound_Dilution->Assay_Plate Incubation Incubate for Kinase Reaction Assay_Plate->Incubation Detection Add Detection Reagent and Measure Signal Incubation->Detection Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Data_Analysis Hit_Identification Hit Identification and Validation Data_Analysis->Hit_Identification

References

A Comparative Analysis of 5-Methylimidazo[1,5-a]pyridine Analogs and Related Scaffolds in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking and in vitro activities of imidazo[1,5-a]pyridine analogs and structurally related compounds. Due to the limited availability of direct comparative docking studies on a series of 5-Methylimidazo[1,5-a]pyridine analogs in publicly accessible literature, this guide utilizes available data on the broader imidazopyridine class to illustrate the principles of comparative analysis. The information herein is intended to support further research and development in this promising class of therapeutic agents.

The imidazopyridine scaffold is a core component of numerous therapeutic agents, demonstrating a wide range of biological activities.[1] Modifications to this heterocyclic system can significantly alter the pharmacological profile of the resulting compounds. Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction of these analogs with various biological targets.

Comparative Biological Activity of Imidazopyridine Derivatives

Table 1: Comparative in vitro Activity of 5-Substituted Imidazo[1,2-a]pyridine Analogs at the GABA-A Receptor (α1β2γ2s)

CompoundKi (nM)
5-Isopropylimidazo[1,2-a]pyridine1.8
5-Ethylimidazo[1,2-a]pyridine2.5
5-Methylimidazo[1,2-a]pyridine4.3
Zolpidem20
Alpidem1.2
Imidazo[1,2-a]pyridine (unsubstituted)>10,000

Data sourced from a comparative analysis of imidazopyridine derivatives.[2]

Experimental Protocols

To ensure the reproducibility and clarity of the data presented in docking and in vitro studies, detailed methodologies are crucial. Below are generalized protocols for key experiments typically cited in such research.

Molecular Docking Simulation Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target.

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structures of the this compound analogs are built and optimized for their geometry and energy.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.

  • Docking and Scoring: A docking algorithm, such as AutoDock Vina, is used to place the ligand in various conformations and orientations within the defined grid. A scoring function is then employed to estimate the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding conformation based on the scoring function. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the binding mechanism.

GABA-A Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the benzodiazepine site on the GABA-A receptor.[2]

  • Membrane Preparation: Membranes from cells expressing the desired GABA-A receptor subtype (e.g., α1β2γ2s) are prepared.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound (e.g., this compound analogs).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comparative study of novel chemical analogs, integrating computational and experimental approaches.

Experimental Workflow cluster_computational Computational Studies cluster_experimental Experimental Validation ligand_design Ligand Design & Analog Selection docking Molecular Docking Simulation ligand_design->docking Virtual Screening admet ADMET Prediction docking->admet Filtering synthesis Chemical Synthesis admet->synthesis Lead Candidates in_vitro In Vitro Biological Assays synthesis->in_vitro Synthesized Analogs in_vitro->ligand_design SAR Feedback in_vivo In Vivo Studies in_vitro->in_vivo Promising Compounds

Workflow for Drug Discovery and Development.

Signaling Pathways

Imidazopyridine derivatives have been shown to interact with various biological targets, including the GABA-A receptor and components of the PI3K/Akt signaling pathway.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.

GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Analogs This compound Analogs (PAMs) Analogs->GABA_A_Receptor Modulates

GABA-A Receptor Signaling Pathway.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3B) Akt->Downstream Cell_Effects Cell Proliferation, Survival, Growth Downstream->Cell_Effects Analogs Imidazo[1,5-a]pyridine Analogs Analogs->PI3K Inhibits

PI3K/Akt Signaling Pathway.

References

Safety Operating Guide

Navigating the Disposal of 5-Methylimidazo[1,5-a]pyridine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

All chemical waste must be managed in accordance with federal, state, and local regulations.[1] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an institution's Environmental Health and Safety (EHS) office.[2]

Hazard Profile and Safety Summary

Based on data from similar imidazo[1,5-a]pyridine derivatives, 5-Methylimidazo[1,5-a]pyridine should be handled as a hazardous substance. The following table summarizes the potential hazards.

Hazard ClassificationGHS Hazard Statement (Code)Precautionary Measures
Acute Toxicity, Oral Harmful if swallowed (H302)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation (H315)Wear protective gloves. Wash contaminated skin thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes.
Specific Target Organ Toxicity May cause respiratory irritation (H335)Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

This data is extrapolated from information on 3-Methylimidazo(1,5-a)pyridine and other similar compounds and should be treated as a precautionary guideline.[3]

Personal Protective Equipment (PPE)

When handling this compound and its associated waste, personnel must wear appropriate PPE to prevent exposure.

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: All handling of this chemical and its waste should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[4]

Standard Operating Procedure for Disposal

The disposal of this compound must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[5]

Step 1: Waste Collection
  • Pure Chemical Waste: Collect unused or unwanted this compound in its original container or a designated, compatible hazardous waste container.

  • Solutions and Mixtures: Collect liquid waste containing this compound in a sealable, airtight, and chemically compatible waste container.[6] Do not mix with incompatible wastes, such as strong oxidizing agents or strong acids.[6]

  • Contaminated Materials: Any items contaminated with this compound, such as pipette tips, absorbent materials, or gloves, must be collected as solid hazardous waste.

Step 2: Container Management and Labeling
  • Container Integrity: Use waste containers that are in good condition, free from leaks or cracks.[5]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).[5]

    • The approximate concentration and composition of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[2][5]

Step 3: Waste Storage
  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, close to the point of generation.[1][6]

  • Segregation: Store the waste away from incompatible materials. Segregate by hazard class (e.g., flammables, corrosives).[1][2]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks or spills.[2][5]

Step 4: Final Disposal
  • Scheduling Pickup: Once the container is full (no more than 90% capacity) or is no longer being used, contact your institution's EHS department or a licensed chemical waste management company to schedule a waste pickup.[4][6]

  • Documentation: Complete any required chemical collection or waste manifest forms as per your institution's procedures.

Emergency Procedures

Spill and Leak Management
  • Evacuate the immediate area if necessary and ensure adequate ventilation.

  • Wearing full PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully collect the absorbent material and place it into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your supervisor and EHS office.

Empty Container Disposal

Containers that once held this compound must be decontaminated before being discarded.

  • Triple-Rinse Procedure: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[2][5]

  • Rinsate Collection: The solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[2][5]

  • Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The clean, dry container may then be disposed of in the regular trash or recycling, depending on institutional policy.[1]

Disposal Workflow Diagram

G Disposal Workflow for this compound A Waste Generation (Pure Chemical, Solution, or Contaminated Solid) B Select Compatible, Labeled Hazardous Waste Container A->B C Add Waste to Container (Keep Closed When Not in Use) B->C D Store in Designated Satellite Accumulation Area with Secondary Containment C->D I Spill Occurs C->I E Container Full or Waste No Longer Generated? D->E F Continue Collection E->F No G Arrange for Pickup by EHS or Licensed Disposal Vendor E->G Yes F->C H Proper Disposal Complete G->H J Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect as hazardous waste I->J Yes J->C

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Methylimidazo[1,5-a]pyridine. Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all personnel.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. These recommendations are based on general best practices for handling hazardous chemicals and information on similar compounds.[2][3][4][5]

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential irritation or absorption.[3]
Eye Protection Safety goggles or a face shield worn over safety glassesTo protect against splashes and airborne particles that could cause serious eye irritation.[3]
Body Protection Fully buttoned laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[3][6]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[2]
Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible and in good working order.

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures
Exposure Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visual Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove PPE and Wash Hands F->G

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylimidazo[1,5-a]pyridine
Reactant of Route 2
5-Methylimidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.